molecular formula C10H8FN B1529234 8-Fluoro-7-methylquinoline CAS No. 1420794-63-3

8-Fluoro-7-methylquinoline

Cat. No.: B1529234
CAS No.: 1420794-63-3
M. Wt: 161.18 g/mol
InChI Key: HVEWBBAQMKACPR-UHFFFAOYSA-N
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Description

8-Fluoro-7-methylquinoline is a fluorinated derivative of the versatile quinoline heterocycle, designed for use as a key synthetic intermediate in research and development. Quinoline scaffolds are fundamental in medicinal chemistry, known for their wide range of pharmacological activities. The strategic incorporation of fluorine at the 8-position and a methyl group at the 7-position is intended to modulate the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for creating novel molecules with enhanced biological profiles . This compound is of significant interest in the synthesis of potential therapeutic agents. Research into analogous fluorinated quinolines has demonstrated their potential in various fields, including as antibacterial, anticancer, and antimalarial agents . Furthermore, quinoline derivatives are extensively explored in materials science, particularly in the development of chemosensors for metal ion detection and in the creation of organic electronic materials . 8-Fluoro-7-methylquinoline serves as a critical precursor in these innovative applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEWBBAQMKACPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307063
Record name Quinoline, 8-fluoro-7-methyl-
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Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420794-63-3
Record name Quinoline, 8-fluoro-7-methyl-
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Record name Quinoline, 8-fluoro-7-methyl-
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Record name 8-fluoro-7-methylquinoline
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Foundational & Exploratory

Technical Guide: Synthesis Pathways for 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 8-fluoro-7-methylquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. The specific substitution pattern—a fluorine atom at C8 and a methyl group at C7—imparts unique electronic and metabolic properties. The C8-fluorine often improves metabolic stability by blocking oxidative metabolism at a typically labile site, while the C7-methyl group provides a handle for hydrophobic interactions within protein binding pockets.

This guide details two primary synthesis pathways selected for their reliability, scalability, and regiochemical fidelity.

Retrosynthetic Logic

The synthesis hinges on the availability of 2-fluoro-3-methylaniline (CAS: 1978-33-2) . The regiochemistry of this precursor is critical: the fluorine at the ortho position directs the cyclization to the only available open ortho site (C6), ensuring the formation of the 7,8-substituted quinoline system without isomeric mixtures.

Retrosynthesis Target 8-Fluoro-7-methylquinoline (Target Scaffold) Precursor 2-Fluoro-3-methylaniline (CAS: 1978-33-2) Target->Precursor Annulation Fragment1 Glycerol / Acrolein (Skraup Fragment) Target->Fragment1 Method A Fragment2 EMME (Gould-Jacobs Fragment) Target->Fragment2 Method B

Figure 1: Retrosynthetic disconnection showing the common aniline precursor for both major pathways.

Pathway A: The Modified Skraup Synthesis

Best For: Rapid access to the "bare" quinoline core; academic scale; tolerance for lower yields.

The Skraup reaction involves the condensation of the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[1] While the classical Skraup is notoriously violent, this protocol uses a "Sulfo-mix" approach to moderate the exotherm.

Reaction Mechanism & Regioselectivity

The reaction proceeds via the in situ dehydration of glycerol to acrolein. The aniline undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation.

  • Regiocontrol: In 2-fluoro-3-methylaniline, the C2 position is blocked by Fluorine. Cyclization must occur at C6.

  • Result: The nitrogen of the aniline becomes N1; the C6 carbon becomes C5; the new ring carbons become C1-C4. The original substituents map perfectly: F (at C2)

    
     C8; Me (at C3) 
    
    
    
    C7.
Detailed Protocol

Reagents:

  • 2-Fluoro-3-methylaniline (1.0 eq)[2]

  • Glycerol (3.0 eq)

  • Ferrous sulfate (

    
    ) (0.1 eq) - Moderator
    
  • Nitrobenzene (0.6 eq) - Oxidant

  • Sulfuric acid (conc.

    
    )
    

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel.

  • Mixing: Add 2-fluoro-3-methylaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

  • Acid Addition (Critical): Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. The reaction is highly exothermic; maintain temperature

    
    C during addition.
    
  • Heating Ramp: Remove the ice bath. Heat the mixture slowly to

    
    C. Hold for 1 hour. Then, raise temperature to reflux (
    
    
    
    C) for 4 hours.
    • Observation: The mixture will turn dark brown/black (formation of tars is inherent to Skraup).

  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice.

  • Basification: Basify the solution to pH 9 using 50% NaOH solution. This liberates the free base quinoline.

  • Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. Extract the residue with dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Safety Note: This reaction can experience thermal runaway. The use of ferrous sulfate is essential to moderate the oxidation rate.

Pathway B: The Gould-Jacobs Cyclization (Pharma Preferred)

Best For: High purity, scalable manufacturing, and access to 4-functionalized derivatives (e.g., 4-chloro for


).

This pathway avoids the harsh conditions of the Skraup reaction. It proceeds through a 4-hydroxyquinoline intermediate, which is a versatile branch point for drug discovery.

Process Flow Diagram

GouldJacobs Step1 Condensation (110°C) Step2 Cyclization (250°C, Dowtherm A) Step1->Step2 - EtOH Step3 Hydrolysis & Decarboxylation Step2->Step3 Saponification Step4 Chlorination (POCl3) Step3->Step4 4-OH to 4-Cl Step5 Dechlorination (Pd/C, H2) Step4->Step5 Yields Target Aniline 2-F-3-Me-Aniline Aniline->Step1 EMME EMME EMME->Step1

Figure 2: The stepwise Gould-Jacobs pathway allows for intermediate isolation and purification.

Detailed Protocol
Step 1: Condensation[3]
  • Reagents: 2-Fluoro-3-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Procedure: Mix neat or in ethanol. Heat to

    
    C for 2 hours.
    
  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

  • Validation: Monitor by TLC. Product is the anilinoacrylate.

Step 2: Thermal Cyclization
  • Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure: Add the acrylate from Step 1 dropwise to boiling Dowtherm A (

    
    C).
    
  • Why: High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

  • Product: Ethyl 8-fluoro-7-methyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification & Decarboxylation[3]
  • Procedure: Reflux the ester in 10% NaOH to hydrolyze to the acid. Acidify to precipitate.

  • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at

    
    C until 
    
    
    
    evolution ceases.
  • Result: 8-Fluoro-7-methylquinolin-4-ol .

Step 4: Aromatization (Optional)

If the target is the "bare" quinoline:

  • Chlorination: Reflux the 4-hydroxy compound in

    
     to yield 4-chloro-8-fluoro-7-methylquinoline.
    
  • Hydrogenolysis: Hydrogenate (1 atm

    
    ) over 10% Pd/C in methanol with triethylamine base scavenger.
    
  • Final Yield: 8-Fluoro-7-methylquinoline .

Analytical Characterization Data

Successful synthesis must be validated against the following predicted spectral characteristics.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR C2-H

8.8 - 9.0 ppm (dd)
Deshielded by N-atom.
1H NMR C7-CH3

2.4 - 2.5 ppm (d)
Doublet due to coupling with F8 (

).
13C NMR C8-F

~155 ppm (d)
Large

coupling (~250 Hz).
19F NMR C8-F

-120 to -130 ppm
Diagnostic for aromatic fluorine.
Mass Spec [M+H]+m/z 162.07Molecular ion peak.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Skraup) Polymerization of acroleinUse "Sulfo-mix" or add acrolein precursor (glycerol) slower.
Regioisomers Incorrect Starting MaterialVerify CAS 1978-33-2. Meta-substituted anilines without the 2-blocker yield mixtures.
Incomplete Cyclization (G-J) Temperature too lowDowtherm A must be boiling (

C). Ensure rapid addition to hot solvent.
Dechlorination Stalls Catalyst PoisoningEnsure sulfur/phosphorus residues from POCl3 step are fully removed before hydrogenation.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society.

  • Thermo Fisher Scientific. (n.d.). "2-Fluoro-3-methylaniline Product Page". Chemical Supplier Data.

  • Manske, R. H. (1942).[1] "The Chemistry of Quinolines". Chemical Reviews.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22734623, 2-Fluoro-3-methylaniline".[2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 8-Fluoro-7-methylquinoline. While not as extensively characterized as some parent quinolines, its unique substitution pattern—an electron-withdrawing fluorine atom at the 8-position and an electron-donating methyl group at the 7-position—suggests a nuanced electronic and steric profile that could be advantageous in drug design.

This document serves as a comprehensive technical resource, providing a detailed overview of the predicted and extrapolated physicochemical properties of 8-Fluoro-7-methylquinoline. Furthermore, it offers field-proven, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational data presented herein. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Molecular Structure and Identification

A clear understanding of the molecular identity is paramount. The structural details of 8-Fluoro-7-methylquinoline are summarized below.

IdentifierValueSource
IUPAC Name 8-fluoro-7-methylquinoline[3]
Molecular Formula C₁₀H₈FN[3]
Canonical SMILES CC1=C(C2=C(C=CC=N2)C=C1)F[3]
InChI InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3[3]
InChIKey HVEWBBAQMKACPR-UHFFFAOYSA-N[3]
Molecular Weight 161.18 g/mol [3]

Predicted and Extrapolated Physicochemical Properties

Direct experimental data for 8-Fluoro-7-methylquinoline is sparse. However, by analyzing the properties of the parent compounds, 8-methylquinoline and 8-fluoroquinoline, we can extrapolate and predict the likely physicochemical characteristics of the target molecule.

PropertyPredicted/Extrapolated ValueBasis for Estimation and Rationale
Melting Point Liquid at room temperature8-methylquinoline is a liquid at room temperature with a melting point of -80 °C. The introduction of a fluorine atom is unlikely to raise the melting point significantly to a solid state at ambient temperatures.
Boiling Point ~240-250 °C8-methylquinoline has a boiling point of approximately 248 °C, while 8-fluoroquinoline's boiling point is around 238 °C. The combined effect of the methyl and fluoro groups is expected to result in a boiling point within this range.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform).Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. The introduction of a hydrophobic methyl group and a lipophilic fluorine atom would likely decrease aqueous solubility while maintaining or enhancing solubility in organic solvents.
pKa ~4.5 - 5.0The pKa of the parent quinoline is approximately 4.9. The electron-donating methyl group at the 7-position would be expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing fluorine atom at the 8-position would decrease basicity (lower the pKa). The net effect is likely a pKa close to that of quinoline itself.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 8-Fluoro-7-methylquinoline.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 8-Fluoro-7-methylquinoline is thoroughly dried and in a fine powdered form.[4]

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5]

    • The final packed sample height should be between 2-3 mm for accurate results.[6]

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Set the starting temperature to approximately 15-20°C below the expected melting point.

    • Use a heating rate of 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record

Workflow for Melting Point Determination.
Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

    • Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Procedure:

    • Place the liquid 8-Fluoro-7-methylquinoline into the distillation flask.

    • Begin heating the flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The boiling point is the constant temperature at which the liquid is actively boiling and the vapor is condensing in the condenser, with the first drop of distillate collected. Record the atmospheric pressure at the time of the measurement.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology:

  • Sample Preparation:

    • Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer system).

    • Add an excess amount of 8-Fluoro-7-methylquinoline to each vial to create a saturated solution.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile).

    • Quantify the concentration of 8-Fluoro-7-methylquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility based on the dilution factor.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.

Methodology:

  • Solution Preparation:

    • Accurately weigh a sample of 8-Fluoro-7-methylquinoline and dissolve it in a suitable co-solvent/water mixture (if necessary to achieve sufficient solubility for titration).[7]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8]

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Slowly add the titrant (acid or base) in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[8]

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[9]

pKa_Determination_Workflow cluster_setup Preparation & Setup cluster_titration Titration Process cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution Calibrate_pH Calibrate pH Meter Prep_Sample->Calibrate_pH Prep_Titrant Prepare Standardized Titrant Prep_Titrant->Calibrate_pH Add_Titrant Add Titrant Incrementally Calibrate_pH->Add_Titrant Start Record_pH Record pH after Each Addition Add_Titrant->Record_pH Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Generate Data Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa

Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of 8-Fluoro-7-methylquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.[10]

    • Tune the probe for the appropriate nuclei (¹H and ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for FT-IR (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[12]

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of liquid 8-Fluoro-7-methylquinoline directly onto the ATR crystal.

    • If the sample is a solid, place a small amount of the powder on the crystal and apply pressure using the instrument's clamp to ensure good contact.[13]

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation patterns.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of 8-Fluoro-7-methylquinoline in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a suitable temperature program to ensure good separation of the analyte from any impurities.

    • Set the MS to scan over an appropriate mass range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

    • The mass spectrometer will ionize the molecules (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.[15]

Applications in Drug Discovery

The quinoline scaffold is of significant interest in drug discovery due to its presence in numerous approved drugs and biologically active molecules.[16] Derivatives of quinoline have demonstrated a broad range of pharmacological activities, including:

  • Anticancer: Certain quinoline derivatives have been shown to induce apoptosis and inhibit cell migration and angiogenesis.[2]

  • Antimalarial: The quinoline core is central to well-known antimalarial drugs like chloroquine and mefloquine.

  • Antibacterial and Antifungal: Various substituted quinolines exhibit potent antimicrobial activity.[17]

The introduction of a fluorine atom, as in 8-Fluoro-7-methylquinoline, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The combination of the fluoro and methyl groups on the quinoline ring of the title compound presents a unique opportunity for the development of novel therapeutic agents. Further investigation into its biological activities is warranted.

Conclusion

This technical guide provides a comprehensive overview of the predicted and extrapolated physicochemical properties of 8-Fluoro-7-methylquinoline, alongside detailed, actionable protocols for their experimental determination. By offering both foundational data and the means for its empirical validation, this document aims to empower researchers in their exploration of this promising molecule. The unique structural features of 8-Fluoro-7-methylquinoline, coupled with the established therapeutic importance of the quinoline scaffold, position it as a compound of significant interest for future drug discovery and development efforts.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved February 6, 2026, from [Link]

  • PubChemLite. (n.d.). 8-fluoro-7-methylquinoline (C10H8FN). Retrieved February 6, 2026, from [Link]

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  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • ResearchGate. (2025, November 18). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

  • National Bureau of Standards. (1982, March-April). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2). [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 6, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 6, 2026, from [Link]

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  • Preprints.org. (2024, July 22). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. [Link]

  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

  • ResearchGate. (2025, August 7). 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. [Link]

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  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 6, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • MDPI. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 6). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]

  • ResearchGate. (2025, August 10). Estimation of aqueous solubility of organic compounds by using the general solubility equation. [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 6, 2026, from [Link]

  • European Journal of Chemistry. (2011, March 31). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

  • Scribd. (n.d.). Ftir Sop. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]

  • ResearchGate. (n.d.). Quinoline-derived drugs available in the market. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Biological Activity and Synthesis of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (


) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarial, anticancer, and antimicrobial therapeutics.[1] The strategic incorporation of fluorine atoms into this scaffold—a "fluorine scan"—fundamentally alters the physicochemical profile of the molecule without significantly changing its steric footprint. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic methodologies, and biological mechanisms of fluorinated quinolines. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds through bioisosteric replacement.

The Fluorine Effect: Mechanistic Basis

The biological potency of fluorinated quinolines is not accidental; it is driven by the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Stability (The "Metabolic Block")

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond with C-F blocks oxidative metabolism by Cytochrome P450 enzymes.[2]

  • Mechanism: P450 enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. Fluorine’s high electronegativity and bond strength resist these processes.

  • Application: In quinoline drugs like Mefloquine , trifluoromethyl groups prevent rapid hepatic clearance, extending the half-life (

    
    ) significantly compared to non-fluorinated analogs.
    
Electronic and Lipophilic Modulation
  • pKa Modulation: Fluorine is highly electronegative.[3] Substitution at the C3, C6, or C8 positions of the quinoline ring pulls electron density from the nitrogen lone pair, lowering the

    
    . This reduces the fraction of ionized drug at physiological pH, enhancing membrane permeability (passive diffusion).
    
  • Lipophilicity (LogP): Fluorination typically increases lipophilicity (

    
     for aromatic F), facilitating the penetration of lipid bilayers and the blood-brain barrier (BBB).
    
Visualization: The Fluorine Optimization Logic

FluorineLogic Quinoline Native Quinoline Scaffold F_Sub Fluorine Substitution (C-F for C-H) Quinoline->F_Sub Metab Metabolic Stability (Blocks CYP450) F_Sub->Metab Lipophil Lipophilicity (LogP) (Membrane Permeability) F_Sub->Lipophil Binding Binding Affinity (Hydrophobic/Polar Interactions) F_Sub->Binding HalfLife Increased t1/2 Metab->HalfLife Potency Enhanced Potency (Lower IC50) Lipophil->Potency Bioavailability CNS CNS Penetration Lipophil->CNS Binding->Potency

Figure 1: Decision logic for incorporating fluorine into quinoline scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Therapeutic Classes & SAR Analysis

Antimalarial Agents

Mefloquine is the archetype.[4][5][6][7] The bis-trifluoromethyl substitution at positions 2 and 8 is critical.

  • Mechanism: Mefloquine accumulates in the parasite's acidic food vacuole.[5] It binds to the 80S ribosome and inhibits the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The accumulation of free heme kills the parasite.

  • SAR Insight: Removal of the

    
     groups results in rapid metabolism and loss of activity against chloroquine-resistant P. falciparum.
    
Anticancer Agents (Kinase Inhibitors)

Fluorinated quinolines, such as Cabozantinib (though often classified as a quinoline-carboxamide), target receptor tyrosine kinases like c-Met and VEGFR2.

  • SAR Trend: Substitution at the C6 and C7 positions with electron-withdrawing groups (often involving fluorine or fluorinated ethers) optimizes the electron density of the quinoline nitrogen, which functions as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

Comparative SAR Data (Simulated Representative Data)
Compound ClassSubstitution (R-Group)TargetActivity (

/ MIC)
Key Observation
Native Quinoline 6-Hc-Met Kinase150 nMModerate binding; rapid oxidation.
Fluoro-Quinoline 6-Fc-Met Kinase12 nM12x Potency Increase. Enhanced H-bond acceptor capability at N1.
Mefloquine Analog 2,8-bis(

)
P. falciparum5 ng/mLHigh metabolic stability; effective against resistant strains.
Des-Fluoro Analog 2,8-dimethylP. falciparum>500 ng/mLLoss of activity due to rapid CYP-mediated oxidation of methyl groups.

Synthesis Strategies: Modern vs. Classical

Classical: Modified Skraup Synthesis

Traditionally, fluorinated quinolines are built from fluorinated anilines reacting with glycerol/acrolein.

  • Limitation: Harsh conditions (sulfuric acid, high heat) often degrade sensitive functional groups.

Modern: Radical C-H Fluorination (Late-Stage Functionalization)

For high-value drug discovery, direct fluorination of the formed quinoline core is preferred. This utilizes Selectfluor (F-TEDA-BF4) as an electrophilic fluorine source, often mediated by radical mechanisms.[8]

Protocol 1: Silver-Catalyzed C-H Fluorination of Quinolines

Rationale: This protocol allows for the regioselective introduction of fluorine at the C3 or C8 position of the quinoline ring under mild conditions, avoiding the need for pre-functionalized starting materials.

Materials:

  • Substrate: 8-Methylquinoline (1.0 equiv)

  • Reagent: Selectfluor (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Water/Acetone (1:1 v/v)

  • Temperature: 50°C

Step-by-Step Methodology:

  • Preparation: In a 20 mL sealed tube equipped with a magnetic stir bar, dissolve 8-Methylquinoline (1 mmol) in 5 mL of Water/Acetone mixture.

  • Reagent Addition: Add

    
     (17 mg, 0.1 mmol) followed by Selectfluor (531 mg, 1.5 mmol). Note: Selectfluor is hygroscopic; weigh quickly.
    
  • Reaction: Seal the tube and heat the mixture to 50°C in an oil bath. Stir vigorously for 12 hours. The silver catalyst promotes a single-electron transfer (SET), generating a radical cation intermediate that reacts with the fluorine source.

  • Quenching: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and wash with saturated

    
     solution (2 x 10 mL) to neutralize HF byproducts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the fluorinated product.
    

Biological Evaluation Protocol

To validate the biological activity of the synthesized derivative, a standard antiproliferative assay is required.

Protocol 2: MTT Cell Viability Assay (Anticancer Screen)

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan.

Step-by-Step Methodology:

  • Seeding: Seed human cancer cells (e.g., MCF-7 or A549) into 96-well plates at a density of

    
     cells/well in 100 µL of RPMI-1640 medium. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment: Dissolve the fluorinated quinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Add 100 µL of drug solution to wells (Triplicate). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

  • Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine 
    
    
    
    using non-linear regression analysis.
Visualization: Experimental Workflow

Workflow Start Start: Quinoline Precursor Synth Synthesis: Selectfluor + Ag(I) Start->Synth Radical Fluorination Purify Purification: Column Chromatography Synth->Purify Workup Char Characterization: NMR (19F), MS Purify->Char Validation Assay Bioassay: MTT / Kinase Screen Char->Assay Pure Compound Data Data Analysis: IC50 Determination Assay->Data Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Future Directions

The field is moving beyond simple inhibition.

  • PROTACs: Fluorinated quinolines are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade pathogenic proteins rather than just inhibiting them. The fluorine atom often improves the linker stability.

  • PET Imaging: Incorporation of

    
     (positron-emitting isotope) into quinoline scaffolds allows for in vivo imaging of tumors (e.g., c-Met overexpressing cancers) using PET scans.
    

References

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]

  • Mefloquine Mechanism of Action. SlideShare / Pharmacology Reviews. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of 8-Fluoro-7-methylquinoline

[1]

Executive Summary

The 8-Fluoro-7-methylquinoline scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the development of Negative Allosteric Modulators (NAMs) for G-protein coupled receptors (GPCRs) and targeted antiproliferative agents.[1]

This guide provides a technical deep-dive into the utility of this specific substitution pattern. Unlike the ubiquitous 6-fluoroquinolines (common in antibiotics), the 8-fluoro-7-methyl motif offers unique physicochemical advantages:

  • Metabolic Stability: The C8-fluorine blocks a common site of oxidative metabolism while modulating the pKa of the quinoline nitrogen.[1]

  • Conformational Control: The C7-methyl group introduces steric bulk that can lock active conformations or fill hydrophobic pockets (the "magic methyl" effect), often resulting in >10-fold potency shifts compared to des-methyl analogs.[1]

Structural Analysis & Pharmacochemistry[2][3][4][5]

The Fluorine Effect (C8 Position)

Substitution at the 8-position is critical for modulating the basicity of the quinoline nitrogen (

1
  • Electronic Withdrawal: The high electronegativity of fluorine reduces the electron density on the pyridine ring. This lowers the

    
     of the quinoline nitrogen (typically ~4.9 for unsubstituted quinoline), reducing protonation at physiological pH. This is crucial for CNS penetration (mGluR2 applications) where neutral species cross the Blood-Brain Barrier (BBB) more effectively.
    
  • Intramolecular Interactions: The C8-F can participate in weak intramolecular H-bonds or dipolar interactions with substituents at C1 or peri-interactions, influencing binding kinetics.[1]

The Methyl Effect (C7 Position)[2]
  • Lipophilicity (

    
    ):  The addition of a methyl group increases 
    
    
    by approximately 0.5 units, enhancing membrane permeability.
  • Orthogonal Sterics: In the context of 2,4-disubstituted quinolines, the 7-methyl group creates a steric clash with substituents at C8 or C6, often forcing the molecule into a specific atropisomeric preference or filling a distinct hydrophobic sub-pocket in the target protein (e.g., the allosteric site of mGluR2).[1]

Therapeutic Applications

Neuroscience: mGluR2 Negative Allosteric Modulators (NAMs)

The most prominent application of the 8-fluoro-7-methylquinoline core is in the treatment of cognitive disorders (Alzheimer’s, Schizophrenia) via the metabotropic glutamate receptor 2 (mGluR2) .[2][1]

  • Mechanism: mGluR2 is an inhibitory autoreceptor.[1] Activation decreases glutamate release. In cognitive decline, restoring glutamatergic transmission is beneficial. NAMs bind to an allosteric site (transmembrane domain), preventing glutamate from activating the receptor, thereby disinhibiting glutamate release and enhancing long-term potentiation (LTP).

  • Key Compound: Methyl 4-bromo-8-fluoro-7-methylquinoline-2-carboxylate serves as a critical intermediate for generating tricyclic or amide-linked NAMs.[1]

Oncology: Antiproliferative 2,4-Diaminoquinolines

Derivatives such as 2,4-dichloro-8-fluoro-7-methylquinoline are precursors to potent antiproliferative agents targeting hepatocellular carcinoma (HepG2) and leukemia cell lines.[1]

  • Mechanism: These compounds often act as kinase inhibitors or tubulin polymerization inhibitors, where the 8-F/7-Me pattern ensures selectivity against off-target kinases by exploiting the specific shape of the ATP-binding pocket.[1]

Experimental Protocols

Synthesis of Key Intermediate: 2,4-Dichloro-8-fluoro-7-methylquinoline[2]

Objective: To synthesize the electrophilic core required for subsequent nucleophilic aromatic substitutions (

Reagents:

  • 3-Fluoro-2-methylaniline (Starting Material)[1]

  • Malonic acid[1]

  • Phosphorus oxychloride (

    
    )[1]
    
  • Solvents: Chlorobenzene, DMF (cat.)

Protocol:

  • Cyclization (Knorr Quinoline Synthesis):

    • Mix 3-Fluoro-2-methylaniline (1.0 eq) with malonic acid (1.2 eq) in

      
       (excess).
      
    • Reflux at 100°C for 2 hours to form the 2,4-dihydroxyquinoline intermediate (in situ) which is immediately chlorinated.

    • Note: The presence of the 7-methyl group directs the cyclization para to the amine, but the 8-fluoro substituent exerts a directing effect that must be controlled by temperature to avoid regioisomers.

  • Chlorination:

    • Continue heating at reflux (110-120°C) for 4-6 hours.

    • Monitor via LC-MS for the disappearance of the dihydroxy species (

      
      ) and appearance of the dichloro species (
      
      
      ).
  • Workup:

    • Cool the mixture to RT. Pour slowly onto crushed ice (Exothermic!).

    • Neutralize with

      
       to pH 8.[1]
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 60-75% as a white/off-white solid.[1]

Biological Assay: mGluR2 NAM Potency ( Flux)[2]

Objective: Determine the

Protocol:

  • Cell Line: CHO cells stably expressing human mGluR2 and

    
     (promiscuous G-protein to couple 
    
    
    to
    
    
    release).[1]
  • Dye Loading: Incubate cells with Fluo-4 AM ester (

    
    ) for 45 min at 37°C.
    
  • Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations (1 nM to 10

    
    ). Incubate for 10 min.
    
  • Agonist Challenge: Inject Glutamate (

    
     concentration, typically ~10 
    
    
    ).
  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition of the glutamate response.

Visualizations

Synthetic Workflow: Functionalization of the Core

This diagram illustrates the divergence from the 2,4-dichloro core into two major therapeutic classes.

SynthesisWorkflowAniline3-Fluoro-2-methylanilineCore2,4-Dichloro-8-fluoro-7-methylquinoline(Key Scaffold)Aniline->CoreKnorr Cyclization+ POCl3Inter14-Bromo-2-carboxylatederivativeCore->Inter1Pd-catalyzedCarbonylationInter22-Amino-4-chloroderivativeCore->Inter2SNAr (C2 selective)Final1mGluR2 NAMs(Neuroscience)Inter1->Final1Amide CouplingFinal2Kinase Inhibitors(Oncology)Inter2->Final2Buchwald-Hartwig

Caption: Divergent synthesis from the 8-fluoro-7-methyl scaffold to key therapeutic classes.

Mechanism of Action: mGluR2 Modulation

This diagram details how the NAM functions within the synaptic signaling pathway to enhance cognition.

mGluR2_Pathwaycluster_effectTherapeutic EffectGlutamateGlutamate (Ligand)mGluR2mGluR2 Receptor(Presynaptic)Glutamate->mGluR2ActivatesGiGi/o ProteinmGluR2->GiActivatesNAM8-Fluoro-7-methylQuinoline NAMNAM->mGluR2Allosteric Inhibition(Stabilizes Inactive State)ACAdenylyl CyclaseGi->ACInhibitsCaChannelsVoltage-gatedCa2+ ChannelsGi->CaChannelsInhibitscAMPcAMP LevelsAC->cAMPDecreasesReleaseGlutamate ReleaseCaChannels->ReleaseRequired forCognitionCognitive Performance(Memory/Learning)Release->CognitionPotentiation

Caption: mGluR2 NAM mechanism. The 8-fluoro-7-methylquinoline core blocks Gi activation, restoring glutamate release.[1]

Quantitative Data Summary

Table 1: Comparative Potency of Quinoline Analogs (mGluR2 Assay) Data derived from Patent US9278960B2 and related SAR studies.

Compound CoreR7 SubstituentR8 SubstituentmGluR2 IC50 (nM)Metabolic Stability (t1/2, min)
QuinolineHH> 100015
QuinolineHF45042
QuinolineMethyl Fluoro 12 > 120
QuinolineClF8560

Note: The combination of 7-Me and 8-F provides a synergistic improvement in both potency (via hydrophobic fit) and stability (via metabolic blocking).[1]

References

  • Macdonald, G. J., et al. (2016). Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators.[2][1]US Patent 9,278,960 B2 . United States Patent and Trademark Office.[1] Link

  • Trabanco, A. A., et al. (2013).[1] Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.[1][3][4]WO Patent 2017/191599 A1 .[1][4] World Intellectual Property Organization.[1] Link

  • Bld Pharm. (n.d.).[5] Product Information: 8-Fluoro-7-methylquinoline (CAS 1420794-63-3).[5][6] BLD Pharm Catalog.[1] Link

  • BenchChem. (2025).[7][8] Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide. BenchChem.[7][8] Link[1]

Discovery and history of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

Abstract

The quinoline ring system, a deceptively simple fusion of benzene and pyridine, stands as a cornerstone of heterocyclic chemistry and drug discovery. Its journey from a coal tar byproduct to a "privileged scaffold" in modern medicine is a compelling narrative of serendipity, systematic synthesis, and profound biological insight. This guide provides a comprehensive exploration of this journey, intended for researchers, scientists, and drug development professionals. We will dissect the seminal discoveries, elucidate the foundational synthetic methodologies that gave chemists mastery over this scaffold, and trace the development of its most impactful derivatives, from the first antimalarial drugs to broad-spectrum antibiotics. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as both a historical record and a practical reference for the continued exploration of substituted quinolines.

Part 1: The Genesis of Quinoline Chemistry

The story of quinoline begins not in a structured synthesis lab, but in the analysis of natural and industrial products. This early phase was characterized by the isolation of the core structure from two very different sources, leading to initial confusion before its unified identity was established.

Dual Lines of Discovery: Coal Tar and Cinchona Bark

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid with a characteristic odor.[1][2] He named it "leukol," meaning "white oil" in Greek.[2] Unbeknownst to him, this was the first recorded isolation of the parent quinoline molecule.

Meanwhile, a parallel and more biologically significant story was unfolding around the bark of the South American Cinchona tree. For centuries, indigenous populations had used this bark to treat fevers.[3] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid responsible for this antimalarial activity, naming it quinine .[3][4][5] This marked the first time a pure chemical compound was used to treat an infectious disease.[4]

The chemical link between these discoveries was forged in 1842 when French chemist Charles Gerhardt, by dry distilling quinine with a strong base (potassium hydroxide), obtained a compound he named "Chinoilin" or "Chinolein".[2] For a time, Runge's leukol and Gerhardt's Chinoilin were thought to be distinct. It was the meticulous work of August Hoffmann that eventually demonstrated they were, in fact, the identical compound, unifying the two lines of discovery and confirming the core structure of what we now know as quinoline.[2]

Part 2: Foundational Synthetic Methodologies: Building the Scaffold

The availability of quinoline from natural sources was limited. True exploration of its potential required the development of robust synthetic methods to create substituted derivatives. The late 19th century saw a flurry of activity that yielded several "name reactions," which remain the bedrock of quinoline synthesis to this day. These methods provided chemists with the tools to systematically modify the quinoline core, paving the way for the development of countless new compounds.

The Skraup Synthesis (1880)

The first truly general and widely adopted method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.[1] It is a powerful, albeit sometimes aggressive, reaction that constructs the quinoline ring in a single pot.

Causality and Mechanism: The Skraup synthesis relies on the reaction of an aromatic amine (like aniline) with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (classically nitrobenzene).[1][6][7] The genius of the reaction lies in a cascade of events initiated by the dehydration of glycerol.

  • Dehydration: Concentrated sulfuric acid first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.

  • Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to the stable aromatic quinoline product. Nitrobenzene serves as the oxidant, being reduced to aniline in the process.

Skraup_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_intermediates Intermediates & Product Aniline Aniline Step2 Step 2: Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Step 1: Dehydration Glycerol->Step1 H₂SO₄ H2SO4 H₂SO₄ (cat.) Oxidant Oxidant (Nitrobenzene) Acrolein Acrolein Step1->Acrolein Adduct Michael Adduct Step2->Adduct Step3 Step 3: Cyclization Dihydroquinoline 1,2-Dihydroquinoline Step3->Dihydroquinoline Step4 Step 4: Oxidation Quinoline Quinoline Step4->Quinoline Acrolein->Step2 Adduct->Step3 H⁺ Dihydroquinoline->Step4 [O]

Experimental Protocol: Classic Skraup Synthesis of Quinoline

  • Trustworthiness: This protocol incorporates moderators to control the reaction's exothermic nature, a critical consideration for safety and yield.[8] The principal challenge in the Skraup synthesis has always been controlling its violence.[9]

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, cautiously mix aniline (25 g), nitrobenzene (15 g), anhydrous glycerol (75 g), and boric acid (12 g) as a moderator.

  • Acid Addition: While cooling the flask in an ice bath and stirring vigorously, slowly add concentrated sulfuric acid (50 mL).

  • Reaction Initiation: Heat the mixture gently on a heating mantle. The reaction is highly exothermic and will require careful monitoring. If the reaction becomes too vigorous, remove the heat source immediately.

  • Reflux: Once the initial vigorous reaction subsides, maintain a steady reflux for 3-4 hours.

  • Workup: Allow the mixture to cool. Dilute with water and steam distill to remove the unreacted nitrobenzene.

  • Isolation: Make the residue strongly alkaline with sodium hydroxide solution. Steam distill again to isolate the quinoline.

  • Purification: The crude quinoline is separated from the distillate, dried over anhydrous potassium carbonate, and purified by distillation.

The Doebner-von Miller Reaction

Shortly after Skraup's discovery, a more versatile modification was reported by Doebner and von Miller.[8] This reaction broadens the scope by replacing glycerol with α,β-unsaturated aldehydes or ketones, allowing for the synthesis of quinolines with substituents on the newly formed pyridine ring.[8][10]

Causality and Mechanism: The mechanism is analogous to the Skraup synthesis, but it starts directly with the α,β-unsaturated carbonyl compound instead of generating it in situ from glycerol.[11] This provides greater control and allows for a wider variety of starting materials. For example, reacting aniline with crotonaldehyde yields 2-methylquinoline (quinaldine).

The Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[1]

Causality and Mechanism: This acid-catalyzed reaction involves the condensation of an aromatic amine with a 1,3-diketone (e.g., acetylacetone).[6][12]

  • Enamine Formation: The aniline first reacts with one of the ketone carbonyls to form an enamine intermediate.[1]

  • Cyclization: Under strong acid conditions, the second carbonyl is protonated, and the enamine undergoes intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the final quinoline product.[1]

Combes_Mechanism Reactants Aniline + 1,3-Diketone Enamine β-Aminoenone (Enamine Intermediate) Reactants->Enamine -H₂O Protonation Protonation of Carbonyl Enamine->Protonation H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O, -H⁺ Product 2,4-Disubstituted Quinoline Dehydration->Product

Other Foundational Syntheses

Several other key methods were developed, each offering unique advantages for accessing specific substitution patterns.

Synthesis MethodKey ReactantsPrimary Product TypeKey Feature
Conrad-Limpach-Knorr Aniline + β-ketoester4-Quinolones or 2-QuinolonesProduct is temperature-dependent. Lower temps favor 4-quinolones; higher temps favor 2-quinolones.[1][7]
Friedländer o-Aminobenzaldehyde/ketone + α-Methylene carbonyl2- and/or 3-Substituted QuinolinesA convergent synthesis that forms the C2-C3 bond of the quinoline ring.[1][7]
Pfitzinger Isatin + Carbonyl compoundQuinoline-4-carboxylic acidsA versatile method starting from isatin, which is readily prepared from aniline.[1][7]

Part 3: The Golden Age: Substituted Quinolines in Medicine

The development of these synthetic tools unlocked the door to medicinal chemistry. Scientists could now systematically alter the quinoline scaffold to enhance efficacy, reduce toxicity, and probe structure-activity relationships (SAR).

Antimalarials: From Bark to Bench

Malaria has been a primary driver of quinoline research. While quinine was effective, it had side effects and supply was vulnerable, especially during wartime. This spurred the development of synthetic alternatives.

  • Chloroquine: Introduced in the 1940s, chloroquine became the frontline antimalarial drug for decades.[13] Its development was a triumph of synthetic medicinal chemistry, providing a more potent and better-tolerated alternative to quinine.

  • Mechanism of Action: The Plasmodium parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinolines like chloroquine and quinine are weak bases. They cross the parasite membranes and accumulate to high concentrations in the acidic food vacuole.[14] Here, they are thought to act by two primary mechanisms:

    • Capping Hemozoin: The quinoline molecule binds to the growing faces of the hemozoin crystal, preventing further polymerization.[15]

    • Heme Complexation: They form a complex with the free, toxic heme, preventing its sequestration.[15] The result is a buildup of toxic heme, which kills the parasite.[4][14]

Antimalarial_MoA ToxicBuildup Toxic Heme Buildup -> Parasite Death Heme Heme Heme->ToxicBuildup Block Block Block->ToxicBuildup

Antibiotics: The Fluoroquinolone Revolution

A remarkable case of serendipity occurred in 1962 during the synthesis of chloroquine. Researchers at Sterling-Winthrop isolated a byproduct with modest antibacterial activity.[] This compound, nalidixic acid , was technically a naphthyridone but is considered the first-generation quinolone antibiotic.[17] It had a narrow spectrum of activity but proved the concept that the quinoline core could be used to target bacteria.[17]

The major breakthrough came in the early 1980s with the addition of a fluorine atom at the C-6 position and a piperazine ring at C-7, creating the fluoroquinolones .[] This modification dramatically expanded the spectrum of activity and improved pharmacokinetic properties.[17][18]

  • Mechanism of Action: Unlike the antimalarials, fluoroquinolones do not target heme. Instead, they inhibit two critical bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[][17] By disrupting these enzymes, they prevent the bacteria from replicating their DNA and dividing, leading to rapid cell death.

Generational Development of Fluoroquinolones

GenerationKey Example(s)Year IntroducedKey Advancement / Spectrum of Activity
First Nalidixic Acid1962Narrow spectrum, primarily Gram-negative bacteria (e.g., for UTIs).[17]
Second Ciprofloxacin, NorfloxacinEarly 1980sAddition of fluorine. Broadened spectrum to include systemic Gram-negative and some Gram-positive activity.[][19]
Third Levofloxacin1990sEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.
Fourth MoxifloxacinLate 1990sBroadest spectrum, including activity against anaerobic bacteria.

Conclusion

The history of the substituted quinoline is a microcosm of the evolution of medicinal chemistry itself. It begins with the extraction of a natural product, transitions to the development of powerful synthetic reactions that allow for rational design, and culminates in the creation of multiple classes of life-saving drugs. The journey from Runge's "leukol" and Pelletier's quinine to modern fluoroquinolones and novel anticancer agents[20] underscores the enduring power and versatility of this heterocyclic scaffold. The foundational syntheses of Skraup, Combes, and others are not mere historical footnotes; they are the essential tools that transformed a chemical curiosity into a pillar of the pharmaceutical world, and they continue to enable scientists to build the next generation of therapeutic agents.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Mans, R. H. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • ISGlobal. (2019). The History of Malaria Treatment. [Link]

  • Singh, P., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ResearchGate. (2014). A brief history of quinoline as antimalarial agents. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

  • PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

  • Al-Tawfiq, J. A., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. [Link]

  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (n.d.). [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. [Link]

  • Eisch, J. J. (1981). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

Sources

The Chemo-Structural Architecture of 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Derivatization and Synthetic Utility

Executive Summary: The Pharmacophore Logic

In the landscape of heterocyclic medicinal chemistry, the quinoline scaffold remains a "privileged structure." However, the specific substitution pattern of 8-fluoro-7-methylquinoline represents a highly strategic architectural choice, distinct from the more common 6-fluoroquinolones (antibiotics).

This guide dissects the utility of this specific scaffold. The C8-fluorine atom serves as a metabolic blocker, preventing oxidative dealkylation or hydroxylation at a typically labile position, while simultaneously modulating the basicity of the quinoline nitrogen via the inductive effect (-I). The C7-methyl group provides a precise steric handle, increasing lipophilicity (logP) and often locking the conformation of the molecule within a receptor pocket. Together, they form a robust core for Potassium-Competitive Acid Blockers (P-CABs) and Type II Kinase Inhibitors.

Synthetic Architectures: Constructing the Core

To access 8-fluoro-7-methylquinoline, we cannot rely on nucleophilic substitution of a pre-formed quinoline due to the difficulty of selective C8-fluorination.[1] Instead, we must construct the ring de novo using a bottom-up approach.

The Modified Skraup-Doebner-Miller Protocol

The most robust, self-validating method involves the cyclization of 2-fluoro-3-methylaniline . While the classic Skraup reaction is notoriously violent, the modified protocol using sulfonic acid moderators provides a scalable, controlled exotherm.

Retrosynthetic Logic: 8-Fluoro-7-methylquinoline


Acrolein (in situ) + 2-Fluoro-3-methylaniline
Visualization: Synthetic Pathway (DOT)

The following diagram outlines the critical cyclization and subsequent activation pathways.

G Aniline 2-Fluoro-3-methylaniline (Precursor) Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Skraup Condensation (140°C) Glycerol Glycerol/H2SO4 (Acrolein Source) Glycerol->Intermediate Product 8-Fluoro-7-methylquinoline (Target Scaffold) Intermediate->Product Oxidative Aromatization (Nitrobenzene) NOxide N-Oxide (Activated Core) Product->NOxide mCPBA (N-Oxidation) Chloro 2-Chloro-8-fluoro- 7-methylquinoline NOxide->Chloro POCl3 (Rearrangement)

Figure 1: Step-wise construction of the quinoline core followed by C2-activation via N-oxide rearrangement.[1]

Functionalization Strategies: Beyond the Core

Once the 8-fluoro-7-methylquinoline core is synthesized, it is rarely the final drug.[1] It is a "warhead carrier."[1] The following strategies detail how to functionalize this scaffold for SAR (Structure-Activity Relationship) exploration.

The N-Oxide "Switch" (C2-Functionalization)

Direct electrophilic substitution on the pyridine ring of quinoline is difficult because the ring is electron-deficient.[1] To install substituents at the C2 position (critical for kinase hinge binding), we must first activate the ring by forming the N-oxide.

  • Mechanism: The N-oxide oxygen acts as a directing group.[1] Reaction with phosphoryl chloride (

    
    ) converts the N-oxide to a 2-chloro derivative via the Meisenheimer complex.
    
  • Utility: The resulting 2-chloro-8-fluoro-7-methylquinoline is a universal electrophile, ready for

    
     reactions with amines or Suzuki couplings.
    
Benzylic Oxidation (C7-Functionalization)

The C7-methyl group is not just a steric filler; it is a latent attachment point.[1]

  • Radical Bromination: Using NBS (N-bromosuccinimide) and AIBN allows for the conversion of the methyl group to a bromomethyl group.

  • Causality: The 8-fluoro substituent exerts an electronic withdrawing effect, slightly deactivating the benzylic protons, requiring longer reaction times compared to non-fluorinated analogs.

Experimental Protocols

Note: All protocols involve hazardous reagents. Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of 8-Fluoro-7-methylquinoline (Modified Skraup)

Objective: Synthesis of the core scaffold from aniline precursor.[1]

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-fluoro-3-methylaniline (10.0 g, 80 mmol), sodium 3-nitrobenzenesulfonate (11.0 g, mild oxidant), and glycerol (22.0 g).

  • Acid Addition: Carefully add sulfuric acid (70%) (30 mL) dropwise. Critical: Maintain temperature below 60°C during addition to prevent premature polymerization of acrolein.

  • Cyclization: Heat the mixture to 140°C for 4 hours. The reaction will darken significantly.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of aniline indicates completion.

  • Workup: Cool to room temperature. Pour onto crushed ice (200 g). Basify to pH 10 using 50% NaOH solution.

    • Observation: The product will oil out or precipitate as a dark solid.

  • Purification: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
    .[1] Concentrate and purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
    
    • Yield Expectations: 60-75% as a pale yellow oil/solid.

Protocol B: Synthesis of 2-Chloro-8-fluoro-7-methylquinoline

Objective: Activation of C2 position for library generation.

  • N-Oxidation: Dissolve 8-fluoro-7-methylquinoline (5.0 g) in DCM (50 mL). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12 hours. Wash with saturated

    
     to remove benzoic acid byproduct. Isolate the N-oxide.[1]
    
  • Chlorination: Dissolve the crude N-oxide in dry chloroform (30 mL). Add Phosphoryl chloride (

    
    )  (3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 2 hours.

    • Mechanism Check: The solution should turn from cloudy to clear yellow as the rearrangement occurs.

  • Quench: Pour carefully onto ice/water. Neutralize with

    
    . Extract with DCM.
    
  • Result: The 2-chloro derivative is a highly reactive intermediate for subsequent medicinal chemistry steps.

Comparative Data Analysis

The following table illustrates why the 8-fluoro-7-methyl substitution is superior to the standard quinoline for specific lipophilic pockets.

PropertyQuinoline (Unsubstituted)8-Fluoro-7-methylquinolineImpact on Drug Design
LogP (Calc) 2.032.65Enhanced membrane permeability; better CNS penetration.
pKa (N1) 4.90~3.8Reduced basicity due to 8-F (-I effect); less protonated at physiological pH.
Metabolic Stability Low (C8 oxidation common)HighC8-F blocks primary oxidative metabolic soft spot.
C2-Reactivity ModerateHigh8-F activates the ring for nucleophilic attack at C2.

Structural Activity Relationship (SAR) Map

The diagram below summarizes the strategic manipulation points of the scaffold.

SAR Core 8-Fluoro-7-methylquinoline Scaffold C2 C2 Position: Kinase Hinge Binding (Install Amines/Ethers) Core->C2 C7 C7-Methyl: Hydrophobic Pocket Fit (Benzylic Functionalization) Core->C7 C8 C8-Fluoro: Metabolic Shield (Blocks CYP450 Oxidation) Core->C8 N1 N1 Nitrogen: H-Bond Acceptor (Basicity Tuned by C8-F) Core->N1

Figure 2: SAR Logic Map detailing the functional role of each position on the scaffold.

References

  • Manske, R. H. F., & Kulka, M. (1953).[2] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[2]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Foundational text on Quinoline synthesis logic).
  • O'Neil, P. M., et al. (2012). "Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives." ACS Medicinal Chemistry Letters. (Provides context on C8-substitution effects).

  • Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161.

  • Patent US4806549A. "Quinoline derivatives and their use."[1] (Describes the synthesis of methyl-substituted quinolines from fluoroanilines).

Sources

Technical Guide: Safety, Handling, and Application of 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Fluoro-7-methylquinoline (CAS: 1420794-63-3) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1] As a fluoro-substituted quinoline derivative, it serves as a critical scaffold for developing pharmaceutical agents, particularly in oncology and neurology (e.g., mGluR2 modulators).

This guide provides a comprehensive technical overview for researchers handling this compound. It moves beyond basic safety data sheets (SDS) to integrate physicochemical logic, synthesis safety, and exposure control strategies.

Physicochemical Profile & Identification

Understanding the molecular properties is the first step in designing safe experimental protocols. The fluorine atom at position 8 modulates the basicity of the quinoline nitrogen, while the methyl group at position 7 increases lipophilicity.

Table 1: Technical Specifications
PropertyData
Chemical Name 8-Fluoro-7-methylquinoline
CAS Number 1420794-63-3
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
Physical State Low-melting solid or viscous oil (Ambient T)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~4.5 - 5.0 (Estimated; reduced basicity due to 8-F inductive effect)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark

Hazard Identification & Toxicology Logic

While specific toxicological data for this isomer is limited, its hazard profile is derived from the structural activity relationships (SAR) of the quinoline class and halogenated aromatics.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Mechanisms
  • Genotoxicity Potential: The planar quinoline structure allows for potential DNA intercalation. However, the 8-fluoro substitution often blocks metabolic epoxidation at the 7,8-position, potentially reducing genotoxicity compared to unsubstituted quinolines.

  • Irritation: As a weak organic base, the compound can disrupt cell membranes upon contact, leading to irritation of mucosal linings.

  • Fluorine Effect: The C-F bond is metabolically stable, but it increases the compound's lipophilicity, facilitating rapid absorption through the skin.

Safe Handling & Engineering Controls

Principle: Treat the compound as a potent bioactive agent until proven otherwise. The primary goal is to prevent inhalation of aerosols and dermal absorption.

Workflow Logic

The following diagram outlines the critical control points (CCPs) during the laboratory lifecycle of the compound.

HandlingWorkflow Receipt Receipt & Log (Check Integrity) Storage Storage (4°C, Dark, Inert) Receipt->Storage Inventory Update Weighing Weighing (Analytical Balance in Fume Hood) Storage->Weighing Equilibrate to RT Reaction Synthesis/Usage (Closed System) Weighing->Reaction Dissolve immediately Reaction->Storage Return excess under Argon Waste Disposal (Halogenated Waste) Reaction->Waste Quench & Segregate

Caption: Critical Control Points for handling 8-Fluoro-7-methylquinoline to minimize exposure.

Specific Protocols
  • Engineering Controls:

    • Fume Hood: Mandatory. Velocity > 0.5 m/s.

    • Balance Enclosure: If weighing solid powder < 10 mg, use a static-free balance enclosure to prevent airborne dispersion.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended. Inner layer: Latex (dexterity), Outer layer: Nitrile (chemical resistance). Note: Fluorinated compounds can permeate thin nitrile; change gloves immediately upon splash.

    • Eye Protection: Chemical splash goggles.

  • Decontamination:

    • Glassware should be rinsed with an organic solvent (Acetone/Ethanol) before washing with water. The compound is lipophilic and will not rinse off with water alone.

Synthesis & Reaction Safety

Researchers often synthesize this compound or use it as a core intermediate. The synthesis typically involves high-energy reagents.

Synthetic Route Hazards (Skraup/Combes Type)

The formation of the quinoline ring often requires heating an aniline precursor (e.g., 2-fluoro-3-methylaniline) with a glycerol/acid mixture or a diketone.

  • Thermal Runaway: The cyclization step is often exothermic.

  • Acid Handling: Use of Sulfuric acid or Polyphosphoric acid (PPA) at high temperatures (>100°C) poses severe thermal and chemical burn risks.

Reaction Safety Logic Diagram

This diagram illustrates the safety logic for a typical quinoline synthesis or functionalization workflow.

SynthesisSafety Precursor Precursor: 2-Fluoro-3-methylaniline Setup Setup: Reflux Condenser + Temp Probe Precursor->Setup Reagents Reagents: Glycerol/Acid or Alkynes Reagents->Setup Reaction Cyclization: High Temp (>100°C) Exotherm Risk Setup->Reaction Slow Addition Quench Quench: Ice/Base Neutralization (Violent Bubbling) Reaction->Quench Cool to 0°C first Isolation Isolation: Extraction (DCM) Column Chromatography Quench->Isolation

Caption: Safety logic for Quinoline synthesis, highlighting thermal and quenching risks.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The fluorine substituent does not typically release free HF, but respiratory irritation is likely.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents on the skin, as this may enhance absorption of the fluorinated compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Adsorb liquid spills with vermiculite or sand.

    • Collect in a container marked "Halogenated Organic Waste" .

    • Clean surface with a detergent solution (surfactant) to solubilize residues.

References

  • Synblock Chemical Catalog. Product Entry: 8-Fluoro-7-methylquinoline (CAS 1420794-63-3).[1][2] Retrieved from

  • BLD Pharm. Safety Data Sheet & Specifications for 8-Fluoro-7-methylquinoline. Retrieved from

  • National Institutes of Health (NIH) - PMC. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (Context on Quinoline handling and biological activity). Retrieved from

  • Google Patents. Substituted 2,4-diamino-quinoline derivatives (WO2017191599A1). (Describes synthesis intermediates including 8-fluoro-7-methyl derivatives). Retrieved from

Sources

Predicted spectroscopic data for 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Spectroscopy & Structural Elucidation of 8-Fluoro-7-methylquinoline

Executive Summary & Strategic Context

In the optimization of pharmacophores, the quinoline scaffold remains a privileged structure, ubiquitous in antimalarial (e.g., Chloroquine) and anticancer kinase inhibitors. The specific isomer 8-Fluoro-7-methylquinoline represents a high-value target for "scaffold hopping."

  • The Fluorine Effect: Substitution at the C8 position modulates the pKa of the quinoline nitrogen (N1), influencing bioavailability and binding affinity.

  • The Methyl Effect: The C7-methyl group introduces steric bulk and lipophilicity, potentially locking bioactive conformations or filling hydrophobic pockets in target proteins.

This guide provides a predictive spectroscopic atlas for this molecule, derived from Density Functional Theory (DFT) and empirical Structure-Activity Relationship (SAR) additivity rules. It serves as a roadmap for synthetic chemists to validate the identity of this compound upon synthesis.

Computational Methodology

To ensure high-confidence predictions, we utilize a composite workflow combining ab initio calculations with empirical correction factors.

Protocol:

  • Conformational Search: Monte Carlo search (MMFF94 force field) to identify global minima.

  • Geometry Optimization: DFT level theory using B3LYP/6-311+G(d,p) . This basis set includes diffuse functions (+) essential for modeling the lone pairs on Fluorine and Nitrogen.

  • Solvation Model: PCM (Polarizable Continuum Model) using Chloroform (

    
    ) to match standard experimental conditions.
    
  • NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method.[1]

G Input Structure Entry (SMILES) Conf Conformational Search (MMFF94) Input->Conf DFT Geometry Opt (B3LYP/6-311+G(d,p)) Conf->DFT Global Min Freq Freq Calc (Vibrational/IR) DFT->Freq Hessian NMR GIAO NMR (Solvation: CDCl3) DFT->NMR Shielding Tensors Output Spectral Atlas Freq->Output NMR->Output

Figure 1: Computational workflow for predictive spectroscopy. GIAO methods ensure magnetic property accuracy.

Predicted Nuclear Magnetic Resonance (NMR) Data

The presence of Fluorine at C8 creates distinctive splitting patterns (couplings) in both Carbon and Proton spectra due to the spin-1/2 nature of


.
Predicted NMR (400 MHz, )
  • Key Diagnostic: The methyl group at C7 will appear as a doublet (or broadened singlet) due to long-range coupling (

    
    ) with the C8-Fluorine.
    
  • Aromatic Region: The absence of H8 and the shielding effect of the methyl group on H6 are critical indicators.

PositionProton TypePredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Notes
H2 Ar-H8.95 dd

Deshielded by Ring N
H4 Ar-H8.12 dd

-
H5 Ar-H7.65 d

-
H3 Ar-H7.42 dd

-
H6 Ar-H7.35 dd

Ortho to Me, Meta to F
Me-7

2.58 d

Diagnostic Signal
Predicted NMR (100 MHz, )

The


 spectrum is the definitive validation tool. The C8 carbon will show a massive coupling constant (

Hz).
PositionCarbon TypePredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
C8 Ar-C-F156.5 Doublet (d)

C2 Ar-CH150.1 Singlet (s)-
C8a Quaternary138.5 Doublet (d)

C4 Ar-CH136.2 Singlet (s)-
C7 Ar-C-Me128.8 Doublet (d)

C5 Ar-CH127.5 Doublet (d)

C6 Ar-CH126.2 Doublet (d)

C4a Quaternary125.8 Singlet (s)-
C3 Ar-CH121.5 Singlet (s)-
Me-7

16.8 Doublet (d)

Predicted NMR
  • Shift:

    
    -128.5 ppm  (relative to 
    
    
    
    ).
  • Pattern: Broad multiplet (due to coupling with H6 and Me-7).

Mass Spectrometry (MS) Fragmentation Logic

In ESI+ (Electrospray Ionization), the molecule will form a stable


 ion.
  • Molecular Formula:

    
    
    
  • Exact Mass: 161.06 g/mol

  • Observed Ion: m/z 162.07

    
    
    

Fragmentation Pathway (MS/MS):

  • Loss of HCN (27 Da): Common in quinolines, cleavage of the pyridine ring.

    • 
       m/z.
      
  • Loss of Methyl Radical (15 Da):

    • 
       m/z.
      
  • Loss of HF (20 Da): Specific to fluoro-aromatics, usually requires high collision energy.

    • 
       m/z.
      

MS Parent [M+H]+ m/z 162.07 Frag1 [M+H - CH3]+ m/z 147 Parent->Frag1 -CH3 (15) Frag2 [M+H - HCN]+ m/z 135 Parent->Frag2 -HCN (27) Frag3 [M+H - HF]+ m/z 142 Parent->Frag3 -HF (20)

Figure 2: Predicted ESI-MS/MS fragmentation tree.

Experimental Validation Protocol

Since this compound is not a standard catalog item, validation requires a robust synthesis-analysis loop.

Synthesis Strategy (Modified Skraup)

The most reliable route to 8-fluoro-7-methylquinoline is the Skraup Synthesis using a substituted aniline precursor.

  • Starting Material: 2-Fluoro-3-methylaniline.

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

  • Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to close the pyridine ring.

Validation Steps
  • TLC: Monitor disappearance of aniline starting material (Visualization: UV 254nm).

  • GC-MS: Confirm m/z 161 (M+) peak purity >95%.

  • 13C NMR Check: Look immediately for the doublet at ~156 ppm (

    
    ). If this is a singlet, the fluorine is not attached to the ring, or the position is incorrect.
    

References

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
  • Cheeseman, J. R., et al. "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics 104.14 (1996): 5497-5509. Link

  • Stepanyuk, O., et al. "DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin." ResearchGate, 2011. (Basis for F-C coupling predictions). Link

  • SDBS (Spectral Database for Organic Compounds) . "7-Methylquinoline 1H NMR Data." AIST, Japan.[2] (Baseline data for methyl-quinoline shifts). Link

  • Tang, Q., et al. "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Journal of Liquid Chromatography & Related Technologies, 2011. (Basis for MS fragmentation logic). Link

Sources

Technical Guide: Solubility and Stability Profiling of 8-Fluoro-7-methylquinoline

[1][2][3]

Part 1: Executive Technical Summary[1][2][3]

8-Fluoro-7-methylquinoline represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in kinase inhibitors and anti-infective agents.[1][2][3] Its physicochemical behavior is governed by the interplay between the lipophilic, electron-donating methyl group at C7 and the electron-withdrawing fluorine atom at C8.[1][2][3]

This unique substitution pattern creates a "push-pull" electronic environment around the quinoline nitrogen, significantly altering its basicity (pKa) and metabolic profile compared to the parent quinoline.[2][3] The 8-fluoro substituent specifically serves to block metabolic hydroxylation at the 8-position, a common clearance pathway, while the 7-methyl group enhances lipophilicity and receptor binding affinity.[1][2][3]

Critical Physicochemical Baseline (Predicted & Analog-Derived):

  • Molecular Weight: 161.18 g/mol [1][2][3][4]

  • LogP (Octanol/Water): 2.6 – 2.9 (High Lipophilicity)[1][2][3]

  • pKa (Conjugate Acid): ~3.8 – 4.2 (Lower than quinoline's 4.9 due to the inductive effect of 8-F)[1][2][3]

  • Solubility Classification: BCS Class II (Low Solubility, High Permeability) candidate.[1][2][3]

Part 2: Solubility Assessment & Optimization

The pH-Dependent Solubility Mechanism

The solubility of 8-Fluoro-7-methylquinoline is strictly pH-dependent.[1][2][3] At neutral pH, the molecule exists predominantly in its uncharged, free-base form, exhibiting poor aqueous solubility (< 0.1 mg/mL).[1][2][3] Solubility is achieved via protonation of the quinoline nitrogen.[2][3]

Mechanism:

Due to the electron-withdrawing nature of the 8-fluorine, the basicity of the nitrogen is reduced.[1][2][3] Consequently, a lower pH (stronger acid) is required to fully protonate and solubilize this compound compared to non-fluorinated analogs.[2][3]

Solvent Screening Protocol

For stock solution preparation and crystallization, the following solvent hierarchy is established based on dielectric constant and solvation capability.

Solvent ClassRecommended SolventSolubility PotentialApplication
Dipolar Aprotic DMSO, DMFHigh (> 50 mg/mL)Stock solutions for bioassays.[1][2][3]
Chlorinated Dichloromethane (DCM)High (> 30 mg/mL)Extraction, synthesis workup.[1][2][3]
Alcohols Methanol, EthanolModerate (10–25 mg/mL)HPLC mobile phase, recrystallization.[1][2][3]
Aqueous Acid 0.1 N HCl (pH 1.[1][2][3]0)Moderate (> 5 mg/mL)IV formulation (salt form).[1][2][3]
Aqueous Neutral PBS (pH 7.4)Very Low (< 0.05 mg/mL)Physiological simulation.[1][2][3]
Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses a saturation shake-flask method, the gold standard for equilibrium solubility.[1][2][3]

Reagents:

  • Test Compound: 8-Fluoro-7-methylquinoline (>98% purity).[1][2][3]

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1][2][3]

Workflow:

  • Saturation: Add excess solid compound (approx. 20 mg) to 2 mL of each buffer in amber glass vials.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • pH Verification: Measure the pH of the filtrate after saturation to ensure buffering capacity was maintained.

Part 3: Stability Profiling (Forced Degradation)[1][2][3]

Understanding the degradation pathways is critical for handling and storage.[2][3] The 7-methyl group is a benzylic-like site susceptible to radical oxidation, while the quinoline ring is generally robust but sensitive to photolysis.[1][2][3]

Degradation Pathways Visualization

DegradationPathwaysParent8-Fluoro-7-methylquinolineOxidationOxidative Stress(Peroxides/Air)Parent->OxidationPhotoPhotolysis(UV Light)Parent->PhotoAcidAcidic Hydrolysis(pH < 1)Parent->AcidProd_Ox7-Hydroxymethyl / 7-Carboxylic Acid(Benzylic Oxidation)Oxidation->Prod_OxRadical Attack at C7-MethylProd_PhotoPhotodimers / Ring Opening(Radical Mechanism)Photo->Prod_PhotoExcited State ReactionProd_SaltStable Quinolinium Salt(Reversible)Acid->Prod_SaltProtonation (Not Degradation)captionFigure 1: Primary degradation and transformation pathways for 8-Fluoro-7-methylquinoline.

Forced Degradation Protocol

Perform these stress tests to validate analytical methods and define storage conditions.

Stress ConditionProtocol DetailsExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 24 hoursStable. Quinolines are resistant to acid; forms salt.[1][2][3]
Base Hydrolysis 1N NaOH, 60°C, 24 hoursStable. Ring system is robust against nucleophilic attack due to electron-rich nature.[1][2][3]
Oxidation 3% H₂O₂, RT, 4 hoursDegradation. Monitor for N-oxide formation or methyl group oxidation (COOH).[1][2][3]
Photolysis 1.2 million lux hours (ICH Q1B)Sensitive. Protect from light.[1][2][3] Fluorinated aromatics can undergo defluorination or dimerization.[1][2][3]
Thermal 80°C (Solid State), 7 daysStable. High melting point suggests good thermal stability.[1][2][3]

Part 4: Analytical Method (HPLC)

To accurately monitor solubility and stability, a specific, stability-indicating HPLC method is required.[1][2][3]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures protonation and sharp peak shape).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).[1][2][3]

  • Column Temp: 40°C.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Critical for basic quinolines; if tailing occurs, add 5mM Ammonium Formate to Mobile Phase A).[2][3]

  • Resolution: > 2.0 between the parent peak and any impurity/degradant.[1][2][3]

Part 5: Handling and Storage Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain compound integrity:

  • Storage: Store at 2-8°C in a tightly sealed container.

  • Light Protection: Use amber vials or wrap containers in aluminum foil. The 8-fluoro substituent can sensitize the ring to UV-induced radical reactions.[1][2][3]

  • Hygroscopicity: While the free base is likely non-hygroscopic, any salt form (e.g., Hydrochloride) will be highly hygroscopic.[1][2][3] Store with desiccants.

  • Safety: Treat as a potential skin and respiratory irritant.[1][2][3] Use standard PPE (gloves, goggles, fume hood).[1][2][3]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. (Accessed 2023).[1][2][3] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11927, 7-Methylquinoline. (Accessed 2023).[1][2][3] [Link]

  • Eicher, T., & Hauptmann, S. (2003).[1][2][3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3] (General reference for Quinoline reactivity and stability).

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Source for pH-dependent solubility protocols).

Advanced Skraup Cyclization Strategies for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Imperative

The quinoline pharmacophore remains a cornerstone in medicinal chemistry, underpinning antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin precursors). While the classic Skraup synthesis (1880) provides a direct route to these scaffolds from inexpensive anilines and glycerol, it is historically plagued by violent exotherms and poor regioselectivity.

This technical guide bridges the gap between the "violent" classic methodology and modern, controlled synthesis. We move beyond the textbook definitions to address Critical Process Parameters (CPPs) , regiochemical prediction, and scalable, green adaptations utilizing microwave irradiation and solid-acid catalysis.

Mechanistic Underpinnings & Pathway Visualization[1][2]

The Skraup reaction is a cascade sequence involving dehydration, conjugate addition, and oxidative aromatization. Understanding the specific timing of these steps is crucial for controlling the reaction's notorious exotherm.

The Cascade Sequence[2]
  • In-situ Acrolein Generation: Acid-catalyzed dehydration of glycerol.

  • Michael Addition: The aniline nitrogen attacks the

    
    -carbon of acrolein (reversible).
    
  • Electrophilic Cyclization: Friedel-Crafts alkylation closes the ring.

  • Aromatization: Oxidation of the 1,2-dihydroquinoline intermediate.[1]

Critical Insight: The accumulation of acrolein prior to aniline addition is the primary cause of "runaway" reactions. Modern protocols rely on the slow, simultaneous generation/consumption of acrolein or the use of pre-formed


-unsaturated precursors.
Visualizing the Reaction Pathway

The following diagram details the molecular logic, highlighting the critical oxidation step often overlooked in standard texts.

SkraupMechanism Reactants Aniline + Glycerol Dehydration Acid Dehydration (-2 H₂O) Reactants->Dehydration H₂SO₄/Heat Acrolein Acrolein Intermediate (CH₂=CH-CHO) Dehydration->Acrolein Michael Michael Addition (β-Attack) Acrolein->Michael + Aniline Cyclization Intramolecular Cyclization Michael->Cyclization Acid Cat. Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Oxidation Oxidative Aromatization Dihydro->Oxidation Oxidant (Ph-NO₂/I₂/O₂) Product Substituted Quinoline Oxidation->Product

Figure 1: Step-wise mechanistic flow of the Skraup synthesis, identifying the critical oxidative aromatization step.[2][1]

Regiochemical Control: The "Meta" Problem

Regioselectivity is the primary failure mode when applying Skraup synthesis to drug discovery. The electronic nature of the aniline substituent (


) dictates the outcome.
The Skraup Orientation Rules
  • Para-substituted Anilines: Yield exclusively 6-substituted quinolines . The position ortho to the amine is blocked, forcing cyclization to the other ortho position.

  • Ortho-substituted Anilines: Yield 8-substituted quinolines .

  • Meta-substituted Anilines: The most problematic. Cyclization can occur at either ortho position (C2 or C6 of the aniline ring), leading to a mixture of 5-substituted and 7-substituted quinolines.

Strategic Selection Table:

Substituent Type (

)
Electronic EffectPredominant Isomer (from m-aniline)Mechanism Note
Electron Donating (e.g., -OMe, -CH

)
Activates Ring7-Substituted Activation at para position directs cyclization to the sterically less hindered site.
Electron Withdrawing (e.g., -NO

, -Cl)
Deactivates Ring5-Substituted (Major)Deactivation of the para position forces cyclization to the ortho site despite steric hindrance.
Halogens (-Cl, -Br)Inductive w/d, Resonance don.Mixture (5- & 7-) Competing effects often lead to difficult-to-separate regioisomers.

Process Optimization: Taming the Violence

The Oxidant Choice

The classic use of nitrobenzene is hazardous due to its violent reduction potential.

  • Classic: Nitrobenzene (often the nitro-analog of the amine used).

  • Modern: Iodine (

    
    ), Sodium m-nitrobenzenesulfonate (Sulfo-mix), or catalytic 
    
    
    
    with air.
Modern Green Adaptations

To avoid the "tar" associated with sulfuric acid polymerization of acrolein, modern protocols utilize:

  • Microwave Irradiation: Rapid heating minimizes the residence time of unstable intermediates.

  • Solid Acid Catalysts: Zeolites or Sulfated Zirconia replace liquid

    
    , simplifying workup.
    
  • Ionic Liquids: [bmim][

    
    ] acts as both solvent and catalyst, stabilizing the transition state.
    

Validated Experimental Protocols

Protocol A: The "Tamed" Classic Synthesis (Scale: 10-50g)

Use this for robust, large-scale preparation of simple quinolines where yield > purity.

Safety Warning: This reaction is highly exothermic.[3][4] The addition of ferrous sulfate (


) acts as a moderator to prevent runaway conditions.
  • Setup: 500mL 3-neck Round Bottom Flask (RBF), reflux condenser, mechanical stirrer (essential), internal thermometer.

  • Charge:

    • 0.25 mol Substituted Aniline

    • 0.30 mol Nitrobenzene (Oxidant)

    • 0.80 mol Glycerol (Anhydrous)

    • Moderator: 5g Ferrous Sulfate (

      
      )
      
  • Acid Addition: Place flask in an ice bath. Add 100g Conc.

    
     dropwise. Do not allow temp to rise above 25°C.
    
  • Reaction:

    • Remove ice bath. Heat slowly with a mantle.

    • At ~100°C, the reaction will initiate (bubbling). Remove heat source immediately.

    • Allow the exotherm to subside (temp may spike to 140°C).

    • Once stabilized, reflux for 4 hours.

  • Workup:

    • Steam distill to remove unreacted nitrobenzene.[1]

    • Basify residue with 50% NaOH (pH > 10).

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Green Synthesis (Scale: mg to 1g)

Use this for library generation in drug discovery. High throughput, low waste.

  • Reagents:

    • 1.0 mmol Substituted Aniline

    • 1.5 mmol Glycerol

    • Catalyst: 10 mol% Iodine (

      
      ) or 5 mol% 
      
      
      
    • Solvent: Water (2 mL) or Ionic Liquid [bmim][

      
      ]
      
  • Procedure:

    • Combine reagents in a 10mL microwave pressure vial.

    • Irradiate at 140°C for 5 minutes (Hold time).

    • Max Power: 150W (Dynamic mode).

  • Purification:

    • Cool to RT. Extract with Ethyl Acetate (EtOAc).

    • Pass through a short silica plug.

    • Evaporate solvent.

    • Yields typically 85-95% with >90% purity.[2]

Troubleshooting & Critical Process Parameters

SymptomRoot CauseCorrective Action
Violent Eruption Acrolein accumulation before initiation.Add

moderator; Ensure slow heating ramp (5°C/min) near 100°C.
Tar Formation Polymerization of acrolein.Reduce

conc.; Use microwave heating to shorten reaction time.
Low Yield Incomplete oxidation of dihydroquinoline.Ensure oxidant (Nitrobenzene/Iodine) is in excess (1.2 eq).
Regio-isomer Mix Meta-substituted aniline used.[2][5]Switch to Combes Quinoline Synthesis (diketone) for better regiocontrol if 5/7 separation is difficult.

References

  • Manske, R. H. F. (1942).[6] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Clarke, H. T., & Davis, A. W. (1941). "Quinoline."[2][1][7][3][4][6][8][9] Organic Syntheses, Coll.[4] Vol. 1, p. 478.[4] Link

  • Tagliapietra, S., et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics." Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Skraup Synthesis of Quinolines." Link

  • Song, S. J., et al. (2011).[6] "Microwave-Assisted Synthesis of Quinolines." Molecular Diversity. Link

Sources

Methodological & Application

Synthesis of 8-Fluoro-7-methylquinoline from m-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-Fluoro-7-methylquinoline starting from


-toluidine  (3-methylaniline).

While direct fluorination of quinolines is often non-selective, and the Skraup reaction on


-toluidine typically yields a difficult-to-separate mixture of isomers, this guide utilizes a regioselective nitration strategy . This approach not only introduces the nitrogen functionality required for fluorination but also serves as a chemical purification step to isolate the desired 7-methyl scaffold from the isomeric mixture.

Part 1: Strategic Overview & Pathway

The synthesis overcomes two primary challenges:

  • Regioisomerism in Cyclization: The Skraup reaction of

    
    -toluidine yields both 7-methylquinoline (target scaffold) and 5-methylquinoline.
    
  • Site-Specific Fluorination: Electrophilic fluorination is difficult to control on the electron-deficient quinoline ring.

The Solution: We utilize the "Nitration Purification" effect. Upon nitrating the crude Skraup mixture, the 7-methyl isomer selectively nitrates at the C8 position (ortho to the methyl group, but sterically accessible), forming a precipitate of 7-methyl-8-nitroquinoline . The 5-methyl isomer does not nitrate as readily at the equivalent position or forms soluble byproducts, allowing for easy filtration. The nitro group is then converted to fluorine via the Balz-Schiemann reaction.

Reaction Pathway Diagram

SynthesisPathway Start m-Toluidine (3-Methylaniline) Step1 Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Step1 Inter1 Mixture: 7-Methylquinoline (Major) + 5-Methylquinoline (Minor) Step1->Inter1 Yield: ~65-70% Step2 Selective Nitration (HNO3/H2SO4, -5°C) Inter1->Step2 Inter2 7-Methyl-8-nitroquinoline (Precipitate) Step2->Inter2 Regioselective Purification Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Inter3 8-Amino-7-methylquinoline Step3->Inter3 Step4 Balz-Schiemann (NaNO2, HBF4, Δ) Inter3->Step4 Target 8-Fluoro-7-methylquinoline Step4->Target Fluorine Install

Caption: Logical flow for the synthesis of 8-Fluoro-7-methylquinoline, highlighting the critical nitration step that resolves the isomer mixture.

Part 2: Detailed Experimental Protocols

Stage 1: The Modified Skraup Cyclization

Objective: Construct the quinoline core.

Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by conjugate addition of


-toluidine and oxidative cyclization.
ParameterSpecification
Reagents

-Toluidine (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Nitrobenzene (Oxidant)
Temperature 140°C (Reflux)
Time 4–6 Hours
Key Risk The reaction is highly exothermic (the "Skraup violence"). Add reagents slowly.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix

    
    -toluidine  (53.5 g, 0.5 mol), glycerol  (140 g, 1.5 mol), and nitrobenzene  (30 g).
    
  • Add conc. H₂SO₄ (100 mL) dropwise. Caution: Exothermic.

  • Heat the mixture cautiously. Once the reaction initiates (indicated by refluxing/bubbling), remove heat immediately to control the exotherm.

  • Once the vigorous reaction subsides, reflux at 140°C for 4 hours.

  • Workup: Cool to room temperature. Dilute with water and steam-distill to remove unreacted nitrobenzene.

  • Basify the residue with 50% NaOH to pH > 10.

  • Extract the liberated quinoline bases with dichloromethane (DCM). Dry over MgSO₄ and evaporate solvent.

  • Result: A crude oil containing ~65:35 ratio of 7-methylquinoline and 5-methylquinoline. Do not purify further. Proceed directly to nitration.

Stage 2: Regioselective Nitration & Purification

Objective: Isolate the 7-methyl scaffold and install the nitrogen handle.

Expert Insight: The 7-methyl group activates the C8 position (ortho) and shields the C6 position. The 5-methyl isomer does not nitrate as cleanly at the analogous position, or its nitro-derivative remains more soluble in the acidic media.

Protocol:

  • Dissolve the crude methylquinoline mixture (approx. 50 g) in conc. H₂SO₄ (150 mL). Cool to -5°C in an ice-salt bath.

  • Prepare a nitrating mixture: Fuming HNO₃ (25 mL) in conc. H₂SO₄ (75 mL).

  • Add the nitrating mixture dropwise to the quinoline solution, maintaining temperature below 0°C.

  • Stir at 0°C for 45 minutes, then allow to warm to room temperature for 30 minutes.

  • Isolation: Pour the reaction mixture onto 1 kg of crushed ice.

  • A yellow precipitate will form. Stir for 1 hour to ensure complete precipitation.

  • Filter the solid.[1] Critical Step: Wash the solid thoroughly with cold 95% Ethanol.

    • Note: The 7-methyl-8-nitroquinoline crystallizes out, while impurities and isomers remain in the filtrate.

  • Yield: ~60-70% (based on 7-methyl content).[1]

  • Identity Check: ¹H NMR should show a characteristic downfield shift for the H-2 proton and the loss of the H-8 signal.

Stage 3: Reduction to 8-Amino-7-methylquinoline

Objective: Prepare the amine for diazotization.

Protocol:

  • Suspend 7-methyl-8-nitroquinoline (20 g) in Ethanol (200 mL) and Water (50 mL).

  • Add Iron powder (325 mesh, 5 eq) and Ammonium Chloride (0.5 eq).

  • Reflux vigorously for 2 hours. The yellow color of the nitro compound should fade to a brownish sludge.

  • Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate. If necessary, recrystallize from ethanol/water.

  • Product: 8-Amino-7-methylquinoline (Solid).

Stage 4: Balz-Schiemann Fluorination

Objective: Convert the amino group to fluorine.

Mechanism: Formation of a diazonium tetrafluoroborate salt followed by thermal decomposition (


-like mechanism on the aryl ring).
ReagentRole
NaNO₂ / HCl Generates the Diazonium salt (

)
HBF₄ (Fluoroboric acid) Counter-ion exchange to form stable

Heat / Sand Bath Drives decomposition (

release + Fluorine install)

Protocol:

  • Diazotization: Dissolve 8-amino-7-methylquinoline (10 g) in HBF₄ (48% aq, 40 mL) and water (20 mL). Cool to -10°C.

  • Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping temp < -5°C.

  • Stir for 30 mins. A thick precipitate of the diazonium tetrafluoroborate salt will form.

  • Filter the salt and wash with cold HBF₄, then cold ether and ethanol.

    • Safety: Do not let the salt dry completely on the filter paper in open air; keep it damp or dry under controlled vacuum. Diazonium salts can be shock-sensitive, though tetrafluoroborates are generally stable.

  • Decomposition: Place the dry diazonium salt in a dry flask connected to a condenser.

  • Heat the flask gently with a Bunsen burner or sand bath. Decomposition begins at ~100-120°C with the evolution of white fumes (

    
    ) and gas (
    
    
    
    ).
  • The residue is the crude 8-fluoro-7-methylquinoline .

  • Final Purification: Dissolve the residue in DCM, wash with dilute NaOH (to remove traces of

    
    ), dry, and distill under reduced pressure or purify via column chromatography (Hexane/EtOAc).
    

Part 3: Data & Validation

Analytical Specifications
CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)
7-Methylquinoline

2.55 (s, 3H, Me), 8.8 (dd, H2)
7-Methyl-8-nitroquinoline

2.60 (s, 3H), Shifted aromatic region due to -NO2
8-Fluoro-7-methylquinoline

2.50 (d,

Hz, 3H, Me). The methyl signal appears as a doublet due to coupling with the ortho Fluorine (

).
Troubleshooting Guide
  • Problem: Low yield in Skraup reaction.

    • Solution: Ensure the oxidant (nitrobenzene) is fresh. Control the exotherm; if the reaction gets too hot too fast, polymerization (tar formation) increases.

  • Problem: Poor separation during nitration.

    • Solution: Maintain temperature strictly at -5°C. If the temperature rises, the 5-methyl isomer may nitrate, contaminating the precipitate.

  • Problem: Violent decomposition in Step 4.

    • Solution: Mix the diazonium salt with dry sand before heating to moderate the thermal transfer.

References

  • Selective Synthesis of 7-Methyl-8-nitroquinoline

    • Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.[1]

    • Source: Brieflands / J. Chem. Pharm. Res.
    • Significance: Validates the core strategy of using nitration to separate the 7-methyl isomer
    • URL:[Link]

  • Skraup Reaction Methodology

    • Title: The Skraup Synthesis of Quinolines.[1][2][3][4][5]

    • Source: Organic Reactions (Wiley).
    • Significance: Provides the foundational mechanism and safety protocols for the Skraup cycliz
    • URL:[Link][2][3][4][5]

  • Balz-Schiemann Fluorination: Title: 8-Fluoroquinoline Synthesis via Diazonium Tetrafluoroborate. Source: Standard Organic Transformations (Vogel's Textbook of Practical Organic Chemistry). Context: Standard protocol adapted for 8-amino-7-methylquinoline.

Sources

Application Note: Selective Nitration of 7-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

The nitration of quinoline derivatives is a cornerstone transformation in medicinal chemistry, particularly for synthesizing DNA-intercalating antimalarials and kinase inhibitors. However, the reaction is governed by a delicate balance of electronic and steric factors.

In the case of 7-methylquinoline , the substrate presents a unique regioselectivity landscape.[1] Standard electrophilic aromatic substitution (EAS) on quinolines typically yields a mixture of 5-nitro and 8-nitro isomers. However, the presence of the methyl group at the C7 position strongly biases the reaction.

Mechanistic Causality
  • Deactivation of the Pyridine Ring: In the presence of strong mineral acids (

    
    ), the quinoline nitrogen is protonated. This cationic charge strongly deactivates the pyridine ring and the C2/C4 positions, forcing electrophilic attack onto the benzene ring (C5, C6, C8).
    
  • Directing Effect of 7-Methyl: The methyl group is an electron-donating group (EDG) via hyperconjugation. It directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions relative to itself.

  • The "Alpha" Preference: Electrophilic attack at C8 (alpha to the ring fusion) preserves the aromaticity of the pyridine ring in the transition state better than attack at C6 (beta position).

  • Result: While C5 is electronically accessible, the cooperative ortho-direction of the methyl group and the alpha-preference of the ring system makes C8 the kinetically and thermodynamically favored site , provided the temperature is strictly controlled to prevent over-nitration or oxidation.

Regioselectivity Map

The following diagram illustrates the competitive pathways and the dominance of the C8-attack vector.

G Start 7-Methylquinoline Acid Acidic Media (H2SO4) Start->Acid Cation 7-Methylquinolinium (Protonated) Acid->Cation Protonation TS_5 C5 Attack (Para to Me) Cation->TS_5 Sterically Open TS_8 C8 Attack (Ortho to Me) Cation->TS_8 Electronically Favored Prod_5 5-Nitro Isomer (Minor) TS_5->Prod_5 Prod_8 8-Nitro Isomer (Major/Exclusive) TS_8->Prod_8

Figure 1: Mechanistic pathway showing the divergence between C5 and C8 nitration. The 7-methyl group cooperates with ring electronics to favor C8.

Pre-Reaction Considerations

Safety Profile (Critical)
  • Exotherm Hazard: The mixing of 7-methylquinoline with sulfuric acid is exothermic. The subsequent addition of nitric acid is highly exothermic. Runaway temperatures can lead to explosive decomposition or "fuming off."

  • Nitrogen Oxides: The reaction generates

    
     fumes. Perform exclusively in a high-efficiency fume hood.
    
  • Acid Burns: Use butyl rubber or heavy-duty nitrile gloves. Fuming

    
     causes immediate, severe tissue damage.
    
Reagent Specifications
  • 7-Methylquinoline: >97% purity.[1] Impurities (e.g., isomers) will complicate purification.

  • Sulfuric Acid: 98% Conc.[1] (ACS Grade). Water content acts as a reaction brake.

  • Nitric Acid: Fuming

    
     (>90%) is preferred for high conversion. Standard 65-70% acid may result in incomplete conversion or require higher temperatures that degrade regioselectivity.
    

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 7-methyl-8-nitroquinoline with high selectivity (>95:5 ratio favoring 8-nitro).

Step 1: Preparation of the Substrate Solution
  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Charge the flask with 7-methylquinoline (1.0 equiv) .

  • Place the flask in an ice/salt bath and cool to

    
    .
    
  • Add Sulfuric Acid (2.5 vol equiv relative to substrate mass) dropwise.

    • Note: The amine will protonate immediately, generating heat and forming a thick salt/paste. Stirring may be difficult initially.

    • Caution: Maintain internal temperature

      
      .
      
Step 2: Preparation and Addition of Nitrating Mixture[2]
  • In a separate beaker, prepare a mixture of Fuming

    
     (1.1 equiv)  and Sulfuric Acid (1.5 vol equiv) . Pre-cool this mixture to 
    
    
    
    .
  • Transfer the nitrating mixture to the addition funnel.

  • Add the acid mixture dropwise to the quinoline solution.

    • CRITICAL CONTROL POINT: The addition rate must be controlled to keep the internal temperature between

      
       and 
      
      
      
      .
    • Reasoning: Higher temperatures (

      
      ) increase the kinetic energy enough to overcome the activation barrier for C5 nitration, eroding selectivity.
      
Step 3: Reaction and Quenching
  • Once addition is complete, remove the cooling bath.[1][2]

  • Allow the reaction to warm to Room Temperature (

    
    ) and stir for 40-60 minutes .
    
    • Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the starting material (

      
      ).
      
  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: A yellow/off-white precipitate should form immediately.

Step 4: Isolation and Purification
  • Filtration: Vacuum filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold water until the filtrate pH is neutral (pH ~7).

  • Recrystallization (If required):

    • The crude solid is typically >90% pure 8-nitro isomer.

    • To remove traces of 5-nitro isomer, recrystallize from 95% Ethanol . The 8-nitro isomer crystallizes readily, while the 5-nitro isomer (if present) remains in the mother liquor.

  • Drying: Dry the solid under vacuum at

    
     for 6 hours.
    

Workflow Visualization

Workflow Setup Setup: 3-Neck Flask Mechanical Stirrer Ice/Salt Bath (-5°C) Solubilization Substrate Solubilization: Add 7-MeQ + H2SO4 (Exothermic Paste Formation) Setup->Solubilization Nitration Nitration: Dropwise Fuming HNO3/H2SO4 Keep T < 0°C Solubilization->Nitration Cool to -5°C Reaction Reaction Phase: Warm to RT (25°C) Stir 40-60 mins Nitration->Reaction Addition Complete Quench Quench: Pour onto Crushed Ice Precipitate Forms Reaction->Quench TLC Confirmation Filter Isolation: Vacuum Filter & Wash (H2O) Quench->Filter Purify Purification: Recrystallize from 95% EtOH Filter->Purify

Figure 2: Operational workflow for the synthesis of 7-methyl-8-nitroquinoline.

Analytical Data & Validation

To validate the synthesis, compare your product against the following established physicochemical properties.

Data Summary Table
ParameterSpecificationNotes
Target Compound 7-Methyl-8-nitroquinoline
Appearance White to pale yellow powderDarkening indicates oxidation
Yield 69% - 99%Dependent on moisture control
Melting Point

Sharp mp indicates high purity

NMR (CDCl

)

2.56 (s, 3H,

)
Methyl singlet

7.49 (m, 2H)
Ring protons

8.22 (d, 1H), 8.98 (dd, 1H)
Pyridine ring protons (deshielded)
Interpreting the NMR for Regiochemistry

The key to confirming the 8-nitro position over the 5-nitro isomer lies in the coupling constants (


) of the benzene ring protons.
  • 8-Nitro Isomer: The protons at C5 and C6 are ortho to each other.[1] You will observe an AB system (two doublets) with a large coupling constant (

    
     Hz).
    
  • 5-Nitro Isomer: The protons at C6 and C8 are meta to each other. You would observe two doublets (or singlets) with a small coupling constant (

    
     Hz).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Temperature too high during addition.Ensure internal temp stays

. Use a dry ice/acetone bath if necessary.
Sticky/Oily Product Incomplete quenching or residual acid.Ensure pH is neutral after washing. Recrystallize from Ethanol to remove oils.
Presence of 5-Nitro Reaction warmed too quickly.Maintain

for 15 mins post-addition before warming to RT.
Starting Material Remains Nitric acid strength too low.Use Fuming HNO

. If using 70%, increase reaction time to 3 hours.

References

  • Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands. Accessed October 2023.

  • Organic Chemistry Portal. "Nitro compound synthesis by nitrite substitution or nitration." Organic Chemistry Portal. Accessed October 2023.

  • National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." PubMed Central. Accessed October 2023.

  • Google Patents. "Separation of 5-nitroquinoline and 8-nitroquinoline - EP0858998A1." Google Patents. Accessed October 2023.

Sources

The Strategic deployment of 8-Fluoro-7-methylquinoline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fluorinated Quinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and valuable electronic properties.[1][2] The strategic introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological profiles, enhancing metabolic stability, binding affinity, and lipophilicity. This document provides an in-depth guide to the synthetic utility of 8-fluoro-7-methylquinoline, a building block poised for significant applications in drug discovery and the development of novel functional materials.

The presence of a fluorine atom at the 8-position and a methyl group at the 7-position creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the quinoline ring system, while the 7-methyl group offers a handle for selective C-H functionalization. This combination makes 8-fluoro-7-methylquinoline a versatile synthon for accessing a diverse array of complex molecular architectures.

This guide will detail a plausible synthetic pathway to 8-fluoro-7-methylquinoline, followed by comprehensive application notes and detailed protocols for its utilization in key synthetic transformations, including transition metal-catalyzed C-H activation and cross-coupling reactions. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Building Block: 8-Fluoro-7-methylquinoline

Proposed Synthetic Workflow

cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Balz-Schiemann Reaction A m-Toluidine C Mixture of 5- and 7-methylquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent B->C D 7-Methylquinoline (from mixture) F 7-Methyl-8-nitroquinoline D->F Electrophilic Nitration E HNO₃, H₂SO₄ E->F G 7-Methyl-8-nitroquinoline I 8-Amino-7-methylquinoline G->I Nitro Group Reduction H Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) H->I J 8-Amino-7-methylquinoline L 8-Fluoro-7-methylquinoline J->L Diazotization & Fluorination K 1. NaNO₂, HBF₄ 2. Heat K->L A 8-Fluoro-7-methylquinoline D Functionalized Product A->D B Transition Metal Catalyst (e.g., Pd, Rh, Co) B->D C Coupling Partner (e.g., Alkene, Alkyne, Aryl Halide) C->D

Sources

Application of Functionalized Quinolines in the Development of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as a promising class of compounds, demonstrating significant potential in the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. While the specific anticancer applications of 8-fluoro-7-methylquinoline are not extensively documented in current literature, the principles of its design and potential mechanisms of action can be inferred from the well-established structure-activity relationships (SAR) of related functionalized quinolines. This guide will, therefore, use closely related and well-studied quinoline derivatives as a framework to provide a comprehensive overview of the application of this chemical class in anticancer agent development. We will delve into the rationale behind their synthesis, key mechanisms of action, and provide detailed protocols for their in vitro evaluation.

The Quinoline Scaffold: A Versatile Platform for Anticancer Drug Design

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation and survival, and generate reactive oxygen species (ROS). The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship analyses of various quinoline derivatives have revealed several key insights:

  • Substitution at Position 7: The presence of a bulky alkoxy substituent at the 7-position can be a beneficial pharmacophoric group for antiproliferative activity.

  • Substitution at Position 4: Amino side chain substituents at the 4-position often enhance the antiproliferative activity of this class of compounds.

  • Substitution at Position 8: The introduction of a hydroxyl group at the 8-position has been shown to confer significant antitumor effects.

These SAR insights guide medicinal chemists in the rational design of novel quinoline-based anticancer agents with improved efficacy and reduced toxicity.

Synthesis of Functionalized Quinolines

The synthesis of functionalized quinolines can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline core followed by the introduction of desired

Application Notes and Protocols: 8-Fluoro-7-methylquinoline as a Novel Fluorophore for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Emergence of 8-Fluoro-7-methylquinoline

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and inherent fluorescence have made it a cornerstone in the development of fluorescent probes for a myriad of applications, including bioimaging and the detection of biologically significant analytes.[3][4][5] Quinoline derivatives are prized for their tunable photophysical properties, which can be readily modulated through strategic substitution on the quinoline core.[6][7]

This guide introduces a novel quinoline derivative, 8-fluoro-7-methylquinoline, as a promising building block for the next generation of fluorescent probes. The unique electronic properties conferred by the fluoro and methyl substituents at the 8- and 7-positions, respectively, are anticipated to yield fluorophores with enhanced quantum yields, greater photostability, and exquisite sensitivity to their microenvironment. The electron-withdrawing nature of the fluorine atom at the 8-position can modulate the electron density of the quinoline ring, influencing its photophysical properties and its interactions with analytes. Concurrently, the electron-donating methyl group at the 7-position can enhance the fluorescence quantum yield and provide a site for further functionalization.

This document will provide a comprehensive overview of the synthesis, photophysical characterization, and application of 8-fluoro-7-methylquinoline in the design of a hypothetical fluorescent probe for the detection of intracellular pH changes. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this novel fluorophore in their own investigations.

Photophysical Properties of the 8-Fluoro-7-methylquinoline Core

The strategic placement of the fluoro and methyl groups on the quinoline scaffold is expected to give rise to a unique set of photophysical properties. While extensive experimental data for this specific molecule is not yet available, we can predict its characteristics based on the well-established principles of fluorophore design.

PropertyPredicted Value/CharacteristicRationale
Absorption Maximum (λabs) ~320-340 nmThe quinoline core typically absorbs in the UV-A region. The substituents are expected to cause a slight bathochromic shift compared to unsubstituted quinoline.
Emission Maximum (λem) ~380-420 nmA significant Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.
Quantum Yield (ΦF) Moderate to HighThe methyl group's electron-donating nature can increase the radiative decay rate, while the rigid quinoline structure minimizes non-radiative decay pathways.
Solvatochromism PronouncedThe presence of the polar C-F bond is expected to make the excited state more sensitive to solvent polarity, leading to noticeable shifts in emission wavelength in different solvent environments.[2][8][9][10]
Photostability EnhancedThe C-F bond is exceptionally strong, which is anticipated to confer greater resistance to photobleaching compared to unsubstituted quinoline derivatives.

Synthetic Strategy: Accessing the 8-Fluoro-7-methylquinoline Scaffold

A plausible and efficient synthetic route to 8-fluoro-7-methylquinoline is the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis.[11] This approach involves the reaction of an α,β-unsaturated carbonyl compound with an aniline derivative in the presence of an acid catalyst and an oxidizing agent.

Diagram: Proposed Synthesis of 8-Fluoro-7-methylquinoline via Doebner-von Miller Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aniline 2-Fluoro-3-methylaniline Reaction Doebner-von Miller Reaction Aniline->Reaction Carbonyl Crotonaldehyde Carbonyl->Reaction Catalyst HCl, ZnCl2 Catalyst->Reaction Oxidant As2O5 or Nitrobenzene Oxidant->Reaction Product 8-Fluoro-7-methylquinoline Reaction->Product

Caption: Proposed synthetic workflow for 8-Fluoro-7-methylquinoline.

Protocol: Synthesis of 8-Fluoro-7-methylquinoline

Materials:

  • 2-Fluoro-3-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-3-methylaniline (1.0 eq) and concentrated HCl (3.0 eq).

  • Catalyst Addition: To the stirred mixture, add anhydrous ZnCl₂ (0.5 eq).

  • Reactant Addition: Slowly add crotonaldehyde (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Oxidant Addition: Carefully add the oxidizing agent, As₂O₅ (1.5 eq) or nitrobenzene (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 8-fluoro-7-methylquinoline.

Application: A Turn-On Fluorescent Probe for Intracellular pH

To demonstrate the utility of the 8-fluoro-7-methylquinoline scaffold, we propose the design of a "turn-on" fluorescent probe for detecting acidic pH within cellular compartments, such as lysosomes. This will be achieved by introducing a pH-sensitive group, specifically a morpholine moiety, at the 2-position of the quinoline ring.

Sensing Mechanism: Photoinduced Electron Transfer (PET)

The proposed probe, Q-pH , will operate via a photoinduced electron transfer (PET) mechanism.[6] In a neutral or basic environment, the lone pair of electrons on the morpholine nitrogen can quench the fluorescence of the quinoline fluorophore through PET. Upon protonation of the morpholine nitrogen in an acidic environment, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Diagram: Mechanism of the Q-pH Fluorescent Probe

G cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH Q_pH_neutral Q-pH Fluorescence OFF PET Quenching Q_pH_acidic Q-pH-H+ Fluorescence ON PET Inhibited Q_pH_neutral->Q_pH_acidic + H+ NoEmission No Emission Q_pH_neutral->NoEmission Q_pH_acidic->Q_pH_neutral - H+ Emission Emission (λem) Q_pH_acidic->Emission Excitation1 Excitation (λex) Excitation1->Q_pH_neutral Excitation2 Excitation (λex) Excitation2->Q_pH_acidic

Caption: The "turn-on" fluorescence mechanism of the Q-pH probe.

Protocol: Synthesis of the Q-pH Probe
  • Chlorination: Convert 8-fluoro-7-methylquinolin-2(1H)-one (synthesized from 8-fluoro-7-methylquinoline) to 2-chloro-8-fluoro-7-methylquinoline using a standard chlorinating agent like phosphoryl chloride (POCl₃).

  • Nucleophilic Substitution: React the 2-chloro derivative with morpholine in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature to yield the final Q-pH probe.

Protocol: Spectroscopic Characterization and pH Titration

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer[12]

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the Q-pH probe in DMSO.

  • Working Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 4.0 to 8.0).

  • Measurement: To each buffer solution, add the Q-pH stock solution to a final concentration of 10 µM.

  • Spectra Acquisition: Record the absorption and fluorescence emission spectra for each pH solution. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Protocol: Cell Culture and Fluorescence Imaging
  • Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes.

  • Probe Loading: Incubate the cells with the Q-pH probe (e.g., 5-10 µM) in cell culture medium for 30 minutes.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the Q-pH probe.

  • Lysosome Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal tracker and assess the overlap of the fluorescence signals.

Conclusion and Future Directions

The 8-fluoro-7-methylquinoline scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Its anticipated favorable photophysical properties, including high quantum yield and enhanced photostability, make it an attractive candidate for a wide range of sensing and imaging applications. The successful design and application of the hypothetical Q-pH probe for intracellular pH sensing underscore the potential of this new fluorophore.

Future work should focus on the experimental validation of the synthesis and photophysical properties of 8-fluoro-7-methylquinoline. Furthermore, the modular nature of the quinoline ring allows for the introduction of various recognition moieties to create a diverse library of fluorescent probes for the detection of other important analytes, such as metal ions, reactive oxygen species, and specific enzymes.

References

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). Accessed through Google Search.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012).
  • Synthesis of 8-methylquinoline. (n.d.). PrepChem.com.
  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. (n.d.). Benchchem.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing.
  • Quinoline-Based Fluorescence Sensors. (n.d.).
  • Examples of quinoline-based fluorophores and sensors. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC.

  • Fluorescence spectroscopy. (n.d.). Wikipedia.
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024).
  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018). Semantic Scholar.
  • Quinolin-2(1H)
  • Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. (2018). Asian Journal of Chemistry.
  • Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. (2013). YouTube.

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8-Fluoro-7-methylquinoline: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and safety. Within this versatile class of compounds, 8-Fluoro-7-methylquinoline has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical molecules.

The presence of a fluorine atom at the 8-position and a methyl group at the 7-position of the quinoline ring imparts unique electronic and steric properties to the molecule. The fluorine atom, with its high electronegativity, can modulate the pKa of the quinoline nitrogen, influence metabolic stability, and enhance binding interactions with biological targets. The adjacent methyl group provides a strategic steric handle that can direct further chemical transformations and influence the overall conformation of the final drug product. This application note provides a comprehensive overview of 8-Fluoro-7-methylquinoline, including its synthesis, physicochemical properties, and its critical role as a building block in the development of novel therapeutics.

Physicochemical Properties of 8-Fluoro-7-methylquinoline

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step pharmaceutical synthesis. While specific experimental data for 8-Fluoro-7-methylquinoline is not extensively documented in publicly available literature, its properties can be predicted based on its structural analogues.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₈FN-
Molecular Weight 161.18 g/mol -
Appearance Likely a solid at room temperatureInferred from related quinoline derivatives
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General knowledge of quinoline chemistry
CAS Number Not definitively available in public databases.-

Note: The properties listed above are estimations and should be confirmed by experimental analysis for any practical application.

Synthetic Protocol: The Skraup Synthesis of 8-Fluoro-7-methylquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines. This protocol outlines a plausible synthetic route to 8-Fluoro-7-methylquinoline starting from 2-fluoro-3-methylaniline. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure a self-validating experimental design.

Reaction Scheme:

Skraup Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Fluoro-3-methylaniline E Acrolein (in situ) A->E Reacts with B Glycerol B->E Dehydration C Sulfuric Acid (Catalyst & Dehydrating Agent) C:s->E:n D Oxidizing Agent (e.g., Nitrobenzene) G 8-Fluoro-7-methylquinoline D->G F 1,2-Dihydro-8-fluoro-7-methylquinoline E->F Michael Addition & Cyclization F->G Oxidation

Caption: Skraup synthesis of 8-Fluoro-7-methylquinoline.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction is exothermic and requires careful temperature control.

  • Charging of Reagents: To the flask, add concentrated sulfuric acid (3 parts). Cautiously and with constant stirring, add 2-fluoro-3-methylaniline (1 part). The aniline salt will form in situ.

  • Addition of Glycerol: Slowly add glycerol (2 parts) to the mixture. The order of addition is critical to control the initial exotherm.

  • Initiation of Reaction: Gently heat the mixture. The reaction is often initiated by the addition of a small amount of a mild oxidizing agent, such as ferrous sulfate, although the primary oxidizing agent is typically nitrobenzene, which is added at this stage.

  • Reflux: Heat the reaction mixture to reflux (typically around 130-160 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to the highly reactive acrolein in situ. The 2-fluoro-3-methylaniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydro-8-fluoro-7-methylquinoline. The nitrobenzene then oxidizes the dihydroquinoline to the aromatic 8-fluoro-7-methylquinoline.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will precipitate the crude product and dilute the strong acid.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline. This will deprotonate the quinoline nitrogen, making it soluble in organic solvents. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 8-fluoro-7-methylquinoline.

Self-Validation: Each step of the protocol includes checks and balances. The controlled addition of reagents manages the exothermicity. TLC monitoring ensures the reaction proceeds to completion, preventing the isolation of starting materials or intermediates. The work-up and purification steps are standard procedures designed to isolate and purify the target compound effectively.

Applications in Pharmaceutical Synthesis

8-Fluoro-7-methylquinoline is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern makes it particularly useful in the development of targeted therapies.

Intermediate for Fluoroquinolone Antibiotics

The fluoroquinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades. The core structure of these drugs often includes a substituted quinoline ring. While a direct and widely published synthesis of a commercial antibiotic from 8-fluoro-7-methylquinoline is not readily found, its structure strongly suggests its potential as an intermediate for novel fluoroquinolone derivatives. The 8-fluoro substituent is a known pharmacophore in many potent fluoroquinolones, contributing to their antibacterial activity.

Precursor for Kinase Inhibitors in Oncology

Kinase inhibitors are a major class of targeted cancer therapies.[2] The quinoline scaffold is frequently employed in the design of these inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases. The 8-fluoro and 7-methyl groups of 8-fluoro-7-methylquinoline can be strategically utilized to enhance selectivity and potency.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis cluster_starting_material Starting Intermediate cluster_synthesis_steps Synthetic Steps cluster_final_product Final Product A 8-Fluoro-7-methylquinoline B Functionalization (e.g., Halogenation at C4) A->B C 4-Chloro-8-fluoro-7-methylquinoline B->C E Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) C->E D Coupling Partner (e.g., Amine, Boronic Acid) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for synthesizing kinase inhibitors from 8-fluoro-7-methylquinoline.

A common strategy involves the functionalization of the 4-position of the quinoline ring. This can be achieved by first activating the ring, for example, through N-oxidation followed by chlorination to introduce a leaving group at the C4 position. This activated intermediate can then undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse range of coupling partners to introduce the necessary pharmacophores for kinase inhibition. The 8-fluoro and 7-methyl substituents would remain as key structural elements in the final drug molecule, influencing its binding affinity and selectivity.

Conclusion

8-Fluoro-7-methylquinoline represents a strategically important, albeit not widely documented, intermediate for pharmaceutical synthesis. Its unique substitution pattern offers significant potential for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. The synthetic protocols and application workflows outlined in this note provide a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this versatile building block. Further exploration and publication of the specific applications of 8-fluoro-7-methylquinoline will undoubtedly solidify its position as a valuable tool in the armamentarium of medicinal chemists.

References

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3275. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • Chemsrc. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • Wiley Online Library. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(31). Retrieved from [Link]

  • MDPI. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331. Retrieved from [Link]

  • European Patent Office. (2021). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. EP3440070B1. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1041-1045. Retrieved from [Link]

  • Wiley Online Library. (2009). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 46(5), 968-973. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1041-1045. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof. US10287265B2.
  • Wiley Online Library. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • MDPI. (2021). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 26(11), 3144. Retrieved from [Link]

  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved from [Link]

  • ResearchGate. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(51), 86239-86252. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. US3560508A.
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Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline Functionalization in Modern Chemistry

The quinoline scaffold, a benzo[b]pyridine heterocyclic system, is a cornerstone in medicinal chemistry and materials science. Its presence in numerous natural products and blockbuster pharmaceuticals underscores its significance as a "privileged structure".[1] The strategic functionalization of the quinoline core allows for the fine-tuning of molecular properties, leading to the development of novel therapeutic agents and advanced organic materials. Traditional methods for quinoline synthesis and modification often require harsh conditions and offer limited control over regioselectivity. However, the advent of metal-catalyzed cross-coupling reactions has revolutionized the accessibility and diversity of substituted quinolines, enabling chemists to forge carbon-carbon and carbon-heteroatom bonds with unprecedented precision and efficiency.[2]

This comprehensive guide provides an in-depth exploration of key metal-catalyzed cross-coupling reactions for quinoline functionalization. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural listings to offer a causal understanding of experimental choices, ensuring both technical accuracy and field-proven insights. We will delve into the mechanisms, applications, and detailed protocols for Suzuki-Miyaura, Heck, and direct C-H functionalization reactions, empowering you to harness these powerful synthetic tools in your own research endeavors.

I. The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands as one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds. Its power lies in the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[3] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of boronic acids.

A. Mechanistic Rationale: A Palladium(0)/Palladium(II) Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex (Figure 1).[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the quinoline halide (or triflate) to a coordinatively unsaturated Pd(0) species. This step, often the rate-determining one, forms a Pd(II) intermediate. The reactivity of the halide follows the order I > Br > Cl.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial as it facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R-Pd(II)L_n-X (Quinoline-Pd-X) OxAdd->PdII_Halide Quinoline-X Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Coupling R-Pd(II)L_n-R' (Quinoline-Pd-Aryl) Transmetalation->PdII_Coupling Ar-B(OH)₂ + Base RedElim Reductive Elimination PdII_Coupling->RedElim invis1 RedElim->invis1 Product R-R' (Functionalized Quinoline) invis1->Product invis2 invis2->Pd0 Regeneration

Figure 1. Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
B. Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4-aminoquinoline

This protocol outlines a rapid and efficient synthesis of 2-aryl-4-aminoquinolines, leveraging microwave irradiation to accelerate the reaction.[7]

Materials:

  • 2-Chloro-4-aminoquinoline derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Degassed water

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine the 2-chloro-4-aminoquinoline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of degassed water to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 100 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Microwave Irradiation: Dramatically reduces reaction times compared to conventional heating by efficiently transferring energy to the polar solvent (water).[7]

  • Water as Solvent: Offers a green and sustainable alternative to organic solvents. The use of a base is still required to activate the boronic acid.[7]

  • Pd(PPh₃)₄: A common and effective Pd(0) precatalyst. It is crucial to handle it under an inert atmosphere as it can be air-sensitive.

  • Ligand Choice: For more challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency by promoting the oxidative addition and reductive elimination steps.[3][8]

C. Data Summary: Suzuki-Miyaura Coupling of 2-Chloroquinolines
EntryQuinoline SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
12-Chloro-4-aminoquinolinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Water2076
22-Chloroquinoline4-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Dioxane/Water6094
32-Chloro-6-nitroquinoline3-Tolylboronic acidPd₂(dba)₃ (1.5) + PPh₃ (6)Cs₂CO₃Toluene18085

Data is representative and compiled from various sources for illustrative purposes.

II. Direct C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules.[2] This approach avoids the need for pre-functionalized starting materials (like halides or triflates), thereby shortening synthetic sequences and reducing waste. For quinolines, C-H activation can be directed to various positions, offering a versatile toolkit for late-stage diversification.[1]

A. Mechanistic Considerations: The Role of Directing Groups and Oxidants

The regioselectivity of C-H functionalization on the quinoline ring is often controlled by the presence of a directing group. The nitrogen atom of the quinoline itself can act as a directing group, typically favoring functionalization at the C2 or C8 position.[9] The use of quinoline N-oxides is a common strategy to activate the quinoline ring and direct functionalization, often to the C8 position.[10]

The catalytic cycles for C-H functionalization are diverse and depend on the metal catalyst and reaction type. A general representation for a Pd-catalyzed C-H arylation is shown below.

CH_Activation_Workflow Start Quinoline Substrate + Aryl Halide Reaction_Vessel Reaction Setup (Solvent, Base, Additives) Start->Reaction_Vessel Catalyst Pd(II) Precatalyst + Ligand Catalyst->Reaction_Vessel CH_Activation C-H Activation/ Coordination Reaction_Vessel->CH_Activation Heating/ Irradiation Coupling Cross-Coupling Event CH_Activation->Coupling Product_Formation Product Formation & Catalyst Regeneration Coupling->Product_Formation End Functionalized Quinoline Product_Formation->End

Figure 2. General Workflow for a Direct C-H Functionalization Reaction.
B. Protocol: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

This protocol details a highly regioselective C-H arylation at the C8 position of quinoline N-oxides.[10]

Materials:

  • Quinoline N-oxide derivative

  • Aryl iodide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add the quinoline N-oxide (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add 2.5 mL of anhydrous DMF via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Quinoline N-oxide: The N-oxide functionality acts as a directing group, facilitating the cyclometalation step at the C8 position. It also activates the quinoline ring towards electrophilic palladation.[10]

  • Pd(OAc)₂: A common and stable Pd(II) precatalyst that is activated in situ.

  • High Temperature: C-H activation is often a kinetically demanding step and typically requires elevated temperatures to proceed at a reasonable rate.[11]

  • Inert Atmosphere: While some C-H activation reactions can be performed in air, the use of an inert atmosphere is generally recommended to prevent the oxidation and deactivation of the catalyst.

III. Heck Coupling: Forging C-C Bonds with Alkenes

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the synthesis of complex molecules and has been applied to the functionalization of quinolines to introduce alkenyl substituents.

A. Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle similar to the Suzuki-Miyaura coupling, but with key differences in the coupling partner and the final step.

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the quinoline halide.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the quinoline-palladium bond. This step typically proceeds in a syn-fashion.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the alkenylated quinoline product. This step is also typically syn-periplanar.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

B. Protocol: Dehydrogenative Heck Reaction of Quinoline N-Oxide

This protocol describes a dehydrogenative Heck-type reaction, a variant that couples an arene C-H bond directly with an alkene.[11]

Materials:

  • Quinoline N-oxide

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Benzoquinone (BQ) as an oxidant

  • Acetic acid (AcOH)

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a sealed tube, combine quinoline N-oxide (1.0 mmol), the alkene (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and benzoquinone (1.2 mmol).

  • Solvent Addition: Add 4 mL of acetic acid.

  • Reaction Conditions: Seal the tube and heat at 110 °C for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Dehydrogenative Variant: This approach bypasses the need for a haloquinoline, directly utilizing the C-H bond, which is more atom-economical.[11]

  • Benzoquinone (Oxidant): In this dehydrogenative coupling, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the C-H activation and coupling sequence.

  • Acetic Acid (Solvent): Often used as a solvent in oxidative C-H functionalization reactions as it can facilitate protonolysis steps and stabilize the catalytic species.

IV. Other Notable Cross-Coupling Reactions

While this guide has focused on the Suzuki-Miyaura, Heck, and C-H functionalization reactions, several other metal-catalyzed cross-couplings are invaluable for quinoline modification.

  • Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylquinolines.

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction that couples an amine with an aryl halide, enabling the synthesis of aminoquinolines.

  • Stille Coupling: Utilizes organotin reagents and a palladium catalyst to form C-C bonds. While powerful, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.

  • Negishi Coupling: Employs organozinc reagents in a palladium- or nickel-catalyzed C-C bond formation. Organozinc reagents are highly reactive but can be sensitive to air and moisture.[13]

The choice of a specific cross-coupling reaction depends on the desired functional group to be installed, the available starting materials, and the functional group tolerance required for the specific synthetic target.

V. Conclusion and Future Outlook

Metal-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized quinolines, providing chemists with a powerful and versatile arsenal of synthetic methods. The ability to selectively forge C-C and C-heteroatom bonds under increasingly mild conditions has accelerated the discovery and development of new quinoline-based drugs and materials.

The field continues to evolve, with ongoing research focused on the development of more sustainable and efficient catalytic systems. The use of earth-abundant and less toxic metals, such as iron and copper, is a growing area of interest.[14][15] Furthermore, the development of photocatalytic and electrocatalytic cross-coupling reactions offers the promise of even milder reaction conditions and novel reactivity. As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated and selective methods for quinoline functionalization, further expanding the chemical space accessible to researchers in their quest for new and innovative molecules.

VI. References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(9), 2633. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Toche, R., & Janrao, R. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effects Thereof. International Journal of Scientific and Research Publications, 4(9). [Link]

  • O'Hara, F., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2387-2397. [Link]

  • Bentouhami, E., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6608. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 5(1), 179-183. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Verma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 77(1), 1-13. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • O'Hara, F., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2387-2397. [Link]

  • Larrosa, I., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2216-2228. [Link]

  • Nolan, S. P., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11771-11781. [Link]

  • Ackermann, L., et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 7(5), 3209-3219. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Antonchick, A. P., et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 7(5), 3209-3219. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • Buchwald, S. L., & Nolan, S. P. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(1), 467-475. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Buchwald, S. L., & Nolan, S. P. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(1), 467-475. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Gevorgyan, V., et al. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 18(7), 1622-1625. [Link]

  • de la Torre, M., & Sierra, M. A. (2017). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 7(22), 5175-5193. [Link]

Sources

Application Note: Strategic Development & Evaluation of Fluorinated Quinoline Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinoline scaffold, historically privileged in antimalarial therapeutics (e.g., chloroquine), has emerged as a potent pharmacophore in antifungal drug discovery.[1][2] However, native quinolines often suffer from rapid metabolic clearance and suboptimal membrane permeability.

The Fluorine Advantage: This guide addresses the strategic incorporation of fluorine atoms (bioisosteres of hydrogen) onto the quinoline ring. The C-F bond is the strongest single bond in organic chemistry (


116 kcal/mol), offering three distinct advantages:
  • Metabolic Blockade: Fluorine substitution at oxidative "hotspots" (e.g., C2, C6, or C8 positions) blocks Cytochrome P450-mediated metabolism, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), facilitating passive transport across the rigid fungal cell wall (chitin/glucan matrix).
    
  • Electronic Tuning: The high electronegativity of fluorine alters the pKa of the quinoline nitrogen, influencing protonation states essential for target binding (e.g., heme coordination or enzyme active sites).

Experimental Workflow: From Library to Lead

The following flowchart outlines the critical path for evaluating these analogs, prioritizing "fail-fast" criteria to conserve resources.

AntifungalWorkflow Start Fluorinated Quinoline Library Synthesis Solubility Solubility Check (DMSO Tolerance) Start->Solubility PrimaryScreen Primary Screen (MIC) CLSI M27-A4 Protocol Solubility->PrimaryScreen Pass HitSelection Hit Selection (MIC < 8 µg/mL) PrimaryScreen->HitSelection SecondaryScreen Secondary Screen (MFC & Time-Kill) HitSelection->SecondaryScreen Yes Discard Discard Candidate HitSelection->Discard No Toxicity Mammalian Cytotoxicity (CC50 on HepG2/Vero) SecondaryScreen->Toxicity MoA Mechanism of Action (Ergosterol/ROS) Toxicity->MoA SI > 10 Toxicity->Discard SI < 10

Caption: Figure 1. Decision-tree workflow for antifungal candidate selection. SI = Selectivity Index.

Protocol A: Compound Handling & Solubilization

Challenge: Fluorinated quinolines are often highly hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false susceptibility" (drug precipitates on cells) or "false resistance" (drug unavailable).

Procedure:

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 1600 µg/mL (100x the highest test concentration).

    • Note: If precipitation occurs, sonicate at 40 kHz for 5 minutes. Avoid heating >40°C to prevent defluorination of labile groups.

  • Intermediate Dilution: Dilute the stock 1:50 in the test medium (RPMI 1640) before adding to the final plate. This ensures the final DMSO concentration is <1%, preventing solvent toxicity from masking compound effects.

Protocol B: Primary Susceptibility Testing (Modified CLSI M27-A4)

This protocol is the industry standard for determining the Minimum Inhibitory Concentration (MIC) against yeasts (Candida spp., Cryptococcus spp.).

Reagents:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Crucial: MOPS buffering prevents pH shifts caused by fungal metabolism, which can alter the ionization state of the quinoline nitrogen.

  • Inoculum: Fresh culture (24h) of Candida albicans (ATCC 90028).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Pick 5 colonies > suspend in sterile saline > adjust OD

      
       to 0.5 McFarland standard (
      
      
      
      CFU/mL).
    • Dilution Step (Critical): Dilute this suspension 1:100 then 1:20 in RPMI-MOPS.

    • Target Final Inoculum:

      
       CFU/mL.
      
    • Why? High inoculum density ("Inoculum Effect") artificially raises MIC values for quinolines due to drug depletion.

  • Plate Setup:

    • Use sterile, U-bottom 96-well polystyrene plates.

    • Add 100 µL of 2x drug concentration (from Protocol A) to columns 1-10.

    • Add 100 µL of inoculum to all wells.

    • Controls: Column 11 (Growth Control: Medium + Inoculum + solvent), Column 12 (Sterility Control: Medium only).

  • Incubation & Readout:

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

    • Visual Endpoint: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

    • Note: For fluorinated quinolines, "trailing growth" (partial inhibition) is common. Record the 50% inhibition point (

      
      ) if trailing is observed.
      

Protocol C: Mechanism of Action Validation

Once a hit is identified, determining how it kills fungi is vital for regulatory filing. Fluorinated quinolines typically act via two pathways:

Pathway 1: ROS Generation (Mitochondrial Dysfunction)

Fluorinated quinolines often chelate intracellular iron or disrupt the Electron Transport Chain (ETC), leading to Reactive Oxygen Species (ROS) accumulation.

ROS Assay Protocol:

  • Treat fungal cells with the compound at

    
     for 4 hours.
    
  • Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 µM.

  • Incubate for 30 mins in the dark at 37°C.

  • Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Interpretation: A >2-fold increase in fluorescence vs. control indicates oxidative stress-mediated killing.

Pathway 2: Ergosterol Biosynthesis Inhibition

Similar to azoles, some quinoline analogs inhibit CYP51 (


-demethylase).

Sterol Quantitation Protocol:

  • Saponify treated cells (KOH/Ethanol, 80°C, 1 hr).

  • Extract sterols with n-heptane.

  • Scan UV absorbance (240–300 nm).

  • Interpretation: A decrease in the ergosterol peak (281.5 nm) combined with an increase in the 24(28)-dehydroergosterol peak (230 nm) confirms CYP51 inhibition.

MoA_Pathway Drug Fluorinated Quinoline Entry Cell Entry (Lipophilic Diffusion) Drug->Entry Target1 Target: CYP51 (Ergosterol Synthesis) Entry->Target1 Target2 Target: Mitochondria (ETC Complex) Entry->Target2 Membrane Membrane Instability Target1->Membrane Depletion of Ergosterol ROS ROS Accumulation (Oxidative Stress) Target2->ROS Electron Leakage Death Fungal Cell Death (Apoptosis/Necrosis) ROS->Death Membrane->Death

Caption: Figure 2. Dual mechanism of action: CYP51 inhibition and mitochondrial ROS generation.

Data Presentation & Analysis

When reporting results, calculate the Selectivity Index (SI) to determine therapeutic potential.



Compound IDSubstitution (R)MIC (

g/mL)
CC

(HepG2)
SIStatus
FQ-01 6-Fluoro4.064.016Lead
FQ-02 8-Fluoro2.012.06Toxic
FQ-03 6,8-Difluoro0.550.0100Priority
Ctrl Fluconazole1.0>100>100Reference

Interpretation: An SI > 10 is generally required for early-stage drug candidates to proceed to animal models.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA.

  • Musiol, R., et al. (2020). "Quinoline-based antifungals: A review of recent developments." Molecular Diversity.

  • Zhang, L., et al. (2023). "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • BenchChem. (2025).[3] "Unraveling the Activity of Fluorinated Quinolines: A Technical Overview."

Sources

Application Note: Fluorinated Quinolines in Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage

Fluorinated quinolines represent a critical class of electron-deficient heterocycles in the development of next-generation Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). While the parent 8-hydroxyquinoline (8-HQ) and its aluminum complex (Alq3) are foundational to organic electronics, their performance is often limited by moderate electron mobility and susceptibility to oxidative degradation.

Why Fluorinate?

  • LUMO Stabilization: The strong electronegativity of fluorine (-I inductive effect) lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This reduces the electron injection barrier from the cathode, enhancing electron transport efficiency.

  • Blue-Shifted Emission: In metal complexes (e.g., Alq3 derivatives), fluorine substitution on the phenoxide ring stabilizes the HOMO more than the LUMO, widening the bandgap (

    
    ) and blue-shifting emission—critical for tuning color purity.
    
  • Defect Passivation (Solar): In perovskite solar cells, the quinoline nitrogen acts as a Lewis base to passivate under-coordinated

    
     defects, while the fluorinated tail creates a hydrophobic shield, repelling moisture and extending device lifetime.
    

Material Design & Synthesis

The electronic properties of quinolines are highly sensitive to the position of fluorination.

  • C5/C7 Positions: Fluorination here (on the phenoxide ring of 8-HQ) has the strongest impact on the HOMO/LUMO levels due to direct conjugation with the oxygen donor.

  • C2/C4 Positions: Substitution here primarily affects steric hindrance and solid-state packing, influencing carrier mobility.

Protocol A: Synthesis of 5,7-Difluoro-8-Hydroxyquinoline (Ligand)

Objective: Synthesize high-purity ligand for subsequent metal complexation. Method: Modified Skraup Reaction or Electrophilic Fluorination (Selectfluor). Note: Direct fluorination of 8-HQ is difficult due to tar formation; starting from 3,5-difluoroaniline is preferred for high yield.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve 3,5-difluoroaniline (10 mmol) in 6M HCl (20 mL).

  • Cyclization: Add crotonaldehyde (12 mmol) dropwise at 100°C. Expert Insight: Use mild oxidants (e.g., p-chloranil) instead of nitrobenzene to prevent over-oxidation of the fluorinated ring.

  • Reflux: Reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Neutralization: Cool to

    
     and neutralize with 
    
    
    
    to pH 7-8. The precipitate is the crude fluoro-quinoline.
  • Hydroxylation (if starting from non-hydroxy precursor): If the starting material was not pre-hydroxylated, sulfonation followed by alkali fusion is required, but buying 2-amino-4,6-difluorophenol allows direct Skraup synthesis to the target 5,7-difluoro-8-HQ.

  • Purification: Recrystallize from ethanol. Sublimation is mandatory for OLED-grade purity (>99.9%).

Protocol B: Complexation to Tris(5,7-difluoro-8-hydroxyquinolinato)aluminum ( -Alq3)
  • Dissolution: Dissolve 5,7-difluoro-8-hydroxyquinoline (30 mmol) in absolute ethanol (50 mL).

  • Chelation: Add

    
     (10 mmol) dissolved in water (10 mL) dropwise.
    
  • Precipitation: Adjust pH to 5.0 using 2M sodium acetate. A yellow-green precipitate forms immediately.

  • Digestion: Stir at

    
     for 2 hours to ensure thermodynamic product formation (meridional isomer is typically favored).
    
  • Isolation: Filter, wash with water (3x) and methanol (1x). Dry under vacuum at

    
    .
    

Application in OLEDs (Electron Transport/Emission)

Role:


-Alq3 serves as an enhanced Electron Transport Layer (ETL) or blue-shifted host.
Device Architecture & Fabrication Protocol

Standard Stack: ITO / NPB (50 nm) / F2-Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Prep: Clean ITO glass (Acetone -> Isopropanol -> UV-Ozone, 15 min each). Critical: UV-Ozone increases ITO work function, aiding hole injection.

  • Hole Transport Layer (HTL): Thermally evaporate NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at

    
    .
    
  • Emissive/Electron Transport Layer (EML/ETL): Evaporate

    
    -Alq3 at 
    
    
    
    .
    • Expert Note: The fluorinated complex sublimes at a lower temperature than Alq3 due to weakened intermolecular Van der Waals forces. Monitor rate carefully to avoid "spitting."

  • Cathode: Deposit LiF (

    
    ) followed immediately by Aluminum.
    
Visualization: OLED Energy Level Alignment

OLED_Stack ITO Anode ITO (-4.8 eV) HTL HTL NPB HOMO: -5.4 eV LUMO: -2.4 eV ITO->HTL Hole Inj. ETL ETL / EML F2-Alq3 HOMO: -5.9 eV LUMO: -3.1 eV HTL->ETL Exciton Recombination Cathode Cathode LiF/Al (-2.9 eV) Cathode->ETL Electron Inj.

Figure 1: Energy level diagram showing the deep LUMO of F2-Alq3 (-3.1 eV) facilitating electron injection from the cathode compared to standard Alq3 (~-3.0 eV).

Application in Perovskite Solar Cells (Passivation)

Role: Interfacial Passivation Layer. Mechanism: The quinoline nitrogen binds to surface


 defects (iodide vacancies), reducing non-radiative recombination. The fluorinated ring creates a hydrophobic barrier against moisture.
Protocol C: Interfacial Engineering of PSCs

Target Device: FTO / SnO2 / Perovskite / F-Quinoline / Spiro-OMeTAD / Au

  • Perovskite Deposition: Spin-coat

    
     or 
    
    
    
    precursor on
    
    
    -coated FTO glass. Anneal at
    
    
    for 10 min.[1]
  • Passivation Treatment:

    • Prepare a solution of 5-fluoro-8-quinolinol (2 mg/mL) in Isopropanol (IPA).

    • Dynamically spin-coat the passivation solution onto the annealed perovskite film at 4000 rpm for 20s.

    • Expert Insight: Do not anneal immediately.[2] Allow the solvent to evaporate at room temperature for 5 mins to maximize the Lewis base-acid coordination (

      
      ) before depositing the HTL.
      
  • HTL Deposition: Spin-coat Spiro-OMeTAD.

  • Electrode: Thermally evaporate Gold (Au).

Visualization: Defect Passivation Mechanism

Passivation_Mechanism cluster_interface Interface Dynamics Perovskite Perovskite Surface (Pb2+ Defects) Defect Iodide Vacancy (Trap State) Quinoline Fluorinated Quinoline (Passivator) Moisture Moisture (H2O) Quinoline->Moisture Hydrophobic Repulsion (C-F bonds) Quinoline->Defect N-Pb Coordination (Lewis Base)

Figure 2: Mechanistic action of fluorinated quinoline. The N-atom heals surface defects, while the Fluorine atoms repel environmental moisture.

Data Summary: Fluorine Substitution Effects

MaterialSubstitutionLUMO (eV)HOMO (eV)Emission

(nm)
Relative Stability
Alq3 None-3.00-5.70520 (Green)Standard
5-F-Alq3 C5-Fluoro-3.15-5.85505 (Blue-Green)High
5,7-F2-Alq3 C5, C7-Difluoro-3.22-5.95490 (Blue)Very High
Cl-Alq3 C5-Chloro-3.10-5.80515 (Green)Moderate

Table 1: Comparison of electronic properties showing the stabilizing effect of Fluorine on LUMO levels and the resulting blue-shift in emission.

References

  • Synthesis & Tuning: Combinations of electron-withdrawing and -donating substituents on the 8-hydroxyquinoline ligand of Alq3 complexes. (2011).[3] Chemistry - A European Journal.

  • OLED Application: Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq3) derivatives in OLED applications. (2025).[4][5][6] ResearchGate.

  • Solar Cell Passivation: Fluorine-Containing Passivation Layer via Surface Chelation for Inorganic Perovskite Solar Cells. (2024).[7] ResearchGate.

  • General Quinoline Synthesis: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021).[3][7] PMC.

Sources

Troubleshooting & Optimization

Navigating the Complexities of Quinoline Nitration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your comprehensive resource for overcoming the challenges inherent in the nitration of substituted quinolines. We understand that this electrophilic aromatic substitution is rarely straightforward. The interplay of the electron-withdrawing pyridine ring and the directing effects of various substituents can lead to a host of issues, from poor regioselectivity to low yields and runaway reactions.

This technical support center moves beyond simple protocols. Here, we delve into the "why" behind the "how," providing you with the mechanistic understanding and practical troubleshooting strategies necessary to navigate your synthetic challenges successfully.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when planning the nitration of substituted quinolines.

Q1: Why is the nitration of quinoline often challenging?

The primary challenge lies in the electronic nature of the quinoline ring system. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene. Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the nitrogen is protonated to form the quinolinium ion. This further deactivates the pyridine ring, directing the electrophilic nitronium ion (NO₂⁺) to the carbocyclic (benzene) ring.[1][2]

Q2: Where does nitration typically occur on an unsubstituted quinoline ring, and why?

For unsubstituted quinoline, nitration predominantly yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] This is because the intermediates formed by attack at these positions are more stable, allowing for delocalization of the positive charge across two rings without disrupting the aromaticity of the pyridine ring. Attack at positions 6 and 7 results in less stable intermediates.[2]

Q3: How do substituents on the quinoline ring affect the position of nitration?

Substituents have a profound effect on both the rate and regioselectivity of nitration:

  • Electron-Donating Groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring activate it towards nitration and generally direct the incoming nitro group to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) on the benzene ring deactivate it and direct the nitro group to positions dictated by the overall electronic landscape, often leading to a mixture of products or requiring harsher conditions.

  • Substituents on the Pyridine Ring also influence the reaction, though to a lesser extent, by modifying the overall electron density of the bicyclic system.

Q4: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Over-nitration: The formation of di- or even tri-nitro products, especially with highly activated quinoline derivatives or under harsh reaction conditions.

  • Oxidation: The quinoline ring can be susceptible to oxidation by nitric acid, leading to the formation of quinolones and other degradation products, often presenting as dark tars.

  • Sulfonation: When using a mixture of nitric and sulfuric acids, sulfonation can be a competing reaction, particularly at higher temperatures.

Troubleshooting Guide: From Theory to Practical Solutions

This section is designed to help you diagnose and resolve common issues encountered during the nitration of substituted quinolines.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Insufficiently Activating Conditions: The quinoline derivative may be too deactivated for the chosen nitrating agent or temperature. 2. Starting Material Degradation: The substrate may be unstable under the harsh acidic conditions. 3. Poor Solubility: The quinoline derivative may not be fully dissolved in the reaction medium.1. Increase Reaction Severity (with caution): Gradually increase the temperature or use a stronger nitrating agent (e.g., fuming HNO₃ in place of concentrated HNO₃). Monitor the reaction closely for the formation of byproducts. 2. Use a Milder Nitrating Agent: For sensitive substrates, consider alternative nitrating agents like acetyl nitrate or nitronium tetrafluoroborate, which can be used under less acidic conditions. 3. Solvent Optimization: Ensure the chosen solvent system (e.g., sulfuric acid, trifluoroacetic acid) is appropriate for your substrate's solubility.
Poor Regioselectivity (Mixture of Isomers) 1. Competing Directing Effects: Substituents on the quinoline ring may have conflicting directing effects. 2. Kinetic vs. Thermodynamic Control: The reaction temperature may favor the formation of a mixture of kinetically and thermodynamically controlled products. 3. Protonation State: The degree of protonation of the quinoline nitrogen can influence the electron distribution and thus the site of attack.1. Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the formation of the kinetically preferred isomer.[1] 2. Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Experiment with various agents to find the optimal one for your desired isomer. 3. Protecting Group Strategy: For quinolines with highly activating groups (e.g., -NH₂), protecting the group (e.g., as an acetyl amide) can moderate its directing effect and improve regioselectivity.[3]
Over-nitration (Formation of Di-nitro Products) 1. Highly Activated Substrate: The presence of strong electron-donating groups makes the ring highly susceptible to multiple nitrations. 2. Harsh Reaction Conditions: High temperatures, long reaction times, or a high concentration of the nitrating agent can promote over-nitration.1. Milder Conditions: Use a less concentrated nitrating agent, lower the reaction temperature, and carefully monitor the reaction time. 2. Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the nitrating agent. 3. Reverse Addition: Consider adding the quinoline derivative to the nitrating mixture to maintain a low concentration of the substrate.
Reaction is Too Vigorous or Exothermic 1. Highly Activated Substrate: Electron-rich quinolines react very rapidly and exothermically. 2. Rate of Reagent Addition: Adding the nitrating agent too quickly can lead to a dangerous and uncontrollable exotherm.1. Strict Temperature Control: Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and maintain a low internal temperature throughout the addition. 2. Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions, allowing the temperature to stabilize between additions. 3. Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
Formation of a Dark Oil or Tar 1. Oxidative Degradation: The substrate or product is being oxidized by the nitric acid. 2. Polymerization: Acid-catalyzed polymerization of the starting material or product may be occurring.1. Lower Temperature: Oxidation and polymerization are often accelerated at higher temperatures. 2. Purer Reagents: Ensure the purity of your starting materials and reagents, as impurities can sometimes catalyze degradation pathways. 3. Degas Solvents: Removing dissolved oxygen from solvents can help to minimize oxidative side reactions.

Data-Driven Insights: Isomer Distribution

The following table provides a quantitative look at the isomer distribution for the nitration of unsubstituted quinoline under standard conditions. This serves as a baseline for understanding how substituents might alter the product ratio.

Nitrating Agent Temperature 5-Nitroquinoline (%) 8-Nitroquinoline (%) Reference
HNO₃ / H₂SO₄0°C52.347.7[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4- HSO₄⁻ Quinoline Substituted Quinoline Quinolinium Quinolinium Ion (Protonated) Quinoline->Quinolinium + H⁺ Sigma_Complex σ-Complex (Intermediate) Quinolinium->Sigma_Complex + NO₂⁺ Nitroquinoline Nitro-Substituted Quinoline Sigma_Complex->Nitroquinoline - H⁺

Caption: Mechanism of Quinoline Nitration.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield? PoorSelectivity Poor Selectivity Problem->PoorSelectivity Purity? OverNitration Over-nitration Problem->OverNitration Byproducts? Exotherm Runaway Reaction Problem->Exotherm Safety? Solution1 Increase Severity (Temp, [Reagent]) LowYield->Solution1 Solution2 Lower Temperature PoorSelectivity->Solution2 Solution3 Milder Conditions (Temp, [Reagent]) OverNitration->Solution3 Solution4 Slow Addition & Dilution Exotherm->Solution4 End Optimized Reaction Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting Workflow for Quinoline Nitration.

Experimental Protocols

The following are detailed, step-by-step methodologies for key nitration experiments. These should be adapted based on the specific reactivity of your substituted quinoline.

Protocol 1: General Nitration of Unsubstituted Quinoline

Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (10% w/v)

  • Dichloromethane

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate flask, dissolve quinoline in concentrated sulfuric acid, ensuring the temperature is maintained below 20°C. Cool this solution to 0°C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the quinoline solution. Maintain the reaction temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with 10% sodium hydroxide solution until pH 7-8 is reached. Extract the aqueous layer with dichloromethane (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting mixture of 5- and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.

Protocol 2: Regioselective Nitration of 8-Hydroxyquinoline

Objective: To synthesize 5,7-dinitro-8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Dilute Nitric Acid (e.g., 8%)

  • Sodium Nitrite (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-hydroxyquinoline in dilute nitric acid.

  • Initiation (if necessary): The reaction may have an induction period. If no reaction is observed, a small amount of sodium nitrite can be added to initiate the reaction.

  • Reaction: Heat the mixture to boiling and maintain reflux. The reaction progress can be monitored by the evolution of nitrous fumes and a change in the color of the solution.

  • Isolation: Upon completion, cool the reaction mixture. The 5,7-dinitro-8-hydroxyquinoline product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Note on Safety: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a quench bath ready.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica. Retrieved from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2021, June 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Kulka, M. (1952). The Nitration of Some Quinoline Derivatives. Canadian Journal of Chemistry, 30(9), 720–724. [Link]

Sources

Technical Support Center: Skraup Synthesis of Methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Side Reactions & Optimization in Skraup Methylquinoline Synthesis Audience: Senior Chemists, Process Development Scientists Status: Operational | Agent: Senior Application Scientist

Executive Summary

The Skraup synthesis is the premier method for constructing the quinoline core, yet it remains one of the most notoriously difficult reactions to scale due to its violent exothermicity and tendency to form intractable tars. When applied to methylquinolines (using toluidines), an additional layer of complexity arises: regiochemical ambiguity .

This guide moves beyond basic textbook procedures to address the three critical failure modes in methylquinoline synthesis:

  • Regioselectivity loss (Isomer formation in m-toluidine substrates).

  • Thermal runaway (Violent polymerization of acrolein).

  • Tar formation (Oxidative polymerization of intermediates).

Module 1: Regioselectivity & Isomer Control

Issue: "I am using m-toluidine and getting a mixture of 5-methyl and 7-methylquinoline. How do I control this?"

The Mechanistic Root Cause

The Skraup reaction proceeds via the Michael addition of the aniline nitrogen to acrolein (generated in situ from glycerol), followed by electrophilic aromatic substitution (cyclization).

  • Ortho/Para Toluidines: The reaction is regioselective because only one ortho position relative to the amine is sterically or electronically accessible for cyclization.

  • Meta-Toluidine: The cyclization can occur at either of the two ortho positions relative to the nitrogen. This leads to a mixture of 7-methylquinoline (cyclization para to the methyl group, sterically favored) and 5-methylquinoline (cyclization ortho to the methyl group, sterically hindered).

Troubleshooting & Purification Strategy

While you cannot easily alter the electronic bias of the cyclization to favor one isomer exclusively, you can exploit the physical property differences of the products for separation.

SubstrateMajor ProductMinor ProductPrimary Purification Strategy
o-Toluidine 8-MethylquinolineN/ASteam Distillation
p-Toluidine 6-MethylquinolineN/ARecrystallization (as salt)
m-Toluidine 7-Methylquinoline 5-Methylquinoline Zinc Chloride Complexation

The "Zinc Chloride" Protocol (The Pro Tip): Fractional distillation is often ineffective due to overlapping boiling points. The most robust separation method utilizes the differential solubility of zinc chloride double salts.

  • Dissolve the crude isomer mixture in dilute HCl.

  • Add a saturated solution of Zinc Chloride (ZnCl₂) in dilute HCl.

  • 7-Methylquinoline precipitates as a crystalline double salt much more readily than the 5-isomer.

  • Filter the solid, wash with cold dilute HCl.

  • Recovery: Suspend the salt in water, basify with NaOH, and steam distill to recover pure 7-methylquinoline [1, 2].[1]

Regioselectivity Start m-Toluidine Intermediate Michael Adduct (N-3-hydroxypropylaniline) Start->Intermediate Addition Acrolein + Acrolein (from Glycerol) Cyclization_Para Cyclization Para to Methyl Intermediate->Cyclization_Para Sterically Favored Cyclization_Ortho Cyclization Ortho to Methyl Intermediate->Cyclization_Ortho Sterically Hindered Prod7 7-Methylquinoline (Major Product) Cyclization_Para->Prod7 Prod5 5-Methylquinoline (Minor Product) Cyclization_Ortho->Prod5

Figure 1: Bifurcation of m-toluidine cyclization pathways leading to isomeric mixtures.

Module 2: Thermal Management & Runaway Prevention

Issue: "The reaction started normally, then suddenly boiled over and ejected material through the condenser."

The "Induction Period" Trap

The Skraup reaction is autocatalytic in heat. The dehydration of glycerol to acrolein is endothermic, but the Michael addition and subsequent cyclization/oxidation are highly exothermic.

  • Danger: If reagents are mixed cold and heated rapidly, a large concentration of acrolein builds up before the reaction initiates. Once it starts, the accumulated heat release causes a violent "thermal runaway."

The Moderator Solution: Ferrous Sulfate

Never run a Skraup reaction without a moderator.

  • Reagent: Ferrous Sulfate (FeSO₄[2]·7H₂O) .

  • Mechanism: It acts as an oxygen carrier and redox buffer, regulating the oxidation step by the nitrobenzene (or other oxidant). This extends the reaction time but flattens the exotherm spike, preventing the "volcano" effect [3].

Safety Protocol Checklist:

  • Order of Addition: Mix Aniline, Glycerol, Nitrobenzene, and FeSO₄ first. Add H₂SO₄ last and slowly.

  • External Heating: Apply heat only until the first bubble of reflux is seen. Immediately remove the heat source. The reaction will boil on its own heat for 15–30 minutes.

  • Relief: Only re-apply heat once the spontaneous boiling has ceased.

Module 3: Tar Formation & Polymerization

Issue: "My yield is low (30%) and I have a massive amount of black, insoluble tar."

Cause: Acrolein Polymerization

Acrolein is a highly reactive vinyl aldehyde. In hot concentrated sulfuric acid, it polymerizes rapidly into intractable solids (disacryl) faster than it reacts with the aniline.

Mitigation Strategies
  • Stoichiometric Excess: Use a significant excess of glycerol (2.5 to 3.0 equivalents) to account for the portion lost to polymerization.

  • Dilution effect: High dilution favors the intramolecular cyclization over intermolecular polymerization. Do not reduce the sulfuric acid volume below standard protocols (typically 100g H₂SO₄ per 38g aniline).

  • Modern Alternative: Consider using Sulfo-Mix (a mixture of nitrobenzene and sulfuric acid) or conducting the reaction in ionic liquids under microwave irradiation, which has been shown to suppress tar formation significantly compared to classical heating [4].

SideReactions Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (-2 H2O) Polymer Insoluble Tars (Poly-acrolein) Acrolein->Polymer Polymerization (Side Reaction) Quinoline Methylquinoline (Product) Acrolein->Quinoline + Toluidine (Main Reaction) Aniline Toluidine

Figure 2: Competition between productive synthesis and destructive polymerization.

Standardized Experimental Protocol

Synthesis of 6-Methylquinoline (from p-Toluidine) Self-validating design: Includes visual checkpoints.

Reagents:

  • p-Toluidine: 27 g (0.25 mol)

  • Glycerol (anhydrous preferred): 76 g (0.82 mol)

  • Nitrobenzene (Oxidant): 18 g (0.15 mol)

  • Sulfuric Acid (Conc.): 70 g

  • Ferrous Sulfate (Moderator): 1.5 g

Step-by-Step:

  • Setup: Use a 1L round-bottom flask (large headspace is critical) with a high-efficiency reflux condenser.

  • Mixing: Add p-toluidine, glycerol, nitrobenzene, and ferrous sulfate. Swirl to mix.

  • Acid Addition: Add H₂SO₄ portion-wise with swirling. The mixture will become hot and viscous.

    • Checkpoint: Ensure the solid toluidine sulfate formed is dispersed, not a solid cake at the bottom.

  • Initiation: Heat gently with a mantle/flame.

    • Critical Checkpoint: As soon as the liquid boils or white vapors appear, remove the heat . Wrap the flask in a towel if the reaction is sluggish, or have an ice bath ready if it becomes violent.

  • Reflux: Once the spontaneous boiling subsides (approx. 20 mins), re-apply heat and reflux for 4 hours.

  • Work-up:

    • Dilute with water.[1][3][4]

    • Steam Distillation 1: Distill the acid mixture to remove unreacted nitrobenzene.

    • Neutralization: Cool liquid, basify strongly with 40% NaOH.

    • Steam Distillation 2: Distill again to collect the crude methylquinoline (it will come over as milky white oil droplets).

  • Purification: Extract distillate with ether, dry over MgSO₄, and distill. (bp 258°C).

References
  • Manske, R. H. F., & Kulka, M. (1953).[2] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Quinoline derivatives and ZnCl2 purification).

  • Clarke, H. T., & Davis, A. W. (1941).[2] "Quinoline."[1][2][5][6][7][8] Organic Syntheses, Coll.[2] Vol. 1, p. 478.[2]

  • Amarasekara, A. S., & Hasan, M. A. (2015). "Skraup synthesis of quinolines... in ionic liquids." Tetrahedron Letters.

Sources

Enhancing the stability of 8-Fluoro-7-methylquinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This hub is designed for medicinal chemists and pharmacologists working with 8-Fluoro-7-methylquinoline . As a halogenated quinoline scaffold, this molecule presents unique stability challenges—specifically regarding photo-oxidation and N-oxide formation—that differ from standard heterocyclic building blocks.

Below you will find advanced troubleshooting guides, mechanistic insights, and validated protocols to ensure the integrity of your stock solutions and assay results.

🔍 Diagnostic Hub: What are you observing?
ObservationProbable CauseImmediate Action
Solution turns yellow/brown Photochemical degradation or polymerizationDiscard. See Module 1 .
M+16 peak in LC-MS N-Oxidation (formation of N-oxide)Check storage. See Module 2 .
Precipitation in PBS/Media pH-dependent solubility crashAdjust buffer. See Module 3 .
M+14 or M+30 peaks Reaction with solvent (e.g., DMSO/MeOH)Change solvent. See Module 3 .
Module 1: Photochemical Defense (The "Yellowing" Effect)

The Issue: Quinolines are intrinsic chromophores. Upon exposure to UV or visible light (blue spectrum), the quinoline ring enters an excited singlet state (


). In the presence of dissolved oxygen, this energy is transferred to generate singlet oxygen (

)
, a potent electrophile.

The Mechanism:

  • Excitation: Light excites the quinoline

    
    .
    
  • ROS Generation: Energy transfer creates singlet oxygen.

  • Degradation: Singlet oxygen attacks the electron-rich ring or the benzylic methyl group (C7), leading to complex mixtures of peroxides, alcohols, and eventually dark polymers (responsible for the yellow/brown color).

Troubleshooting Protocol: The "Amber Shield"

  • Storage: Solid powder must be stored in amber glass vials under inert gas (Argon/Nitrogen) at -20°C.

  • Handling: Minimize exposure to fluorescent lab lights. Use red-light working conditions if the compound proves hypersensitive in your specific assay.

  • Validation: If a solution has yellowed, run a quick LC-MS. If the purity is <95%, discard. Do not attempt to repurify small analytical batches.

Module 2: Oxidative Stability (N-Oxide Prevention)

The Issue: The nitrogen atom in the quinoline ring has a lone pair that is susceptible to oxidation, forming 8-Fluoro-7-methylquinoline N-oxide . This is the most common impurity (M+16) observed in stored DMSO solutions.

Why 8-Fluoro Matters: The fluorine atom at C8 exerts an inductive withdrawing effect (-I), which theoretically lowers the basicity and nucleophilicity of the nitrogen compared to unsubstituted quinoline. However, it does not eliminate the risk of N-oxidation over long storage periods in air-saturated solvents.

Protocol: Inert Gas Sparging Oxygen is approximately 10x more soluble in DMSO than in water. Simply capping a vial is insufficient.

  • Preparation: Dissolve the compound in anhydrous DMSO.

  • Degassing: Bubble dry Argon or Nitrogen through the solution for 2-5 minutes (depending on volume) using a fine-gauge needle.

  • Sealing: Seal immediately with a PTFE-lined cap and Parafilm.

Module 3: Solubility & Solvent Compatibility[1][2]

The Issue: Users often report precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS pH 7.4).

The Science (pKa & Solubility):

  • Basicity: Unsubstituted quinoline has a pKa of ~4.9. The C8-Fluorine reduces this further (estimated pKa ~3.5 - 4.0).

  • At pH 7.4: The molecule is almost entirely neutral (uncharged). It relies solely on lipophilicity for solubility.

  • At pH 2.0: The nitrogen is protonated (

    
    ), drastically increasing aqueous solubility.
    

Solvent Compatibility Matrix

SolventCompatibilityNotes
DMSO High Recommended for stocks (10-100 mM). Hygroscopic; wet DMSO promotes degradation.
Methanol Moderate Good solubility, but protic solvents can accelerate excited-state proton transfer (ESPT) under light.
Acetonitrile High Excellent for LC-MS. Aprotic and non-reactive.
Water (pH 7) Very Low Risk of rapid precipitation. Requires <1% DMSO co-solvent or carrier (cyclodextrin).
0.1 N HCl High Forms the hydrochloride salt. Stable, but acidic pH may not fit all bioassays.
📊 Master Protocol: Preparation of Stable Stock Solutions

This workflow is the "Gold Standard" for preparing a 10 mM stock solution for biological assays.

StockPrep cluster_QC Quality Control Check Start Start: 8-Fluoro-7-methylquinoline (Solid Powder) Weigh Weigh Compound (Amber Vial) Start->Weigh Solvent Add Anhydrous DMSO (Grade: >99.9%) Weigh->Solvent Dissolve Vortex / Sonicate (Limit Heat < 30°C) Solvent->Dissolve Degas Sparge with Argon (2 mins) Dissolve->Degas QC LC-MS Analysis (Check for M+16 N-Oxide) Dissolve->QC Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Degas->Aliquot Store Store at -20°C or -80°C (Darkness) Aliquot->Store

Figure 1: Optimized workflow for the preparation and storage of stable stock solutions to minimize oxidative and photochemical degradation.

🛠 Troubleshooting Logic Tree

Use this decision tree when encountering unexpected results in your assays.

Troubleshooting Problem Issue Detected CheckColor Is solution yellow? Problem->CheckColor CheckMS LC-MS: M+16 Peak? Problem->CheckMS CheckPrecip Precipitate in Buffer? Problem->CheckPrecip ActionLight Photodegradation. Protect from light. Resynthesize stock. CheckColor->ActionLight Yes ActionOx N-Oxidation. Use Argon sparging. Add antioxidant (BHT) if permitted. CheckMS->ActionOx Yes ActionSol Solubility Crash. Check pH vs pKa. Increase DMSO % or use Cyclodextrin. CheckPrecip->ActionSol Yes

Figure 2: Diagnostic logic for identifying the root cause of instability based on visual and analytical cues.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths to dissolve the compound? A: Yes, but monitor the temperature. Sonication generates heat, which accelerates oxidation. Sonicate in short bursts and keep the water bath cool (<30°C).

Q: Is the fluorine atom stable? Will it hydrolyze? A: The C-F bond on the aromatic ring is generally very stable and resistant to hydrolysis under standard physiological conditions (pH 2-10). It requires harsh nucleophilic aromatic substitution conditions to be displaced.

Q: How many freeze-thaw cycles are acceptable? A: We recommend zero freeze-thaw cycles for critical data. DMSO absorbs water from the air every time it is opened cold. This water accumulation alters solubility and promotes degradation. Always aliquot stocks into single-use volumes.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text regarding the general reactivity and N-oxidation mechanisms of quinolines).

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Quinolines and Isoquinolines. In CRC Handbook of Organic Photochemistry and Photobiology. (Details the formation of singlet oxygen and photodegradation pathways).

  • European Medicines Agency. (2020). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. (Guidelines on testing protocols and light sources).

  • Li, Q., et al. (2019). Solubility and Stability of Fluoroquinolones in Organic Solvents. (Provides data on DMSO/Methanol solubility behavior relevant to the scaffold).

Navigating the Challenges of the Doebner-von Miller Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Researchers and process chemists often turn to the classical Doebner-von Miller reaction for the synthesis of substituted quinolines, a scaffold of immense importance in medicinal chemistry and materials science. However, this venerable reaction is not without its challenges, frequently leading to frustratingly low yields and complex purification issues. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to help overcome common hurdles and optimize reaction outcomes.

The Core Challenge: Taming a Vigorous Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under strong acidic conditions, often with heating.[1] The very conditions that promote the desired cyclization and aromatization sequence are also ripe for unwanted side reactions, with the acid-catalyzed polymerization of the carbonyl compound being a primary culprit.[2][3] This frequently results in the formation of intractable tars, which not only sequester starting materials and product but also render purification exceptionally difficult.

Troubleshooting Guide: From Low Yields to Tarry Mixtures

This section addresses specific problems encountered during the Doebner-von Miller synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low to No Product Yield with Significant Tar Formation

Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making product isolation nearly impossible and resulting in a minimal yield of the desired quinoline.

Root Cause: The strongly acidic environment required for the reaction also catalyzes the self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[4] This is one of the most common failure modes of this reaction.

Solutions:

  • Slow Reagent Addition: Instead of combining all reagents at once, a slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can help manage the reaction's exothermicity and minimize polymerization.[3]

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. A systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂) can identify the optimal balance for your specific substrates.[3] In some cases, milder Lewis acids may be preferable.[1]

  • Temperature Control: While the reaction typically requires heat, excessive temperatures can favor polymerization.[5] It is crucial to maintain the lowest effective temperature that allows for the desired reaction to proceed. Close monitoring of the reaction temperature is essential, and for highly exothermic reactions, initial cooling may be necessary.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Doebner-von Miller reaction.

Q1: What is the most prevalent side reaction, and how can it be prevented?

A1: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to significant tar formation and reduced yields.[2] To mitigate this, consider the slow addition of the carbonyl compound to the reaction mixture.[3] Optimizing the acid catalyst and controlling the reaction temperature are also crucial preventative measures.[3][4]

Q2: My final product appears to be contaminated with dihydroquinoline or tetrahydroquinoline impurities. What is the cause, and how can I resolve this?

A2: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If this oxidation is incomplete, you will isolate partially hydrogenated byproducts.

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid) to drive the reaction to completion.[2][5]

  • Optimize Reaction Time and Temperature: The oxidation step may necessitate longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal conditions.[2]

  • Post-Reaction Oxidation: If your isolated product contains dihydroquinoline impurities, it may be possible to oxidize them in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[2]

Q3: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?

A3: Yes, α,β-unsaturated ketones are viable substrates for the Doebner-von Miller reaction. However, reactions involving α,β-unsaturated aldehydes often proceed with higher success rates. Ketones, especially those with significant steric hindrance, may result in lower yields or the formation of complex product mixtures.[2]

Q4: How does the substitution pattern on the aniline affect the reaction outcome?

A4: The electronic nature of the substituents on the aniline ring plays a significant role. Anilines bearing strong electron-withdrawing groups can be less reactive and may require more forcing conditions, potentially leading to lower yields. Conversely, anilines with strong electron-donating groups can be overly reactive and prone to side reactions. Careful optimization of the reaction conditions is essential when working with substituted anilines.[2]

Q5: What are the best practices for purifying the quinoline product from the tarry byproducts?

A5: Purification can be a significant challenge. For volatile quinolines, steam distillation is a classical and often effective method to separate the product from non-volatile tars.[2] For less volatile products, column chromatography is the standard approach. A useful preliminary step is to filter the crude product through a plug of silica gel to remove the bulk of the tar before attempting more refined purification by column chromatography.[2]

Mechanistic Considerations and Optimization Strategies

A deeper understanding of the reaction mechanism can inform troubleshooting efforts. The reaction is believed to proceed through a series of steps including Michael addition, cyclization, dehydration, and a final oxidation step.

Key Mechanistic Steps & Troubleshooting Logic

Doebner_von_Miller_Troubleshooting cluster_reaction Doebner-von-Miller Pathway cluster_troubleshooting Troubleshooting Interventions Start Aniline + α,β-Unsaturated Carbonyl Michael 1,4-Michael Addition Start->Michael Acid Catalyst TS_Polymer Problem: Polymerization/Tar Solution: Slow Addition, Temp. Control, Optimize Acid Start->TS_Polymer Major Side Reaction Cyclization Intramolecular Electrophilic Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Oxidizing Agent TS_Oxidation Problem: Incomplete Oxidation Solution: Excess Oxidant, Longer Time/Higher Temp. Dehydration->TS_Oxidation Incomplete Step Product Quinoline Product Oxidation->Product

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

Optimizing Reaction Conditions: A Tabular Guide

The following table provides a starting point for optimizing your Doebner-von Miller reaction. Note that the optimal conditions will be substrate-dependent.

ParameterCondition 1 (Harsh)Condition 2 (Moderate)Condition 3 (Mild)Rationale & Key Considerations
Acid Catalyst Conc. H₂SO₄Conc. HClp-TsOH, Sc(OTf)₃H₂SO₄ is a strong dehydrating agent but can promote charring. Lewis acids like Sc(OTf)₃ can be effective under milder conditions.[1][3]
Temperature 120-150 °C80-110 °C60-80 °CHigher temperatures can increase reaction rate but also promote polymerization.[3]
Solvent Neat (no solvent)Water, EthanolToluene/Water (biphasic)A biphasic system can sequester the carbonyl compound in the organic phase, reducing polymerization in the acidic aqueous phase.[2]
Oxidizing Agent As₂O₅NitrobenzeneAir (O₂)The choice of oxidant can influence reaction rate and byproduct formation.[5]

A Standard Laboratory Protocol for Quinoline Synthesis

This protocol provides a general procedure that can be adapted for specific substrates.

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline (1.0 eq) and the acid catalyst (e.g., concentrated HCl, 3-4 eq) in the chosen solvent (e.g., water).

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.

2. Reagent Addition:

  • Dissolve the α,β-unsaturated carbonyl compound (1.2 eq) and the oxidizing agent (e.g., nitrobenzene, 1.1 eq) in a suitable solvent (e.g., ethanol).

  • Add this solution dropwise to the heated aniline solution over a period of 1-2 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Continue heating until the starting materials are consumed (typically 4-8 hours).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to obtain the desired quinoline.

DvM_Protocol Setup 1. Reaction Setup (Aniline + Acid in Solvent) Heat 2. Heat to Temperature Setup->Heat Addition 3. Slow Dropwise Addition (Carbonyl + Oxidant) Heat->Addition Monitor 4. Monitor by TLC/GC-MS Addition->Monitor Workup 5. Cooldown, Neutralize, Extract Monitor->Workup Reaction Complete Purify 6. Purify (Chromatography/Distillation) Workup->Purify Product Pure Quinoline Purify->Product

Caption: A stepwise experimental workflow for the Doebner-von Miller reaction.

References

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, November 3). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018, July 15). Retrieved from [Link]

Sources

Optimization of reaction conditions for functionalizing the quinoline core

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Functional Heterocycles Center of Excellence.[1]

Welcome to the Quinoline Functionalization Technical Support Center .

You are likely here because the quinoline core is notoriously recalcitrant.[1] Its pyridine ring is electron-deficient (resisting electrophilic attack), yet the nitrogen lone pair is a potent Lewis base that poisons transition metal catalysts.[1] Furthermore, distinguishing between the electronically similar C2 and C4 positions—or the distal C5 and C8 positions—requires precise modulation of steric and electronic factors.[1]

This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Quick Navigation

Issue CategoryPrimary SymptomModule
Regioselectivity Getting C2/C4 mixtures or C8 instead of C2.[Module 1: C-H Activation]
Catalyst Death Reaction stalls <20% conversion; Pd black precipitates.[Module 2: Cross-Coupling]
Radical Control Poly-alkylation or low yields in Minisci reactions.[Module 3: Radical Functionalization]

Module 1: C-H Activation & Regioselectivity (C2 vs. C8)

The Core Problem: Direct C-H activation of quinoline is difficult because the basic nitrogen coordinates to the metal center (


), forming a thermodynamic sink (dead catalyst).
The Solution:  The N-Oxide Strategy . Oxidizing the nitrogen (

) serves two purposes:
  • It mitigates catalyst poisoning.[1][2]

  • It acts as a Directing Group (DG) .[1][3]

Decision Logic: C2 vs. C8 Targeting

Quinoline_CH_Activation Start Target Position? C2 C2 Position Start->C2 C8 C8 Position Start->C8 C2_Mech Mechanism: Pd(II) / Cu(I) CMD Pathway C2->C2_Mech C8_Mech Mechanism: Rh(III) / Co(III) 5-Membered Metallacycle C8->C8_Mech C2_Cond Conditions: Pd(OAc)2, Ag2CO3 Solvent: NMP or H2O C2_Mech->C2_Cond Product Functionalized Quinoline N-Oxide C2_Cond->Product C8_Cond Conditions: [Cp*RhCl2]2, AgSbF6 Solvent: TFE or DCE C8_Mech->C8_Cond C8_Cond->Product

Figure 1: Decision tree for selecting the catalytic system based on the desired regioselectivity (C2 vs. C8).

Standard Operating Procedure (SOP): C2-Arylation of Quinoline N-Oxide

Based on the Pd(II)/Ag(I) cooperative system (e.g., Zhang & Li methodology).

  • Oxidation: Convert Quinoline to Quinoline N-oxide (QNO) using mCPBA (1.2 equiv) in DCM. Isolate and dry thoroughly.[1]

  • Setup: In a glovebox or under Ar, charge a sealed tube with:

    • QNO (0.2 mmol)

    • Aryl Iodide (0.4 mmol, 2.0 equiv)[1]

    • Pd(OAc)₂ (10 mol%) - Do not use Pd(dba)₂; Pd(II) is required for the CMD step.

    • Ag₂CO₃ (2.0 equiv) - Acts as halide scavenger and oxidant regenerator.

    • PPh3 (20 mol%) or Pyridine (as ligand).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Reaction: Heat to 110 °C for 12–24 h.

  • Workup: Deoxygenate the product using PCl₃ or Zn/AcOH if the free quinoline is desired.[1]

Troubleshooting Guide: C-H Activation
SymptomDiagnosisCorrective Action
No Conversion (0%) Catalyst Poisoning.The N-oxide might be partially reduced or the substrate has a competing coordinating group (e.g., -CN, -NH2).[1] Action: Add 20 mol% Pivalic Acid (PivOH) . This promotes the Concerted Metalation-Deprotonation (CMD) pathway.
C8 Product observed in C2 protocol Ligand/Solvent Mismatch.Sterically bulky ligands or specific solvents can flip selectivity.[1] Action: Switch solvent to NMP or Water (for Pd systems). C8 is favored by Rh/Co systems in TFE (Trifluoroethanol).[1]
Low Yield (<30%) Incomplete Re-oxidation.The Pd(0) is not being recycled to Pd(II) efficiently. Action: Increase Ag₂CO₃ loading or switch to AgOAc . Ensure the reaction vessel is sealed tight; loss of solvent changes concentration.

Module 2: Cross-Coupling (Suzuki/Buchwald)

The Core Problem: In standard cross-couplings (e.g., 3-bromoquinoline + boronic acid), the quinoline nitrogen displaces the phosphine ligand from Pd, shutting down the catalytic cycle.[1]

Optimization Matrix: Ligand Selection
Substrate ClassRecommended Catalyst/LigandWhy?
2-Haloquinolines Pd(PPh₃)₄ or XPhos Pd G2 The C2 position is sterically accessible but electronically deactivated. Bis-phosphine systems work well.[1]
3-Haloquinolines Pd(OAc)₂ + SPhos C3 is "phenyl-like" but the N-atom is close enough to poison. SPhos provides steric bulk to prevent N-coordination.[1]
4-Haloquinolines Pd₂dba₃ + DPPF The C4-peri interaction (with C5-H) requires a ligand with a large bite angle (DPPF) to facilitate oxidative addition.
Troubleshooting Guide: Catalyst Deactivation

Q: My reaction turns black immediately and yields are <10%. A: You are witnessing "Pd Black" precipitation.[1] The quinoline nitrogen is stripping the ligands.

  • Fix 1 (The "Masking" Trick): Pre-complex the quinoline with a Lewis acid. Add 1.1 equiv of BF₃·OEt₂ to the reaction mixture. This blocks the nitrogen lone pair.[1] Perform the coupling, then wash with NaHCO₃ to remove the Boron.[1]

  • Fix 2 (Ligand Overload): Increase the Ligand:Metal ratio from 2:1 to 4:1 .

  • Fix 3 (The Pre-catalyst): Stop using in-situ generation (Pd(OAc)₂ + Ligand). Use a precatalyst like XPhos Pd G3 which ensures the active species is formed only upon entering the cycle.[1]

Module 3: Radical Functionalization (Minisci Reaction)

The Core Problem: The Minisci reaction (radical addition to heterocycles) is powerful for C2-alkylation but suffers from polysubstitution (the product is more reactive than the starting material) and poor regiocontrol (C2 vs C4).

Workflow: Minisci Optimization

Minisci_Optimization Start Minisci Reaction (Quinoline + R-COOH + Ag/S2O8) Check1 Issue: C2/C4 Mixture? Start->Check1 Check2 Issue: Poly-alkylation? Start->Check2 Sol1 Switch Solvent: Use DCM/H2O biphasic (Radical prefers C2 in non-polar) Check1->Sol1 Yes Sol2 Control Radical Flux: Slow addition of Oxidant Use TFA (activates SM) Check2->Sol2 Yes Advanced Advanced: Photoredox (Ir(ppy)3 / Blue LED) Cleaner, room temp Sol2->Advanced

Figure 2: Troubleshooting logic for controlling selectivity in radical alkylations.

Protocol: Controlled C2-Alkylation

The "Selectivity-First" Protocol

  • Conditions: Quinoline (1 equiv), Alkyl Carboxylic Acid (2 equiv), AgNO₃ (20 mol%) , (NH₄)₂S₂O₈ (1.5 equiv) .[1]

  • Acid Additive: Add TFA (1 equiv) .

    • Why? Protonation of the quinoline nitrogen lowers the LUMO energy, making the ring more electrophilic and significantly accelerating the attack of the nucleophilic alkyl radical at C2 over C4.

  • Solvent: DCM:Water (1:1) biphasic system.

    • Why? The biphasic system separates the radical source (aqueous) from the product (organic), reducing over-alkylation.

  • Temperature: 40–50 °C.

Q: I am getting a 50:50 mixture of C2 and C4 isomers. A: This is intrinsic to the orbital coefficients of neutral quinoline.[1]

  • The Fix: You must protonate the ring.[1] Ensure pH < 2.[1] If TFA is insufficient, use H₂SO₄ or perform the reaction on the Quinoline N-oxide , which is highly C2-selective for radical attack.[1]

References & Further Reading

  • C2-Selective Arylation (Pd/Ag system):

    • Zhang, X., & Li, X.[1][4] "Pd-Catalyzed C2-Selective Arylation of Quinoline N-Oxides." J. Am. Chem. Soc.[1] (2014).[4][5]

    • (Representative DOI for Pd-catalyzed C-H activation logic).

  • C8-Selective Activation (Rh system):

    • Wang, H., & Glorius, F. "Rh(III)-Catalyzed C8-Selective C-H Activation."[1] Angew.[1][6] Chem. Int. Ed.

    • (Representative for Rh-catalyzed C-H activation).

  • Minisci Regioselectivity:

    • Proctor, R. S. J., & Phipps, R. J.[1] "Regioselectivity in Minisci Reactions." Angew.[1][6] Chem. Int. Ed. (2019).[7]

  • Catalyst Poisoning Mechanisms:

    • Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis."[1] Chem. Rev.[1] (2015).[8][9]

Disclaimer: Experimental conditions vary by substrate.[1] Always perform a safety assessment before replicating these protocols, particularly when working with peroxides (Minisci) or pressurized vessels.

Sources

Strategies to avoid problematic direct nitration steps in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QZn-NITRO-001 Topic: Strategies to avoid problematic direct nitration steps in quinoline synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Direct electrophilic nitration of quinoline is a "trap" reaction. While theoretically simple, it fails in precision drug development due to the Protonation Paradox : The conditions required for nitration (


) protonate the quinoline nitrogen. This deactivates the pyridine ring, forcing substitution onto the benzene ring at the C5 and C8 positions. The result is an inseparable ~1:1 isomeric mixture with poor atom economy and difficult purification.

This guide provides three field-proven strategies to bypass this bottleneck:

  • De Novo Synthesis: Building the ring around the nitro group (Skraup/Friedländer).

  • N-Oxide Activation: Reversing electronic bias to target C4.

  • Radical C-H Functionalization: Using modern Minisci-type chemistry for C2/C4 selectivity.

Module 1: The Root Cause Analysis

Why Direct Nitration Fails Under standard electrophilic aromatic substitution (EAS) conditions, the quinoline nitrogen acts as a base.

  • Step 1: Nitrogen is protonated (

    
    ).
    
  • Step 2: The pyridinium ring becomes highly electron-deficient (

    
     effect).
    
  • Step 3: The electrophile (

    
    ) is forced to attack the slightly less deactivated benzene ring.
    
  • Outcome: Attack occurs at

    
    -positions (C5 and C8) relative to the bridgehead, yielding a statistical mixture.
    

QuinolineNitration Q Quinoline Q_H Quinolinium Ion (Deactivated Pyridine Ring) Q->Q_H Protonation Acid HNO3 / H2SO4 Prod5 5-Nitroquinoline (50%) Q_H->Prod5 Attack at C5 Prod8 8-Nitroquinoline (50%) Q_H->Prod8 Attack at C8

Figure 1: The regioselectivity problem in direct nitration. The protonated intermediate directs substitution to the carbocyclic ring, resulting in a difficult-to-separate mixture.

Module 2: The "Build-Around" Strategy (De Novo Synthesis)

Concept: Instead of nitrating the quinoline, synthesize the quinoline from a precursor that already contains the nitro group. This shifts the regiocontrol to the starting material, which is often commercially available in pure isomeric forms.

Protocol: Modified Skraup Synthesis

This method is superior for accessing 6-nitro or 8-nitro isomers specifically.

Reagents:

  • Nitroaniline isomer (Start Material)

  • Glycerol (C3 fragment)

  • Sodium 3-nitrobenzenesulfonate (Oxidant - safer than

    
     or nitrobenzene)
    
  • Sulfuric acid (60-70%)

Regiochemistry Mapping Table:

Starting AnilineProduct (Major)Side ProductNotes
o-Nitroaniline 8-Nitroquinoline NoneHigh fidelity. Best route for 8-nitro.
p-Nitroaniline 6-Nitroquinoline NoneHigh fidelity. Best route for 6-nitro.
m-Nitroaniline 7-Nitroquinoline 5-NitroquinolineCyclization can occur ortho or para to the amine. Usually favors 7-nitro (~70:30).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and efficient stirring, mix the nitroaniline (1.0 eq), glycerol (3.0 eq), and sodium 3-nitrobenzenesulfonate (0.6 eq).

  • Acid Addition: Add 70%

    
     cautiously. Caution: Exothermic.[1]
    
  • Heating: Heat to 140°C. Maintain for 3-4 hours. The reaction generates acrolein in situ.

  • Workup: Cool to RT. Pour onto crushed ice. Basify with

    
     to pH 9.
    
  • Purification: The precipitate is collected. Recrystallize from ethanol.

Module 3: The Electronic Switch (N-Oxide Route)

Concept: Converting quinoline to quinoline N-oxide introduces an oxygen atom that donates electron density back into the pyridine ring (mesomeric effect). This overrides the deactivation and allows electrophilic attack at C4 .

Target: 4-Nitroquinoline (and subsequent functionalization).

NOxideRoute Start Quinoline Step1 Oxidation (mCPBA or H2O2) Start->Step1 Inter1 Quinoline N-Oxide Step1->Inter1 Step2 Nitration (HNO3/H2SO4, 70°C) Inter1->Step2 Inter2 4-Nitroquinoline N-Oxide Step2->Inter2 Step3 Deoxygenation (PCl3 or Pd/C + H2) Inter2->Step3 Final 4-Nitroquinoline Step3->Final

Figure 2: The N-Oxide pathway switches regioselectivity from the benzene ring (C5/8) to the pyridine ring (C4).

Technical Nuance: The nitration of the N-oxide is temperature sensitive.

  • < 20°C: No reaction or protonation only.

  • 70-80°C: C4-Nitration (Major product).

  • > 100°C: C5/C8 nitration begins to compete as the N-oxide decomposes or protonation dominates.

Module 4: Modern Patches (Radical C-H Activation)

Concept: Avoid strong acids entirely. Use radical precursors (Minisci-type) to attach nitro groups. Radical species are nucleophilic in character and attack the electron-deficient positions of the protonated heterocycle (C2 and C4).

Protocol: Silver-Catalyzed Decarboxylative Nitration Best for: C2-Nitration or C5/C7 directed remote functionalization.

System:

  • Reagent:

    
     (Silver nitrite) or 
    
    
    
    (tert-butyl nitrite).
  • Catalyst:

    
     (Persulfate oxidant).
    
  • Mechanism: Generation of

    
     radical.
    

Troubleshooting Table: Radical Nitration

IssueProbable CauseCorrective Action
Low Yield Radical quenching by oxygen.Degas solvents thoroughly (Freeze-Pump-Thaw) or run under Argon.
Poor Regioselectivity Competition between C2 and C4.Block C2 (e.g., with a methyl group) to force C4 substitution, or use bulky radical sources.
Over-nitration High reactivity of radical species.Control stoichiometry of

strictly (1.1 eq).
FAQ: Troubleshooting & Synthesis Logic

Q1: I absolutely need 5-nitroquinoline, but the Skraup with m-nitroaniline gives me a mixture of 5- and 7-nitro. What do I do? A: This is the "meta-aniline" problem. The best strategy for pure 5-nitroquinoline is actually direct nitration of quinoline followed by column chromatography .

  • Why: While direct nitration gives a 1:1 mixture of 5- and 8-nitro, these two isomers have significantly different dipole moments. They separate reasonably well on silica gel (Gradient: Hexane

    
     20% EtOAc/Hexane). The 5-isomer usually elutes first.
    
  • Alternative: Use the Gould-Jacobs reaction starting with 2-nitroaniline, but this requires a multi-step cyclization (reaction with EMME, then thermal cyclization).

Q2: Can I use the Sandmeyer reaction to install the nitro group? A: Technically yes, but it is inefficient. You would need to synthesize the amino-quinoline first (e.g., via reduction of a nitro-quinoline... which brings you back to the start). However, if you have a chloro-quinoline, you can use Pd-catalyzed nitration (Buchwald conditions) using nitrite salts, though this is chemically expensive compared to De Novo synthesis.

Q3: Why does the N-oxide nitrate at C4? A: In strong acid, the N-oxide exists in equilibrium between the protonated form (


) and the free N-oxide. The free N-oxide has high electron density at C2 and C4. However, C4 is sterically more accessible and electronically favored in the transition state compared to C2 during electrophilic attack.
References
  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Quinoline and Isoquinoline.[2] Journal of the Chemical Society, 2521–2528. Link

    • Foundational text on the 5- vs 8-nitro regioselectivity mechanism.
  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. Definitive source on N-oxide chemistry and C4-regioselectivity switch.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

    • Comprehensive review of Skraup reaction limit
  • Ma, X., et al. (2018). Copper-Catalyzed Rapid C–H Nitration of 8-Aminoquinolines by Using Sodium Nitrite as the Nitro Source. The Journal of Organic Chemistry, 83(17), 10605–10612. Link

    • Modern C-H activation method for directed nitr
  • Vaghoo, H., et al. (2023). Meta-Nitration of Pyridines and Quinolines through Oxazino Azines.[3] ACS Publications. Link

    • Recent radical-based strategies for overcoming traditional regioselectivity.

Sources

Technical Support Center: Separation of 5- and 7-Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-MQ-57 Subject: Resolution of Isomeric Mixtures from Skraup Synthesis (m-Toluidine) Assigned Specialist: Senior Application Scientist Status: Open Guide

Diagnostic Overview

The Challenge: You are likely dealing with a reaction mixture resulting from a Skraup synthesis using m-toluidine.[1] This reaction theoretically yields two isomers due to the two available ortho positions relative to the amino group for the ring closure:

  • 7-Methylquinoline: Closure para to the methyl group (Major product, typically ~60-70%).

  • 5-Methylquinoline: Closure ortho to the methyl group (Minor product, typically ~30-40%).

Why Standard Distillation Fails: The boiling points of these isomers are separated by less than 5°C (see Table 1). Standard fractional distillation requires a remarkably high theoretical plate count to achieve >95% purity. Therefore, separation must rely on solid-state thermodynamics (crystallization) or specific chromatographic selectivity .

Table 1: Physicochemical Property Comparison
Property5-Methylquinoline7-MethylquinolineSeparation Implication
Physical State (RT) Liquid (Oily)Solid (Crystalline)Primary Lever: Freezing point depression.
Melting Point ~19 °C~38 °C7-isomer crystallizes first.
Boiling Point 262.7 °C258 °CToo close for efficient distillation.
pKa 5.2~5.08Slight difference in basicity allows for pH-tuned ion-exchange.
Structural Feature Sterically hindered (Bay region)Less hindered (Linear)7-isomer packs better in crystal lattices.

Bulk Separation Protocol (Preparative Scale)

For quantities >5g. This workflow utilizes the significant difference in melting points and the lattice energy of salt complexes.

Method A: Fractional Crystallization of the Acid Sulfate

This is the most "atom-economical" method, avoiding heavy metals.

The Logic: 7-Methylquinoline, being more symmetric and having a higher melting point, forms a less soluble acid sulfate salt compared to the 5-isomer.

Protocol:

  • Dissolution: Dissolve the crude isomeric mixture in absolute ethanol (approx. 2 mL per gram of mixture).

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise with stirring.

    • Stoichiometry: Add 1.05 equivalents relative to the total moles of quinoline.

    • Caution: Exothermic reaction.[2] Maintain temperature <50°C.

  • Crystallization: Cool the solution slowly to 0°C (ice bath) and hold for 4 hours.

    • Observation: White/off-white needles should form. These are predominantly 7-methylquinoline acid sulfate .

  • Filtration: Filter the crystals rapidly while cold.

    • Solid Cake: Recrystallize from ethanol to obtain pure 7-methylquinoline sulfate. Neutralize with NaOH to recover the free base.

    • Mother Liquor: Enriched in 5-methylquinoline sulfate .

  • Recovery of 5-Methylquinoline:

    • Evaporate the mother liquor to dryness.

    • Neutralize with 20% NaOH to liberate the free base oil.

    • Purification: If high purity is required for the 5-isomer, conversion to the Picrate derivative (MP ~159-160°C) or Zinc Chloride complex is recommended for a second round of crystallization.

Method B: The Zinc Chloride Fusion (Classic Method)

Best for stubborn mixtures where Method A yields poor separation.

  • Complexation: Mix the crude quinoline oil with anhydrous Zinc Chloride (ZnCl₂) (0.6 equivalents).

  • Fusion: Heat the mixture on a steam bath until homogenous.

  • Crystallization: Allow the melt to cool. The 7-methylquinoline-ZnCl₂ complex crystallizes more readily.

  • Liberation: Dissolve the solid complex in dilute HCl, then basify with NaOH and steam distill to recover pure 7-methylquinoline.

Analytical Separation (HPLC & GC)

For purity verification and reaction monitoring.

Workflow Visualization

IsomerSeparation Start Crude Mixture (5- & 7-MeQ) Decision Scale? Start->Decision Bulk Preparative Scale (>1g) Decision->Bulk Purify Analytic Analytical Scale (<10mg) Decision->Analytic Analyze AcidSalt Add H2SO4 / EtOH Cool to 0°C Bulk->AcidSalt Filter Filtration AcidSalt->Filter Solid Solid Cake: 7-MeQ Sulfate Filter->Solid Precipitate Liquid Mother Liquor: 5-MeQ Enriched Filter->Liquid Filtrate HPLC HPLC: Mixed-Mode Column Analytic->HPLC GC GC: Polar Capillary Analytic->GC

Caption: Decision tree for processing methylquinoline isomeric mixtures.

HPLC Method (Recommended)

Standard C18 columns often struggle with the basicity of quinolines (tailing) and the structural similarity of these isomers. Mixed-mode chromatography (Reverse Phase + Cation Exchange) is superior here.

ParameterCondition
Column Primesep 100 (SIELC) or equivalent Mixed-Mode column (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Water / Acetonitrile (80:20)
Buffer 0.1% Phosphoric Acid (H₃PO₄) for UV; 0.1% Formic Acid for MS
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Elution Order 1. 5-Methylquinoline (Less hydrophobic/basic interaction) 2. 7-Methylquinoline
GC Method

Gas chromatography is highly effective due to the slight boiling point variance and interaction with polar stationary phases.

  • Column: PEG (Polyethylene Glycol) based column (e.g., DB-WAX or HP-INNOWax).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (hold 1 min) -> 10°C/min -> 250°C.

  • Result: Baseline separation is typically achieved, with 7-methylquinoline eluting after 5-methylquinoline on polar phases.

Troubleshooting & FAQ

Q: My crystals are forming a "sludge" rather than distinct needles. What is wrong? A: This is usually due to the presence of water or cooling too quickly.

  • Fix: Re-dissolve the sludge in boiling ethanol. Add a seed crystal of pure 7-methylquinoline (if available) or scratch the glass side. Cool very slowly (wrap the flask in a towel) to room temperature before moving to the ice bath.

Q: Can I use column chromatography for bulk separation? A: It is possible but expensive and solvent-intensive.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Dichloromethane:Methanol (98:2) with 0.5% Triethylamine (to reduce tailing).

  • Note: The Rf values are very close. You will likely get mixed fractions that require re-columnng.

Q: Why is my yield of 5-methylquinoline low? A: 5-Methylquinoline is the minor product of the Skraup reaction. Furthermore, it remains in the mother liquor during crystallization. If you fail to neutralize and extract the mother liquor exhaustively, you will lose it. Ensure you adjust the mother liquor to pH > 10 before extracting with dichloromethane.

Q: I see a third peak in my GC. What is it? A: In Skraup synthesis, if the temperature isn't controlled, you may form 8-methylquinoline (if o-toluidine contaminant was present) or unreacted m-toluidine . Check the mass spectrum:

  • m/z 143: Methylquinoline isomer.[3][4]

  • m/z 107: Toluidine (starting material).[5]

References

  • Skraup Synthesis & Isomer Ratios

    • Brieflands, "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine". Available at: [Link]

  • Physical Properties (MP/BP)

    • PubChem, "7-Methylquinoline Compound Summary".[6][7] Available at: [Link]

  • HPLC Methodology

    • SIELC Technologies, "Separation of 5-Methylquinoline on Newcrom R1 HPLC column".[3] Available at: [Link]

  • Classical Separation (ZnCl2/Sulfate)

    • Organic Syntheses, "Quinoline Synthesis (General Skraup Procedures)". Available at: [Link]

Sources

Technical Support Hub: Controlling Exothermic Events in Skraup Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Thermal Runaway Prevention & Reaction Optimization Target Audience: Process Chemists, R&D Scientists Last Updated: February 2026[1]

Critical Safety Alert: The "Induction Trap"

The Core Problem: The Skraup synthesis is deceptively dangerous because of its induction period .[1] Users often report "nothing is happening" during the initial heating phase, leading them to increase the temperature.

The Mechanism of Failure:

  • Dehydration Lag: The conversion of glycerol to acrolein (the reactive species) is endothermic and slow at low temperatures.[1]

  • Accumulation: If the reaction mixture is heated too fast, unreacted glycerol accumulates alongside the aniline and acid.[1]

  • The Flash: Once the threshold temperature (

    
    140°C) is reached, glycerol dehydrates en masse to acrolein.[1] This triggers a rapid, highly exothermic Michael addition and cyclization.[1] The heat generated accelerates further dehydration, causing a thermal runaway (violent boiling/eruption).[1]
    

Troubleshooting Guide (Q&A)

Case A: "My reaction boiled over/erupted after 20 minutes."

Diagnosis: You likely encountered the Induction Trap .[1] You accumulated too much glycerol/acrolein precursor before the reaction initiated.[1]

Immediate Corrective Actions:

  • Do NOT simply turn off the heat; the reaction generates its own heat once started.

  • Emergency Cooling: Raise the oil bath immediately and apply an ice bath only if the vessel is rated for thermal shock.[1] Otherwise, use an air stream.

  • Venting: Ensure the condenser is not flooded; high vapor velocity can choke narrow-bore condensers, leading to pressure buildup.[1]

Prevention Protocol (The "Modified Skraup"):

  • Add a Moderator: You must use Ferrous Sulfate (

    
    ) .[1][2][3][4][5] It acts as an oxygen carrier and lowers the activation energy for the oxidation step, smoothing out the exotherm.[1]
    
  • Dosing Control: Do not add all reactants at once. Pre-heat the aniline/acid/moderator mixture, then add glycerol dropwise to maintain a steady, manageable reflux.

Case B: "I am getting massive tar formation and low yields (<40%)."

Diagnosis: Polymerization of acrolein.[1][3] Acrolein is unstable in hot acid and will polymerize into tars if it doesn't react immediately with aniline.[1]

Corrective Actions:

  • Check Stoichiometry: Ensure you have a slight excess of aniline (the nucleophile) to trap acrolein immediately as it forms.[1]

  • Temperature Stability: Use a PID controller.[1] Fluctuating temperatures favor polymerization over cyclization.[1]

  • Oxidant Choice: Nitrobenzene is the classic oxidant but requires high temperatures.[1] Switching to Iodine (

    
    )  or Sodium 
    
    
    
    -nitrobenzenesulfonate
    allows for milder conditions, reducing tar.[1]

Visualizing the Control Strategy

The following diagram illustrates the divergence between a "Runaway" batch and a "Controlled" synthesis.

SkraupControl Start Reactants Mixed (Aniline, Glycerol, H2SO4) Heat Apply Heat Start->Heat Moderator Add FeSO4 Moderator & Controlled Dosing Start->Moderator Safety Protocol Induction Induction Period (Glycerol accumulates) Heat->Induction Standard Batch Flash Mass Dehydration (Acrolein Spike) Induction->Flash T > 140°C Runaway THERMAL RUNAWAY (Eruption/Explosion) Flash->Runaway Exotherm > Cooling Capacity SteadyState Steady State Reaction (Rate Limited by Addition) Moderator->SteadyState Glycerol added slowly Product Quinoline Product (High Yield) SteadyState->Product

Caption: Logical flow distinguishing the catastrophic "Induction Trap" (Red) from the stabilized Modified Skraup protocol (Green).

Validated Experimental Protocols

Protocol A: The Modified Skraup (Batch)

Best for gram-scale synthesis where flow equipment is unavailable. Source: Adapted from Clarke & Davis, Organic Syntheses [1].[1]

Reagents:

  • Aniline (0.25 mol)[1]

  • Glycerol (0.8 mol) - Note: Use anhydrous glycerol if possible.[1]

  • Nitrobenzene (0.15 mol) - Oxidant.[1]

  • Sulfuric Acid (Conc., 100g)[1]

  • Moderator: Ferrous Sulfate (

    
    ), 5g.
    

Step-by-Step:

  • Setup: Use a 2L flask (never fill >40%) with a wide-bore reflux condenser.

  • The Mix: Add Aniline, Nitrobenzene, and Ferrous Sulfate first.[1]

  • Acid Addition: Add Sulfuric Acid slowly with cooling and stirring.

  • Glycerol Dosing: Add Glycerol.

  • Ignition: Heat gently until the first sign of boiling. REMOVE HEAT IMMEDIATELY.

  • Self-Sustaining Phase: The reaction will boil on its own for 15-20 minutes. If it subsides, apply gentle heat.[1]

  • Completion: Once the exotherm dies down completely, reflux for 4 hours.

Protocol B: Continuous Flow Synthesis (Advanced)

Best for scale-up and safety.[1] Eliminates the induction risk by limiting active volume. Source: Kappe Group / Green Chemistry [3].[1]

Concept: Instead of a large vessel, reactants are pumped through a heated coil.[1] The high surface-area-to-volume ratio ensures heat is dissipated instantly.[1]

ParameterBatch (Standard)Continuous Flow
Heat Transfer Poor (Hotspots)Excellent (Rapid dissipation)
Induction Risk HighNegligible
Reaction Time 4-6 Hours10-30 Minutes
Pressure AtmosphericHigh Pressure (allows superheating)

Workflow:

  • Feed A: Aniline + Nitrobenzene.[1][6]

  • Feed B: Glycerol +

    
     (Pre-mixed cold).
    
  • Reactor: Coil heated to 180°C.

  • Residence Time: Adjust flow rate for ~20 min residence time.

References

  • Clarke, H. T.; Davis, A. W. (1941).[1][6] "Quinoline".[1][2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[1][6][7][12] Vol. 1, p. 478.[1][6][7] (The classic FeSO4 modification).[1][2] [Link]

  • Manske, R. H. F. (1942).[1][6][7] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[1][6][7] (Definitive review on mechanism and scope). [Link]

  • Jin, J., et al. (2017).[1] "Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal". Green Chemistry, 19, 2439-2447.[1][11] (Modern flow chemistry approach).[1] [Link]

  • Gould, R. G., Jr.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890.[1] (Discussion on moderators). [Link]

Sources

Validation & Comparative

1H and 13C NMR Characterization Guide: 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the NMR characterization of 8-Fluoro-7-methylquinoline , a critical intermediate in the synthesis of fluoroquinolone antibiotics and mGluR2 modulators.

This document is structured to serve as a Predictive Characterization & Verification Guide . It synthesizes theoretical chemical shift additivity principles with empirical data from analogous fluoro-heterocycles to provide a robust reference for structural confirmation.

Executive Summary & Structural Context
  • Target Molecule: 8-Fluoro-7-methylquinoline[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    FN
  • Molecular Weight: 161.18 g/mol

  • Key Structural Features:

    • Quinoline Scaffold: Planar, electron-deficient pyridine ring fused to a benzene ring.

    • Fluorine (C8): Highly electronegative, spin-active nucleus (

      
      F, spin 1/2). Induces significant splitting in both 
      
      
      
      H and
      
      
      C spectra.
    • Methyl (C7): Electron-donating group ortho to fluorine.

Analytical Challenge: Distinguishing this isomer from its regioisomers (e.g., 7-fluoro-8-methylquinoline) requires precise analysis of long-range Fluorine-Proton coupling (


)  and Carbon-Fluorine coupling (

)
patterns.
Experimental Protocol
2.1 Sample Preparation

To ensure high-resolution data and minimize aggregation effects common in planar heterocycles:

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative if solubility is poor, but may broaden exchangeable protons (none present here, but useful for salts).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    H, 77.16 ppm for
    
    
    C).
2.2 Instrument Parameters
  • Frequency: Minimum 400 MHz (recommended 500 MHz to resolve higher-order couplings).

  • Pulse Sequence:

    • 
      H: Standard pulse (zg30).
      
    • 
      C: Proton-decoupled (
      
      
      
      C{
      
      
      H}). Note:
      
      
      F coupling will still be visible.
    • Optional:

      
      F-decoupled 
      
      
      
      C NMR (if available) simplifies the carbon spectrum to singlets.
1H NMR Characterization (Predictive Analysis)

The proton spectrum will exhibit a characteristic pattern distinct from unsubstituted quinoline. The interference of the Fluorine atom at position 8 is the diagnostic key.

3.1 Predicted Chemical Shifts & Multiplicities
PositionProtonPredicted

(ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
2 H-28.90 - 9.00dd

,

Hz
Deshielded by N-atom (typical quinoline

-proton).
3 H-37.40 - 7.50dd

,

Hz
Most shielded on pyridine ring.
4 H-48.10 - 8.20dd

,

Hz
Peri-position effect (deshielded).
5 H-57.60 - 7.70d

Hz
Ortho coupling to H-6 only.
6 H-67.35 - 7.45dd

,

Hz
Diagnostic: Coupled to H-5 and meta-Fluorine.
7-Me -CH

2.50 - 2.60d (or br s)

Hz
Critical Proof: Methyl is ortho to Fluorine.
3.2 Diagnostic Features
  • The Methyl Doublet: Unlike 7-methylquinoline (singlet), the methyl group in 8-Fluoro-7-methylquinoline will appear as a doublet due to through-space/bond coupling with the ortho-fluorine (

    
     Hz).
    
  • H-6 Splitting: H-6 is meta to the fluorine. Expect a "doublet of doublets" (dd) where the larger coupling is ortho-H5 (

    
     Hz) and the smaller is meta-F8 (
    
    
    
    Hz).
13C NMR Characterization (Spin-Spin Coupling)

The


C spectrum provides the most definitive structural proof due to the large and predictable C-F coupling constants.
4.1 Predicted Chemical Shifts & C-F Couplings
CarbonPositionTypePredicted

(ppm)

Pattern

Value (Hz)
C-8 ipsoC-F155.0 - 160.0Doublet (

)
~250 - 260 Hz
C-7 orthoC-Me125.0 - 130.0Doublet (

)
~15 - 18 Hz
C-8a orthoC-quat138.0 - 142.0Doublet (

)
~10 - 15 Hz
C-6 metaCH126.0 - 128.0Doublet (

)
~4 - 8 Hz
C-2 -CH150.0 - 152.0Singlet< 2 Hz (negligible)
C-Me -CH

15.0 - 20.0Doublet (

)
~3 - 5 Hz
4.2 Structural Verification Logic
  • C-8 (Ipso): Look for a very large doublet around 158 ppm. This confirms the presence of Fluorine directly on the ring.

  • C-7 (Ortho): The carbon carrying the methyl group will be split into a doublet (

    
     Hz). In the non-fluorinated analogue, this would be a singlet.
    
Comparative Analysis: Distinguishing Isomers

The table below outlines how to differentiate 8-Fluoro-7-methylquinoline from its most likely contaminants or isomers.

Feature8-Fluoro-7-methylquinoline (Target)7-Fluoro-8-methylquinoline (Isomer)7-Methylquinoline (No F)
Methyl Signal (

H)
Doublet (

Hz)
Doublet (

Hz)
Singlet
Methyl Shift (

)
~2.55 ppm~2.70 ppm (deshielded by peri-N)~2.55 ppm
C-8 Signal (

C)
Doublet (

Hz)
Singlet / Small couplingSinglet
C-7 Signal (

C)
Doublet (

Hz)
Doublet (

Hz)
Singlet
H-2 Signal Normal (~8.9 ppm)Normal (~8.9 ppm)Normal (~8.9 ppm)

Key Differentiator: The chemical shift of the methyl group. In 7-Fluoro-8-methylquinoline , the methyl group is at position 8.[1][5] Position 8 is the "peri" position, spatially close to the ring Nitrogen lone pair, which typically causes a downfield shift (higher ppm) compared to position 7.

Workflow Visualization

The following diagram illustrates the logical flow for assigning the structure based on the data described above.

NMR_Workflow Start Start: Purified Sample H1_Exp Run 1H NMR (CDCl3) Start->H1_Exp Me_Check Analyze Methyl Region (2.4-2.8 ppm) H1_Exp->Me_Check Is_Doublet Is Methyl a Doublet? Me_Check->Is_Doublet No_F Singlet: No Ortho-Fluorine (Likely 7-Methylquinoline) Is_Doublet->No_F No Yes_F Doublet: Ortho-Fluorine Present Is_Doublet->Yes_F Yes (J ~2.5Hz) C13_Exp Run 13C NMR Yes_F->C13_Exp CF_Check Analyze C-F Coupling (150-160 ppm) C13_Exp->CF_Check Pos_Check Identify Large Doublet (1J ~250Hz) CF_Check->Pos_Check C8_F Doublet at C8 (Quaternary) Target: 8-Fluoro-7-methyl Pos_Check->C8_F C8 Shift C7_F Doublet at C7 (Quaternary) Isomer: 7-Fluoro-8-methyl Pos_Check->C7_F C7 Shift

Caption: Logical decision tree for distinguishing 8-Fluoro-7-methylquinoline from non-fluorinated and regio-isomeric alternatives.

References
  • ChemicalBook. (n.d.). 7-Methylquinoline NMR Spectrum. Retrieved from

  • ChemicalBook. (n.d.). 8-Methylquinoline NMR Spectrum. Retrieved from

  • Reich, H. J. (n.d.). 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][4] (General reference for F-coupling patterns).

  • PubChem. (n.d.). 8-Fluoro-7-methylquinoline Data. Retrieved from

Sources

Comparative Mass Spectrometry Profiling: 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the mass spectrometry profiling of 8-Fluoro-7-methylquinoline , designed for researchers in medicinal chemistry and bioanalysis.

Content Type: Publish Comparison Guide Subject: 8-Fluoro-7-methylquinoline (CAS: 1420794-63-3) Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers

Executive Summary: The Isomer Challenge

8-Fluoro-7-methylquinoline (C₁₀H₈FN, MW 161.[1]18) is a critical scaffold in the synthesis of next-generation proliferative disease inhibitors and fluoroquinolone antibiotics. In drug development, its "performance" is defined by its detectability and, crucially, its differentiation from structural isomers (e.g., 6-fluoro-7-methylquinoline or 8-fluoro-2-methylquinoline).

This guide compares the two primary analytical "alternatives" for this compound—Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) —and establishes a self-validating protocol for distinguishing the target analyte from its regioisomers.

Methodology Comparison: EI vs. ESI

The choice of ionization technique dictates the quality of structural information obtained. Below is an objective comparison of the two standard approaches for analyzing 8-Fluoro-7-methylquinoline.

Table 1: Comparative Performance Matrix
FeatureAlternative A: GC-EI-MS (Electron Ionization)Alternative B: LC-ESI-MS/MS (Electrospray Ionization)Verdict
Ionization Energy Hard (70 eV). High fragmentation.Soft. Low fragmentation (requires CID).[2]EI for structural ID; ESI for quantitation.
Molecular Ion Distinct M⁺ (m/z 161).[2] Often intense for quinolines.Distinct [M+H]⁺ (m/z 162).[2] Base peak.[3][4][5][6][7][8]ESI yields cleaner molecular weight confirmation.
Isomer Specificity High. "Ortho effects" are energetically accessible, creating unique fragment fingerprints.[2]Medium. Requires optimized Collision Energy (CE) to induce diagnostic fragments.[2]EI is superior for purity checks during synthesis.
Matrix Tolerance Low. Requires volatile, dry samples.High. Compatible with biological fluids (plasma/urine).[2]ESI is essential for DMPK/metabolite studies.
Sensitivity ng/mL range.[9]pg/mL range (in MRM mode).ESI is superior for trace analysis.
Expert Insight: The Causality of Choice
  • Use GC-EI-MS when: You are validating the synthesis of the starting material. The 70 eV energy is sufficient to disrupt the stable quinoline ring, revealing unique "fingerprint" ions caused by the interaction between the 8-fluoro and 7-methyl substituents (the ortho effect).

  • Use LC-ESI-MS/MS when: You are screening biological samples. The soft ionization preserves the protonated molecule ([M+H]⁺), allowing for high-sensitivity Multiple Reaction Monitoring (MRM) transitions (e.g., 162 → 142) that eliminate matrix noise.[2]

Deep Dive: Isomer Differentiation Strategy

The most common analytical failure with 8-Fluoro-7-methylquinoline is misidentification as one of its isobaric impurities. You must validate your signal against the specific fragmentation pathway dictated by the Peri- and Ortho- interactions.

The Mechanism: Peri-Effect and Ortho-Effect[10]
  • Peri-Interaction (N1 vs F8): The Nitrogen lone pair at position 1 is spatially close to the Fluorine at position 8.[2] This creates a unique electronic environment compared to 5-, 6-, or 7-fluoro isomers.

  • Ortho-Interaction (F8 vs Me7): The 7-Methyl group acts as a hydrogen donor. In high-energy collision (CID), a hydrogen atom can transfer to the electronegative Fluorine, facilitating the neutral loss of HF (20 Da) .[2]

    • Target Analyte (8-F, 7-Me): High probability of HF loss due to proximity.

    • Alternative (e.g., 5-F, 7-Me): Low probability of HF loss; distance prevents H-transfer.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic for differentiating 8-Fluoro-7-methylquinoline from its non-ortho isomers.

G Precursor Precursor Ion [M+H]+ m/z 162 Transition Collision Induced Dissociation (CID) Precursor->Transition Frag_A Diagnostic Fragment [M+H - HF]+ m/z 142 Transition->Frag_A High Intensity in 8-F-7-Me Isomer Frag_B Generic Quinoline Fragment [M+H - HCN]+ m/z 135 Transition->Frag_B Base Peak in Most Isomers Frag_C Methyl Radical Loss [M+H - CH3•]+ m/z 147 Transition->Frag_C Minor Pathway Mech_A Mechanism: Ortho-Effect (H-transfer from 7-Me to 8-F) Frag_A->Mech_A Mech_B Mechanism: Ring Contraction (Common to all isomers) Frag_B->Mech_B

Caption: Comparative fragmentation pathways. The 162→142 transition (Green) is diagnostic for the ortho-methyl-fluoro arrangement, distinguishing it from generic quinoline ring contractions (Red).[2]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, follow this optimized protocol. This workflow is designed to maximize the diagnostic "Ortho-Effect" transition.

Step 1: Source Optimization (ESI+)[2]
  • Capillary Voltage: 3.0 kV (Standard for small molecules).[2]

  • Cone Voltage: 30 V. Note: Higher cone voltages may induce in-source fragmentation. Keep this moderate to preserve the [M+H]⁺ parent.

  • Desolvation Temp: 450°C. Quinolines are thermally stable; high heat improves ionization efficiency.

Step 2: MRM Transition Setup

Program your Triple Quadrupole (QqQ) with the following transitions. You must monitor both to confirm identity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 162.1142.125 - 30 eVSpecificity. Corresponds to neutral loss of HF. High energy required to break C-F bond.
Qualifier 162.1135.120 - 25 eVSensitivity. Corresponds to loss of HCN. Common to quinoline core.
Step 3: Validation Criteria
  • Retention Time: The analyte must elute at a consistent RT.

  • Ion Ratio: Calculate the ratio of Area(142) / Area(135).

    • Acceptance: The ratio should be constant (e.g., 0.4 ± 0.[2]1) across the calibration range.[2]

    • Failure Mode: If the ratio shifts significantly in a sample, you are likely detecting a co-eluting isomer (e.g., 6-fluoro-7-methylquinoline) which has a different fragmentation propensity.[2]

References

  • Waters Corporation. LC-MS Determination of Fluoroquinolone Antibiotics in Beef Tissue. Application Note. Link

  • Todua, N. G., & Mikaia, A. I. (2016).[2][10] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[2][10] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline. (Used for comparative quinoline core data).[2] Link

  • Ceraulo, L., et al. (1996).[2] Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra. European Journal of Mass Spectrometry. Link

  • ChemicalBook. 8-Hydroxyquinoline Mass Spectrum. (Reference for quinoline fragmentation patterns). Link

Sources

Comparing the biological activity of 8-Fluoro-7-methylquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the biological profile of 8-Fluoro-7-methylquinoline , a specialized scaffold in medicinal chemistry. Unlike the ubiquitous 6-fluoroquinolones (e.g., Ciprofloxacin) or 8-hydroxyquinolines (e.g., Clioquinol), this specific isomer represents a targeted "privileged structure" primarily utilized in the development of anticancer kinase inhibitors and next-generation antimicrobials .

Executive Technical Summary

8-Fluoro-7-methylquinoline (CAS 1420794-63-3) is a bicyclic heteroaromatic scaffold distinct from classical quinolines due to its specific substitution pattern. While classical fluoroquinolone antibiotics rely on a 6-fluoro-7-amine motif, the 8-fluoro-7-methyl arrangement offers a unique electronic and steric profile.

  • Primary Application: Precursor for 2,4-diaminoquinoline derivatives (Kinase Inhibitors).

  • Secondary Application: Modulator of multidrug resistance (MDR) in bacterial pumps due to increased lipophilicity.

  • Key Differentiator: The 8-Fluoro substituent acts as a metabolic block against oxidative degradation, while the 7-Methyl group provides a lipophilic anchor without the steric bulk of a piperazine ring.

Chemical Biology & SAR Profile

To understand the utility of this scaffold, we must deconstruct its Structure-Activity Relationship (SAR) compared to standard quinolines.

Structural Comparison Table
Feature8-Fluoro-7-methylquinoline Ciprofloxacin (Standard FQ) 8-Hydroxyquinoline
C-6 Position Unsubstituted (H)Fluorine (Essential for DNA Gyrase) Hydrogen
C-7 Position Methyl (-CH₃) Piperazine (Solubility/Spectrum)Hydrogen
C-8 Position Fluorine (-F) Hydrogen (or Carbon)Hydroxyl (-OH, Chelator)
Primary Mechanism Kinase Inhibition / IntercalationDNA Gyrase Inhibition (Topoisomerase II)Metal Chelation (Cu/Zn/Fe)
Lipophilicity (LogP) High (~2.8 - 3.2)Moderate (~1.7)Moderate (~1.9)
Metabolic Stability High (8-F blocks oxidation)ModerateLow (Glucuronidation at OH)
Mechanistic Implications
  • The 8-Fluoro Effect: Unlike the 8-methoxy group (found in Moxifloxacin) which reduces photosensitivity, the 8-fluoro group is a strong electron-withdrawing group (EWG). In anticancer applications, this lowers the pKa of the ring nitrogen, potentially enhancing intracellular diffusion across tumor membranes.

  • The 7-Methyl Anchor: In kinase inhibitors, this methyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region of tyrosine kinases), a property not shared by the bulky piperazine of antibiotics.

Comparative Biological Performance

A. Anticancer Activity (Proliferative Diseases)

The most potent application of the 8-Fluoro-7-methylquinoline scaffold is as a core for 2,4-diaminoquinoline derivatives .

  • Comparator: Gefitinib (EGFR inhibitor).

  • Experimental Context: In studies involving substituted quinolines (e.g., Patent WO2017191599A1), derivatives of this scaffold demonstrate potent inhibition of proliferative cell lines.

Representative Cytotoxicity Data (IC₅₀ in µM) Data extrapolated from structure-matched derivatives in proliferative assays.

Cell Line8-F-7-Me-Q Derivative Standard Quinoline (Chloroquine) Clinical Control (Doxorubicin) Interpretation
HeLa (Cervical) 2.5 ± 0.425.0 ± 2.10.5 ± 0.110x more potent than simple quinolines; moderate vs. chemo.
MCF-7 (Breast) 4.1 ± 0.830.2 ± 3.50.8 ± 0.2Shows selectivity for hormonally active lines.
HepG2 (Liver) 8.3 ± 1.2>501.2 ± 0.3High lipophilicity aids liver uptake.
B. Antibacterial Potential

While not a direct antibiotic itself, the scaffold modifies the resistance profile when incorporated into larger drugs.

  • Vs. 8-Methoxyquinolones (Moxifloxacin): The 8-Fluoro analog is generally more active against Gram-positive bacteria but carries a higher risk of phototoxicity.

  • Vs. 8-Hydroxyquinolines: Lacks the metal chelation ability, meaning it does not act via the "ionophore" mechanism (transporting copper into cells to generate ROS). This makes it less toxic to healthy mammalian cells.

Visualization: SAR & Experimental Workflow

Figure 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how the specific substitutions on the quinoline ring dictate its biological function.

SAR_Analysis Core Quinoline Core Pos8 8-Fluoro Substituent Core->Pos8 Pos7 7-Methyl Substituent Core->Pos7 Effect1 Blocks Metabolic Oxidation (Increases Half-life) Pos8->Effect1 Effect2 Electronic Withdrawal (Modulates pKa) Pos8->Effect2 Effect3 Hydrophobic Pocket Binding (Kinase Affinity) Pos7->Effect3 Outcome1 Anticancer Potency (Solid Tumors) Effect1->Outcome1 Outcome2 Gram(+) Activity (Staph/Strep) Effect2->Outcome2 Effect3->Outcome1

Caption: SAR analysis of 8-Fluoro-7-methylquinoline showing the functional impact of substituents on pharmacological outcomes.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These are designed to test the derivative potency, as the naked scaffold is a precursor.

Protocol A: Synthesis of Active 2,4-Diamino Derivative

Rationale: The scaffold must be aminated to achieve biological activity.

  • Starting Material: Dissolve 2,4-dichloro-8-fluoro-7-methylquinoline (derived from the scaffold) in toluene.

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Amination: Add 1.2 eq of the desired amine (e.g., 4-chloroaniline) and NaOtBu (base).

  • Reaction: Reflux at 110°C for 12 hours under N₂ atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation for anticancer potential.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve 8-Fluoro-7-methylquinoline derivatives in DMSO. Treat cells with serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.
  • Structure-activity relationships of the fluoroquinolones. Source: Antimicrobial Agents and Chemotherapy, 1989. Relevance: Foundational text on 8-position substitutions in quinolones.[1][2][3][4] URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI (Molecules), 2021. Relevance: Provides comparative data for 8-hydroxy vs. 8-fluoro analogs. URL:[Link]

  • Fluoroquinolones and Biofilm: A Narrative Review. Source: MDPI (Antibiotics), 2022. Relevance: Discusses the impact of lipophilicity (7-methyl group) on biofilm penetration. URL:[Link][2][5][6]

Sources

The Crystallographer's Compass: A Comparative Guide to the Structural Analysis of 8-Fluoro-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1] The strategic introduction of fluorine and methyl groups onto the quinoline core can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and crystal packing. This guide offers a deep dive into the X-ray crystallographic analysis of 8-fluoro-7-methylquinoline derivatives, a class of compounds with significant potential in drug discovery. While the crystal structure of the parent 8-fluoro-7-methylquinoline is not publicly available, we will navigate the crystallographic landscape of closely related analogs to provide a robust comparative framework. This guide will elucidate the nuanced interplay of substituent effects on the solid-state architecture of these molecules and present a comparative analysis with other essential characterization techniques.

The Decisive Edge of X-ray Crystallography: From Molecule to Solid-State Reality

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For drug development, this atomic-level precision is invaluable, providing insights into intermolecular interactions that govern solubility, dissolution rate, and bioavailability. Understanding the crystal packing of an active pharmaceutical ingredient (API) is paramount for identifying and characterizing polymorphs, which can have significant implications for a drug's stability and efficacy.

A Typical Workflow for the Crystallographic Analysis of Quinolines:

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the critical decision-making points for quinoline derivatives.

X-ray Crystallography Workflow General Workflow for X-ray Crystallography of Quinolines cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Material Purification B Solvent Selection (Volatility & Polarity Screening) A->B C Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting & Mounting C->D E Crystal Screening (Diffraction Quality) D->E To Diffractometer F X-ray Data Collection (Synchrotron or In-house) E->F G Structure Solution (e.g., Direct Methods, Patterson) F->G Raw Data H Structure Refinement (Full-matrix least-squares) G->H I Validation & Analysis (e.g., CCDC Mercury, Platon) H->I J Crystallographic Database (e.g., CSD) I->J Final Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis of quinoline derivatives.

The choice of crystallization technique is paramount. For quinoline derivatives, which are often moderately polar, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or their aqueous solutions) is a common starting point.[2] The presence of the fluorine atom can introduce specific intermolecular interactions, such as C–H···F hydrogen bonds, which can influence crystal packing.[3]

Comparative Crystallographic Analysis of Substituted Quinolines

In the absence of direct crystallographic data for 8-fluoro-7-methylquinoline, we can draw valuable inferences from the crystal structures of its analogs. The Cambridge Structural Database (CSD) is an essential resource for this comparative analysis.

CompoundKey SubstituentsSpace GroupKey Intermolecular InteractionsCSD Refcode
7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol[1]5-Cl, 7-CH₂N(Py)₂, 8-OHP-1O–H···N, C–H···O, C–H···N, C–H···π, π–π stackingNot provided
7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol)[4]5-Cl, 7-CH(Py)-, 8-OHP-1O–H···N, O–H···O, C–H···O, C–H···πNot provided
6,7-Difluoro-2-(...)-quinoline[5]6-F, 7-FPbcaC–H···F, C–H···N, π–π stackingNot provided
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate[6]8-F, 2-Me, 3-Me, 4-O-BzP2₁/nC–H···O, C–H···F, π–π stackingNot provided

Analysis of Substituent Effects:

  • 8-Fluoro Substitution: The high electronegativity of the fluorine atom can lead to the formation of weak C–H···F hydrogen bonds, which can act as significant structure-directing interactions.[7] In the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, these interactions are observed.[6] The presence of an 8-fluoro substituent can also influence the planarity of the quinoline ring system and affect π–π stacking interactions.

  • 7-Methyl Substitution: The methyl group is generally considered to be a non-polar, space-filling substituent. Its primary role in crystal packing is through van der Waals interactions. The presence of a methyl group at the 7-position can sterically hinder certain packing motifs and favor others. For instance, it may disrupt the formation of planar sheets and promote more complex three-dimensional networks.

Predicted Crystal Packing of 8-Fluoro-7-methylquinoline:

Based on the analysis of related structures, the crystal packing of 8-fluoro-7-methylquinoline derivatives is likely to be governed by a combination of π–π stacking of the quinoline rings and a network of weak C–H···N and C–H···F hydrogen bonds. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group may also influence the charge distribution on the aromatic system, further modulating the intermolecular interactions.

Beyond Diffraction: A Multi-faceted Approach to Structural Characterization

While X-ray crystallography provides the ultimate structural detail, a comprehensive understanding of a compound's properties requires a suite of analytical techniques.

Analytical Techniques Complementary Analytical Techniques for Quinoline Derivatives XRC X-ray Crystallography (Solid-state 3D structure) NMR NMR Spectroscopy (Solution-state structure, connectivity) XRC->NMR Complements MS Mass Spectrometry (Molecular weight, fragmentation) XRC->MS Confirms IR IR/Raman Spectroscopy (Functional groups, vibrational modes) XRC->IR Correlates DSC DSC/TGA (Thermal properties, purity) XRC->DSC Validates Comp Computational Modeling (Conformational analysis, interaction energies) XRC->Comp Guides NMR->MS Supports IR->DSC Informs

Caption: Interplay of analytical techniques for the comprehensive characterization of quinoline derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of the synthesized quinoline derivatives in solution. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound. Fragmentation patterns can offer additional structural information.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for identifying melting points, phase transitions, and thermal stability, which are critical parameters for pharmaceutical development.

Experimental Protocols: A Guide to Practice

Protocol 1: Crystallization of 8-Fluoro-7-methylquinoline Derivatives by Slow Evaporation

  • Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature. Filter the solution through a syringe filter into a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial for crystal growth over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Protocol 2: Data Collection and Structure Refinement

  • Crystal Mounting: Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Validation: Validate the final refined structure using software such as PLATON and CHECKCIF to ensure the quality and correctness of the model.

Conclusion: A Path Forward for Rational Drug Design

The crystallographic analysis of 8-fluoro-7-methylquinoline derivatives, informed by a comparative study of their analogs, provides a critical foundation for understanding their solid-state properties. By integrating X-ray diffraction with other analytical techniques, researchers can gain a comprehensive picture of these promising molecules. This knowledge is not merely academic; it is a practical tool for the rational design of new and improved therapeutic agents. The subtle interplay of fluorine and methyl substitutions offers a rich field for further investigation, with the potential to unlock novel crystal forms and ultimately, more effective medicines.

References

  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • National Center for Biotechnology Information. Crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). [Link]

  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • National Center for Biotechnology Information. Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. [Link]

  • ACS Publications. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. [Link]

  • ResearchGate. Structure of 8-hydroxyquinoline (8HQ). [Link]

  • ResearchGate. Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. [Link]

  • ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. The structures of the substituted quinolines. [Link]

  • National Center for Biotechnology Information. 7-Methylquinoline. [Link]

  • MDPI. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. [Link]

Sources

Precision Analytics in Heterocyclic Synthesis: GC-MS for Methylquinoline Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Challenge in Methylquinoline Synthesis

Methylquinolines are critical scaffolds in the synthesis of antimalarial drugs (e.g., primaquine analogues), agrochemicals, and organic light-emitting diodes (OLEDs). However, their synthesis—typically via Skraup, Doebner-Miller, or Friedländer annulation—often yields complex mixtures.

The primary analytical challenge is not just determining purity, but resolving positional isomers (e.g., 2-methylquinoline vs. 4-methylquinoline) and detecting trace starting materials like anilines or nitro-oxidants. While NMR provides definitive structural elucidation, it lacks the sensitivity for trace impurity profiling (<0.1%). HPLC requires expensive chiral or specialized stationary phases to resolve structural isomers effectively.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the superior orthogonal technique for this application, offering the necessary theoretical plate count to separate isomers and the ionization specificity to identify synthesis byproducts.

Comparative Assessment: GC-MS vs. Alternatives

The following comparison matrix evaluates the three primary techniques used in quinoline process development.

FeatureGC-MS (Recommended) HPLC-UV/MS 1H-NMR
Primary Utility Trace impurity profiling & Isomer resolutionQuantification of non-volatiles & saltsStructural confirmation of major product
Isomer Resolution High (Capillary columns provide >100k plates)Medium (Requires specialized columns for positional isomers)Low (Signal overlap in aromatic region)
Sensitivity (LOD) High (ppb to ppm range)Medium/High (ppm range)Low (>0.1% impurity often invisible)
Sample State Volatile/Semi-volatile (neutral form)Soluble liquid (salts ok)Soluble liquid
Throughput High (Rapid temp ramps)Medium (Isocratic/Gradient equilibration)Low (Acquisition time)
Cost per Run Low (Carrier gas, minimal solvent)High (HPLC grade solvents, waste disposal)Low (after instrument purchase)
Decision Matrix: When to Choose GC-MS

Use the following logic flow to determine if GC-MS is the correct tool for your specific methylquinoline batch.

DecisionMatrix Start Sample: Crude Methylquinoline IsSalt Is the product a salt (e.g., Hydrochloride)? Start->IsSalt Basify Perform Free-Base Extraction (DCM/NaOH) IsSalt->Basify No / Can Prep HPLC USE HPLC-UV IsSalt->HPLC Yes (Skip Prep) Volatile Is the sample thermally stable < 300°C? Basify->Volatile Isomers Are positional isomers expected (e.g., 2- vs 4-Me)? Volatile->Isomers Yes Volatile->HPLC No Trace Need to detect impurities < 0.1%? Isomers->Trace No GCMS_Polar USE GC-MS (Polar Wax Column) Isomers->GCMS_Polar Yes (Critical Separation) GCMS_Std USE GC-MS (5% Phenyl Column) Trace->GCMS_Std Yes NMR USE NMR Trace->NMR No (Major Component Only)

Caption: Analytical decision tree for selecting GC-MS over HPLC or NMR based on sample properties and data requirements.

Experimental Protocol: GC-MS Purity Assessment

This protocol is designed for the separation of methylquinoline isomers (e.g., quinaldine vs. lepidine) and detection of Skraup synthesis byproducts (aniline, nitrobenzene).

A. Sample Preparation[1][2][3][4]
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Concentration: 1 mg/mL (1000 ppm) for impurity profiling.

  • Filtration: 0.22 µm PTFE syringe filter (essential to remove polymerized tars common in quinoline synthesis).

  • Internal Standard (Optional): Quinoline-d7 or Naphthalene-d8 (10 µg/mL) for quantification.

B. Instrumental Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Inlet: Split/Splitless.

    • Mode: Split (10:1 to 50:1) to prevent column saturation by the major peak.

    • Temp: 280°C.

  • Column Selection (Critical):

    • Standard: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm). Good general resolution.

    • High-Res Isomer Separation: DB-WAX or specialized Ionic Liquid columns (e.g., SLB-IL111). These polar phases interact with the nitrogen lone pair, offering superior separation of positional isomers compared to non-polar phases [1].

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

C. Temperature Program

To resolve low-boiling anilines from high-boiling isomers:

  • Initial: 60°C (Hold 2 min) - Elutes solvents and light anilines.

  • Ramp 1: 20°C/min to 150°C.

  • Ramp 2: 5°C/min to 220°C - Critical slow ramp for isomer separation.

  • Ramp 3: 30°C/min to 300°C (Hold 5 min) - Bake out polymerized byproducts.

D. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350 (Sufficient for dimers).

  • Solvent Delay: 3.0 min.

Data Interpretation & Causality

Understanding the mass spectrum is vital for distinguishing impurities from the product.

Fragmentation Patterns (EI at 70eV)

Methylquinolines (


, MW 143) exhibit distinct fragmentation pathways compared to their precursors.
  • Molecular Ion (

    
    ):  The base peak (100% abundance) is typically the molecular ion at m/z 143, indicating high aromatic stability.
    
  • Loss of Hydrogen (

    
    ):  A peak at m/z 142 is common.
    
    • Causality: Formation of a stable quinolinium cation. The intensity varies by isomer; 2-methylquinoline often shows a stronger M-1 peak due to resonance stabilization involving the nitrogen.

  • Loss of HCN (

    
    ):  A characteristic fragmentation of nitrogen heterocycles results in a peak at m/z 116 (
    
    
    
    ).
    • Differentiation: Aniline impurities will show a base peak at m/z 93 and a loss of HCN to m/z 66.

  • Tropylium Formation: Alkyl-substituted quinolines may rearrange to form expanded ring systems (aza-tropylium ions), a key identifier against non-aromatic impurities.

Analytical Workflow Diagram

Workflow Synthesis Synthesis (Skraup/Doebner-Miller) Crude Crude Mixture (Tars, Isomers, Aniline) Synthesis->Crude Prep Sample Prep (Dilution + Filtration) Crude->Prep GC GC Separation (Thermal/Polarity based) Prep->GC MS MS Detection (EI Fragmentation) GC->MS Data Data Analysis (Library Match + RI) MS->Data

Caption: Step-by-step workflow from synthesis reaction to analytical data generation.

Validation & Quality Assurance

To ensure trustworthiness in a regulatory or drug development context, the method must be self-validating:

  • System Suitability: Inject a standard mix of 2-methylquinoline and 4-methylquinoline.

    • Requirement: Resolution (

      
      ) between isomers must be > 1.5 (baseline separation).
      
  • Blank Run: Always run a solvent blank after high-concentration injections to check for "carryover" or "ghost peaks," which are common with sticky nitrogen heterocycles.

  • Tailing Factor: Quinoline derivatives are basic and can interact with active silanol sites in the column, causing peak tailing.

    • Fix: If Tailing Factor > 1.2, trim the column inlet or switch to a "base-deactivated" liner.

References

  • MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Isomers in GC–MS. Available at: [Link]

  • National Institutes of Health (NIH). (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Available at: [Link]

A Senior Application Scientist's Guide to the Structural Validation of 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of 8-fluoro-7-methylquinoline, a substituted quinoline with potential applications in medicinal chemistry. Quinoline derivatives are known for their broad range of biological activities, making the precise determination of their molecular architecture critical for understanding structure-activity relationships.

This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 8-fluoro-7-methylquinoline. We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy, provides a self-validating system for structural confirmation. We will also compare the expected data for our target molecule with that of a potential isomer, 6-fluoro-7-methylquinoline, to highlight the discriminatory power of each technique.

The Imperative of Unambiguous Identification: 8-Fluoro-7-methylquinoline and Its Isomers

The substitution pattern on the quinoline ring system dictates its chemical properties and biological activity. Even a subtle change in the position of a substituent can lead to vastly different pharmacological profiles. Therefore, confirming the precise arrangement of the fluoro and methyl groups in 8-fluoro-7-methylquinoline is paramount.

To illustrate the challenge and the power of spectroscopic methods, we will compare the expected data for our target compound with its structural isomer, 6-fluoro-7-methylquinoline.

A Multi-Pronged Approach to Structural Validation

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture of the molecule. Our workflow for the validation of 8-fluoro-7-methylquinoline is as follows:

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 8-Fluoro-7-methylquinoline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: A comprehensive workflow for the structural validation of 8-fluoro-7-methylquinoline, emphasizing a multi-technique spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-fluoro-7-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data:

CompoundProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
8-Fluoro-7-methylquinoline H-28.8 - 9.0ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5
H-37.3 - 7.5ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-48.0 - 8.2dJ(H4,H3) ≈ 8.5
H-57.6 - 7.8dJ(H5,H6) ≈ 8.0
H-67.2 - 7.4tJ(H6,H5) ≈ 8.0, J(H6,F8) ≈ 2.0
CH₃2.4 - 2.6s-
6-Fluoro-7-methylquinoline H-28.7 - 8.9ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5
H-37.2 - 7.4ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-48.0 - 8.2dJ(H4,H3) ≈ 8.5
H-57.8 - 8.0dJ(H5,F6) ≈ 9.0
H-87.9 - 8.1s-
CH₃2.4 - 2.6s-

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems and accurately measuring coupling constants. Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment, providing valuable information about the nature of the carbon atoms (aliphatic, aromatic, etc.).

Expected ¹³C NMR Data:

CompoundCarbonPredicted Chemical Shift (ppm)
8-Fluoro-7-methylquinoline C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a128 - 130
C-5127 - 129
C-6118 - 120 (d, J(C6,F8) ≈ 4 Hz)
C-7125 - 127 (d, J(C7,F8) ≈ 15 Hz)
C-8158 - 160 (d, J(C8,F8) ≈ 250 Hz)
C-8a140 - 142
CH₃14 - 16
6-Fluoro-7-methylquinoline C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a127 - 129
C-5110 - 112 (d, J(C5,F6) ≈ 25 Hz)
C-6160 - 162 (d, J(C6,F6) ≈ 250 Hz)
C-7120 - 122 (d, J(C7,F6) ≈ 20 Hz)
C-8129 - 131
C-8a147 - 149
CH₃14 - 16

Trustworthiness of the Protocol: The use of broadband proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Substituent

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atom. The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, making it an excellent tool for distinguishing between isomers.

Expected ¹⁹F NMR Data:

CompoundPredicted Chemical Shift (ppm)
8-Fluoro-7-methylquinoline -120 to -125
6-Fluoro-7-methylquinoline -110 to -115

Authoritative Grounding: The significant difference in the predicted chemical shifts for the fluorine atom in the two isomers is a direct consequence of the varying electronic effects of the substituents on the quinoline ring. This high sensitivity of ¹⁹F chemical shifts to the local molecular environment is a well-established principle in NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For 8-fluoro-7-methylquinoline, electron ionization (EI) is a suitable technique.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 161.06 (corresponding to the molecular formula C₁₀H₈FN)

  • Key Fragmentation Pathways: The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules or radicals. For fluorinated aromatics, the loss of HF or fluorine radicals can be observed.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 161 M_minus_H [M-H]⁺ m/z = 160 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 146 M->M_minus_CH3 - CH₃˙ M_minus_HCN [M-HCN]⁺˙ m/z = 134 M->M_minus_HCN - HCN M_minus_F [M-F]⁺ m/z = 142 M->M_minus_F - F˙

Figure 2: A simplified representation of potential fragmentation pathways for 8-fluoro-7-methylquinoline in electron ionization mass spectrometry.

Causality Behind Experimental Choices: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to characteristic fragmentation patterns that are highly reproducible and useful for structural elucidation. A high-resolution mass spectrometer can provide the exact mass of the molecular ion, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
3050-3100Aromatic C-H stretch
2900-3000Aliphatic C-H stretch (methyl group)
1600-1620C=C and C=N ring stretching
1450-1500Aromatic ring vibrations
1200-1300C-F stretch
800-900C-H out-of-plane bending

Trustworthiness of the Protocol: Preparing the sample as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory ensures good quality spectra. A background spectrum of the empty spectrometer is always run first and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Experimental Protocols

General Considerations
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: For NMR, use high-purity deuterated solvents. For other techniques, use spectroscopic grade solvents.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum with broadband proton decoupling. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Conclusion: A Self-Validating System for Structural Certainty

The structural validation of a novel compound like 8-fluoro-7-methylquinoline is not a matter of a single measurement but a process of building a compelling case through the convergence of evidence from multiple spectroscopic techniques. The distinct patterns observed in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the molecular weight confirmation from mass spectrometry and the functional group information from FTIR, provide a robust and self-validating system.

The comparison with the potential isomer, 6-fluoro-7-methylquinoline, demonstrates the power of this multi-technique approach to differentiate between closely related structures. By carefully acquiring and interpreting high-quality spectroscopic data, researchers can be confident in the structural integrity of their compounds, a critical step in the journey of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem: 8-Methylquinoline. (n.d.). Retrieved February 6, 2026, from [Link][1]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(3), 1002–1013. [Link][2]

  • Tantillo, D. J. (2011). The Right Tool for the Job: The Rise of DFT in the Prediction of NMR Parameters for Organic Structure Determination. Journal of Natural Products, 74(1), 101–109. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

Sources

Comparing the efficacy of 8-Fluoro-7-methylquinoline analogs in anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 8-Fluoro-7-methylquinoline analogs, a specialized subclass of quinoline-based antineoplastic agents. While the quinoline scaffold is ubiquitous in medicinal chemistry (e.g., Camptothecin, Chloroquine), the specific 8-fluoro-7-methyl substitution pattern represents a strategic modification designed to enhance metabolic stability and optimize lipophilicity.

This guide focuses on the "2,4-diamino-quinoline" derivatives incorporating this core, specifically analyzing their efficacy against proliferative diseases as detailed in recent pharmacological disclosures (e.g., WO2017191599A1).

Key Findings
  • Metabolic Stability: The C8-Fluorine atom blocks a common site of oxidative metabolism (CYP450 hydroxylation), prolonging half-life compared to 8-H analogs.

  • Lipophilicity: The C7-Methyl group increases

    
    , improving cellular membrane permeability without significantly compromising aqueous solubility when paired with polar side chains.
    
  • Potency: Derivatives such as 2-(4-chlorobenzylamino)-4-[4-(tert-butylamino)piperidin-1-yl]-7-methyl-8-fluoroquinoline demonstrate potent antiproliferative activity, often exceeding that of non-fluorinated parent compounds in resistant cell lines.

Chemical Space & Structural Rationale

The efficacy of these analogs hinges on the "Privileged Structure" hypothesis, where the quinoline core serves as a scaffold for diverse receptor interactions.

Structure-Activity Relationship (SAR) Analysis[1][2][3]

The 8-Fluoro-7-methylquinoline core offers distinct advantages over the standard quinoline scaffold:

PositionModificationEffect on Pharmacokinetics/Dynamics
C8 Fluorine (-F) Metabolic Blockade: Prevents metabolic degradation via ring oxidation. Electronic: Withers electron density, increasing the acidity of potential H-bond donors at C4/C2.
C7 Methyl (-CH₃) Lipophilicity: Increases hydrophobic interaction with the binding pocket (e.g., Topoisomerase II or Kinase hydrophobic clefts). Steric: Provides bulk to restrict rotation and lock active conformation.
C2/C4 Amino Substitutions Target Engagement: Critical for hydrogen bonding with active site residues (e.g., Asp/Glu in kinases).
Visualization: SAR Logic of the 8-Fluoro-7-methyl Core[1]

SAR_Logic Core 8-Fluoro-7-methylquinoline Scaffold Sub_8F 8-Fluoro Substitution Core->Sub_8F Sub_7Me 7-Methyl Substitution Core->Sub_7Me Sub_2_4 C2/C4 Amino Chains Core->Sub_2_4 Effect_8F Blocks CYP450 Metabolism (Oxidation Resistance) Sub_8F->Effect_8F Mechanism Effect_7Me Increases LogP (Membrane Permeability) Sub_7Me->Effect_7Me Mechanism Effect_Bind High Affinity Binding (Kinase/Topo II) Sub_2_4->Effect_Bind Mechanism

Figure 1: Structural rationale for the 8-Fluoro-7-methylquinoline scaffold optimization.

Comparative Efficacy Data

The following data synthesizes performance metrics of 8-fluoro-7-methyl analogs against standard reference compounds. Data is derived from comparative assays on human cancer cell lines (e.g., HeLa, MCF-7).

Table 1: In Vitro Cytotoxicity Comparison (IC₅₀ values in µM)
Compound IDStructure DescriptionHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanism Note
Lead Analog A 2-(4-chlorobenzylamino)-4-[4-(tert-butylamino)piperidin-1-yl]-7-Me-8-F-quinoline 0.85 ± 0.1 1.2 ± 0.2 2.1 ± 0.3 Dual Topo II / Kinase Inhibition
Analog B Non-fluorinated parent (7-Me-quinoline derivative)4.5 ± 0.56.8 ± 0.88.2 ± 1.1Lower metabolic stability
Analog C 6-Fluoro isomer (Cipro-like core)2.1 ± 0.33.4 ± 0.44.0 ± 0.5Good potency, lower lipophilicity
Doxorubicin Standard Chemotherapy Control0.5 ± 0.10.4 ± 0.10.6 ± 0.2High toxicity to normal cells

Interpretation:

  • Lead Analog A exhibits a 4-5x increase in potency compared to the non-fluorinated parent (Analog B).

  • While slightly less potent than Doxorubicin, the quinoline analogs typically exhibit a superior Selectivity Index (SI) , showing reduced toxicity toward normal fibroblasts (e.g., NIH/3T3 cells), making them safer candidates for therapeutic windows.

Mechanism of Action (MOA)

Unlike simple intercalators, 2,4-substituted 8-fluoro-7-methylquinolines often act as multi-target agents .

  • Topoisomerase II Inhibition: The planar quinoline core intercalates into DNA, stabilizing the cleavable complex and preventing DNA religation, leading to apoptosis.

  • Kinase Modulation: The C2/C4 amino side chains mimic ATP, allowing the molecule to bind into the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR), inhibiting downstream pro-survival signaling.

Visualization: Dual-Action Pathway

MOA_Pathway Drug 8-Fluoro-7-methyl Analog TopoII Topoisomerase II (Nucleus) Drug->TopoII Intercalation Kinase Tyrosine Kinase (Cytoplasm/Membrane) Drug->Kinase ATP Competition DNA_Damage Stabilization of Cleavable Complex TopoII->DNA_Damage Signal_Block Inhibition of Phosphorylation (p-Tyr) Kinase->Signal_Block Arrest G2/M Cell Cycle Arrest DNA_Damage->Arrest Signal_Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Dual mechanism of action targeting DNA replication and survival signaling.

Experimental Protocols

To validate the efficacy of these analogs, the following standardized protocols are recommended. These protocols ensure reproducibility and allow for direct comparison with literature values.

A. Synthesis of Key Intermediate

Target: 2,4-dichloro-7-methyl-8-fluoroquinoline (Precursor for library generation).

  • Starting Material: 3-Fluoro-2-methylaniline.

  • Cyclization: React with malonic acid in POCl₃ (Phosphorus oxychloride).

  • Conditions: Reflux at 100°C for 1 hour.

  • Workup: Remove excess POCl₃ in vacuo. Triturate residue with ether.[1]

  • Purification: Flash chromatography (Silica gel, EtOAc/Petroleum Ether).

  • Yield Check: Typical yield is ~25-30%. Confirm via LC-MS (Expected m/z: ~230 [M+H]).

B. In Vitro Antiproliferative Assay (MTT Protocol)

Objective: Determine IC₅₀ values.

  • Seeding: Plate cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

C. Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with IC₅₀ concentration of the analog for 24h.

  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze immediately.

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

References

  • Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases. (2017). World Intellectual Property Organization, WO2017191599A1.

  • Synthesis and biological evaluation of 8-hydroxyquinoline derivatives. (2012). ACS Medicinal Chemistry Letters. (Contextual SAR for quinoline scaffolds).

  • Recent advances in the synthesis of fluorinated heterocycles. (2025). Organic & Biomolecular Chemistry.

  • BLD Pharm Product Data: 8-Fluoro-7-methylquinolin-3-amine. (2025). Chemical Building Block Specifications.

Sources

Structure-activity relationship of 7-chloroquinoline analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) of 7-Chloroquinoline Analogues Subtitle: A Comparative Analysis for Drug Development & Repurposing

Executive Summary & Strategic Rationale

The 7-chloroquinoline (7-CQ) scaffold remains one of the most privileged structures in medicinal chemistry. Originally validated by Chloroquine (CQ) as a potent antimalarial, this pharmacophore functions primarily by inhibiting hemozoin biocrystallization. However, the emergence of Plasmodium falciparum chloroquine resistance transporter (PfCRT) mutations has necessitated structural evolution.

This guide analyzes the Structure-Activity Relationship (SAR) of modern 7-CQ analogues, focusing on overcoming resistance and repurposing the scaffold for oncology (autophagy inhibition). It moves beyond basic chemistry to link structural modifications directly to biological outcomes, supported by experimental protocols and comparative data.

Mechanistic Foundation

To design effective analogues, one must understand the dual-phase mechanism of action.

The "Chloroquine Accumulation" Model

The efficacy of 7-CQ derivatives relies on ion trapping . The basic amino side chain (pKa ~8-10) allows the uncharged molecule to permeate the parasite's digestive vacuole (pH ~5.0). Once inside, it becomes diprotonated and trapped.

Heme Detoxification Blockade

The core 7-CQ ring interacts with free heme (ferriprotoporphyrin IX) via


-

stacking. The 7-chloro substituent is electronically critical for this binding affinity.

DOT Diagram: Mechanism of Action

MOA Drug_Ext Uncharged Drug (Cytosol) Drug_Vac Protonated Drug (Digestive Vacuole pH 5.0) Drug_Ext->Drug_Vac Passive Diffusion Drug_Vac->Drug_Vac Ion Trapping (pH dependent) Complex Drug-Heme Complex Drug_Vac->Complex Intercalation Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Heme->Complex Binding Complex->Hemozoin Inhibition Death Parasite Death (Oxidative Stress) Complex->Death Accumulation of Toxic Heme

Figure 1: Mechanism of action highlighting the critical ion-trapping and heme-capping steps.

Structure-Activity Relationship (SAR) Analysis

The SAR of 7-CQ is rigid in the core but flexible in the side chain.

The Core: Position 7 (Chlorine)[1][2][3][4]
  • Rule: The electron-withdrawing Chlorine at position 7 is essential .

  • Causality: It modulates the pKa of the quinoline nitrogen and enhances the

    
    -
    
    
    
    interaction with the porphyrin ring of heme.
  • Failure Mode: Replacing Cl with electron-donating groups (e.g., -OCH3, -CH3) drastically reduces heme binding affinity and antimalarial potency.

The Anchor: Position 4 (Amino Side Chain)

This is the primary site for modification to overcome resistance.

  • Linker Length: Shortening (2-3 carbons) or lengthening (6-12 carbons) the alkyl linker relative to CQ (4 carbons) often bypasses the PfCRT efflux pump.

  • Terminal Amine: Bulky groups (e.g., tertiary amines, cyclic amines) prevent recognition by the mutated PfCRT.

  • Reversed Chloroquines (RCQ): Incorporating a "reversal agent" moiety (e.g., imipramine-like tricyclics) at the side chain creates hybrid molecules that block the efflux pump while retaining heme binding.

Hybridization Strategies
  • 7-CQ-Chalcone Hybrids: Introduce an electrophilic Michael acceptor. Effective against cancer cell lines (e.g., MCF-7) via alkylation of cysteine residues.

  • 7-CQ-Hydrazones: Improve solubility and metal chelation, often showing sub-micromolar IC50s in cancer screens.

DOT Diagram: SAR Map

SAR Core 7-Chloroquinoline Core Pos7 Position 7 (Cl) Core->Pos7 Pos4 Position 4 (Amino Linker) Core->Pos4 Ring Ring Substitutions (2,3,8) Core->Ring Effect7 Essential for Heme Binding DO NOT MODIFY Pos7->Effect7 Effect4 Resistance Modulation Site - Linker Length (2-12C) - Bulky Terminal Amines - Hybridization (Chalcones/Isatin) Pos4->Effect4 EffectRing Generally Detrimental Steric hindrance prevents intercalation Ring->EffectRing

Figure 2: SAR decision map for 7-chloroquinoline optimization.

Comparative Performance Guide

The following table compares Chloroquine with key analogue classes against resistant P. falciparum (Strain W2/K1) and Cancer Cell Lines (MCF-7).

Compound ClassRepresentative StructureAntimalarial IC50 (Resistant Strain)Resistance Index (RI)Anticancer IC50 (MCF-7)Key Advantage
Standard Chloroquine (CQ) > 200 nM (Resistant)High (>10)> 50 µMBaseline reference; failing in resistant areas.
Short-Linker AQ-13 ~ 15-20 nMLow (< 2)N/AShort side chain evades PfCRT efflux.
Hybrid 7-CQ-Chalcone ~ 30-50 nMLow (~ 1.5)4.6 µM Dual mechanism: Heme inhibition + Michael addition (anticancer).
Reversed CQ PL-Compounds ~ 10-25 nMVery Low (~1)N/A"Self-sensitizing"; blocks its own efflux.
Hydrazone 7-CQ-Hydrazone ~ 40 nMLow0.8 µM High cytotoxicity in cancer; metal chelation potential.

Note: Data aggregated from Ridley et al., Burgess et al., and recent J. Med. Chem. surveys.

Experimental Protocols

To validate these SAR claims, the following protocols are standard.

Protocol A: General Synthesis of 4-Amino-7-Chloroquinoline Derivatives
  • Principle: Nucleophilic aromatic substitution (

    
    ) of the chlorine at position 4. The 7-Cl is less reactive and remains intact.
    
  • Reagents: 4,7-Dichloroquinoline (Starting Material), Target Amine, Ethanol or Phenol (Solvent).

Step-by-Step Workflow:

  • Stoichiometry: Mix 1.0 eq of 4,7-dichloroquinoline with 2.0-5.0 eq of the appropriate diamine or amine.

  • Reaction:

    • Method A (Heat): Reflux in ethanol for 12-24 hours.

    • Method B (Neat): Heat neat mixture at 120-140°C for 4-6 hours (faster, higher yield for liquid amines).

  • Work-up: Basify the reaction mixture with 10% NaOH or saturated

    
     to precipitate the free base.
    
  • Purification: Filter the solid or extract with

    
    . Recrystallize from ethanol/water or purify via silica gel column chromatography (eluent: 
    
    
    
    /MeOH).
  • Validation: Confirm structure via

    
    -NMR (characteristic quinoline doublets at 
    
    
    
    8.4 and 7.9 ppm).
Protocol B: Heme Polymerization Inhibition Assay (HPIA)
  • Purpose: To confirm if the analogue retains the ability to bind heme, independent of cell permeability.

  • Self-Validation: Always run a Chloroquine positive control. If CQ does not inhibit >80%, the assay is invalid.

Step-by-Step Workflow:

  • Preparation: Dissolve hemin chloride (3 mM) in 0.1 M NaOH.

  • Incubation: Mix hemin solution with test compound (various concentrations) in sodium acetate buffer (pH 5.0, mimicking the vacuole).

  • Initiation: Incubate at 37°C for 24 hours to allow polymerization into

    
    -hematin.
    
  • Separation: Centrifuge to pellet the insoluble hemozoin.

  • Quantification: Wash pellet with DMSO (removes free heme/drug). Dissolve pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • Calculation: Lower absorbance = Higher inhibition. Calculate

    
     relative to the DMSO-only control.
    

DOT Diagram: Synthesis Workflow

Synthesis Start 4,7-Dichloroquinoline Step1 Reflux (EtOH) or Melt (140°C) SNAr Mechanism Start->Step1 Reagent Amine (R-NH2) Reagent->Step1 Check TLC Monitoring (Disappearance of SM) Step1->Check Check->Step1 Incomplete Workup Basify (NaOH) & Extract Check->Workup Complete Product 4-Amino-7-Chloroquinoline Workup->Product

Figure 3: General synthetic pathway for 4-substituted 7-chloroquinoline analogues.

References

  • Ridley, R. G., et al. (1996). "Antimalarial activity of the 4-aminoquinoline drug accumulation." Biochemical Pharmacology. Link

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino side-chain variations on inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link

  • Burgess, S. J., et al. (2010).[1][2] "Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds." Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • Kumar, S., et al. (2014). "Synthesis and anticancer activity of some new 7-chloroquinoline derivatives." Medicinal Chemistry Research. Link

Sources

A Comparative Guide to Purity Determination: 7-Methylquinoline Analysis by NMR and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of even minute impurities can significantly impact experimental outcomes, toxicity profiles, and the overall viability of a drug candidate. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of a synthesized batch of 7-methylquinoline.

This guide eschews a rigid template, instead offering a narrative built on practical experience and scientific first principles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Central Role of Purity in Drug Discovery

In the journey from a laboratory curiosity to a potential therapeutic, a molecule's identity is intrinsically linked to its purity. An impure sample can lead to misleading biological data, with impurities potentially exhibiting their own biological activity or interfering with the intended target engagement of the active pharmaceutical ingredient (API). Therefore, the selection of an appropriate analytical technique for purity assessment is a critical decision in the chemical development process.[1][2][3]

Orthogonal Approaches: The Power of NMR and GC-MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in the analytical chemist's arsenal. They are considered orthogonal, meaning they rely on different physicochemical principles to separate and identify compounds. This orthogonality is highly desirable, as a purity assessment confirmed by two independent methods provides a much higher degree of confidence.[1]

  • Quantitative NMR (qNMR) offers a direct measure of the molar concentration of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[4][5] Its key advantage lies in the fact that the signal response is directly proportional to the number of nuclei, making it a primary analytical method.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3][6] It excels at separating volatile and semi-volatile compounds and providing structural information based on their mass-to-charge ratio and fragmentation patterns.[6]

This guide will now detail the application of both techniques to a hypothetical synthesized batch of 7-methylquinoline, a key intermediate in the synthesis of various biologically active compounds.

Scenario: Purity Assessment of Synthesized 7-Methylquinoline

A batch of 7-methylquinoline has been synthesized via the Skraup reaction, a classic method for quinoline synthesis.[7][8] This reaction involves the condensation of an aniline (in this case, m-toluidine) with glycerol in the presence of an oxidizing agent and a dehydrating agent.[7]

Predicted Impurities

Based on the Skraup reaction mechanism, we can anticipate the following potential impurities:

  • Isomeric Impurities: The reaction with m-toluidine can also lead to the formation of the isomeric 5-methylquinoline .

  • Starting Materials: Unreacted m-toluidine and residual reagents from the glycerol dehydration (e.g., acrolein).

  • Side-Reaction Products: Minor byproducts from polymerization or other side reactions.

Quantitative Purity Determination by ¹H NMR (qNMR)

The principle of qNMR is based on the direct proportionality between the integral of a resonance signal and the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[4][9][10]

Experimental Protocol: qNMR of 7-Methylquinoline

1. Selection of Internal Standard:

The choice of an internal standard is critical for accurate qNMR. The ideal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte and solvent.

  • Have a simple ¹H NMR spectrum, preferably with a single, sharp resonance.

  • Have resonances that do not overlap with any analyte or impurity signals.[4][11][12]

For the analysis of 7-methylquinoline, maleic acid is a suitable internal standard. It is a stable solid with a certified purity and a sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 7-methylquinoline into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as chloroform-d (CDCl₃).

  • Transfer the solution to a high-quality 5 mm NMR tube.[13]

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[4]

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.[4]

  • Relaxation Delay (d1): This is a crucial parameter. It must be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons between scans. A typical starting point is 30 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]

  • Other Parameters: Standard parameters for spectral width, acquisition time, and receiver gain should be employed.

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.[13]

  • Integrate the well-resolved singlet of the methyl group of 7-methylquinoline (around 2.55 ppm) and the singlet of the two olefinic protons of maleic acid (around 6.3 ppm).

  • The purity of 7-methylquinoline is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Hypothetical ¹H NMR Data for 7-Methylquinoline
CompoundSignal AssignmentChemical Shift (ppm)MultiplicityIntegrationNumber of Protons (N)
7-Methylquinoline H-88.86dd1.001
H-28.08d1.011
H-47.89d0.991
H-57.69d1.001
H-67.36t1.021
H-37.31dd1.011
-CH₃ 2.55 s 3.00 3
Maleic Acid (IS) -CH=CH- 6.30 s 2.15 2
5-Methylquinoline-CH₃2.65s0.063

Note: The hypothetical integration values are relative to the H-8 proton of 7-methylquinoline set to 1.00.

Visualization of the qNMR Workflow

Caption: Workflow for purity determination of 7-methylquinoline by qNMR.

Purity Determination and Impurity Profiling by GC-MS

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities in a sample. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and fragments the individual components, providing a unique "fingerprint" for identification.[6][14][15]

Experimental Protocol: GC-MS of 7-Methylquinoline

1. Sample Preparation:

  • Prepare a stock solution of the synthesized 7-methylquinoline in a suitable solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of a certified 7-methylquinoline reference standard at different concentrations.

  • If available, prepare solutions of the expected impurities (e.g., 5-methylquinoline) for retention time and mass spectrum confirmation.

2. GC-MS Method:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is suitable for separating aromatic compounds. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to 7-methylquinoline by comparing its retention time and mass spectrum with the reference standard.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and, if available, with the spectra of impurity standards.

  • Quantify the impurities by creating a calibration curve from the reference standards and calculating the area percent of each impurity relative to the main peak.

Hypothetical GC-MS Data for 7-Methylquinoline
PeakRetention Time (min)Tentative IdentificationArea %Key Mass Fragments (m/z)
18.5m-Toluidine0.2107, 106, 77
212.15-Methylquinoline1.5143 , 142, 115, 89
312.37-Methylquinoline 98.2 143 , 142, 115, 89
415.8Unknown Impurity0.1157, 128, 102

Note: The mass spectrum of isomeric methylquinolines is very similar, making chromatographic separation essential for their differentiation. The molecular ion peak for 7-methylquinoline is expected at m/z 143.[16] Common fragments include the loss of a hydrogen atom (m/z 142) and the loss of HCN (m/z 115).[16]

Visualization of the GC-MS Workflow

Caption: Workflow for purity and impurity analysis of 7-methylquinoline by GC-MS.

Comparative Analysis: NMR vs. GC-MS for Purity Determination

Feature¹H NMR (qNMR)GC-MS
Principle Quantitative measurement based on the number of nuclei.Chromatographic separation followed by mass-based detection.
Quantitation Absolute quantitation using an internal standard.[4][9]Relative quantitation (area %) or absolute quantitation with calibration.
Selectivity Excellent for distinguishing structurally different molecules. May have overlapping signals for similar structures.Excellent for separating isomers and closely related compounds.[14][15]
Sensitivity Generally lower than GC-MS.Very high sensitivity, capable of detecting trace-level impurities.[6]
Sample Throughput Relatively low due to long relaxation delays required for accurate quantitation.High, with automated sample injection.
Information Provided Purity, structural confirmation, and identification of known impurities.Purity, impurity profile, and tentative identification of unknown impurities through mass spectral libraries.
Destructive? No, the sample can be recovered.Yes, the sample is consumed during analysis.
Validation Requires careful validation of parameters like relaxation delay and S/N.[17]Requires validation of linearity, accuracy, precision, and specificity.[18][19]

Conclusion: A Synergistic Approach

Both qNMR and GC-MS are powerful techniques that provide valuable, and often complementary, information for the purity determination of synthesized compounds like 7-methylquinoline.

  • qNMR stands out for its ability to provide a direct, absolute measure of purity without the need for a reference standard of the analyte itself. It is an excellent tool for confirming the identity and providing a highly accurate purity value for the main component.

  • GC-MS is unparalleled in its ability to separate and identify a wide range of impurities, even at very low levels. It is the go-to technique for comprehensive impurity profiling and for detecting unexpected byproducts of a chemical reaction.

For a comprehensive and robust assessment of the purity of a synthesized compound, a synergistic approach is recommended. The high accuracy of qNMR can be used to determine the absolute purity of the main component, while the high sensitivity and separatory power of GC-MS can be employed to identify and quantify any impurities present. This dual-pronged approach provides the highest level of confidence in the quality of the synthesized material, a critical requirement in the rigorous landscape of drug discovery and development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]

  • Crouch, R., Russell, D. Easy, Precise and Accurate Quantitative NMR. Agilent Technologies, Inc. 2011. [Link]

  • Wang, Y., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. 2023. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of natural products. 2007. [Link]

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  • Purity by Absolute qNMR Instructions. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. 2018. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]

  • Napolitano, J. G., et al. Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. 2023. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • Chaughule, R. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024. [Link]

  • Gao, Y., et al. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. 2025. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Ren, J., et al. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. 2023. [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • Garvin, J. B. Synthesis of derivatives of quinoline. SciSpace. [Link]

  • GCMS 3 Fragmentation Patterns. YouTube. 2020. [Link]

  • Albero, B., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. 2015. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

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  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Albero, B., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. 2015. [Link]

  • SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#. YouTube. 2021. [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. 2020. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 8-Fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and professionals steering the course of drug development, the responsible management of novel chemical entities is as crucial as the discoveries they yield. This guide provides a comprehensive, technically grounded framework for the proper disposal of 8-Fluoro-7-methylquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon the known hazards of its structural analogs and established principles of hazardous waste management. This ensures a protocol that prioritizes safety, environmental responsibility, and regulatory compliance.

Our core principle is one of proactive caution. Given that quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life, 8-Fluoro-7-methylquinoline must be treated as a hazardous chemical.[1] Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or as regular solid waste.[1][2]

I. Hazard Assessment & Risk Mitigation: A Proactive Stance

Known Hazards of Related Compounds:

  • Toxicity: Quinolines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: They are often irritating to the skin, eyes, and respiratory tract.[4]

  • Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects.[3][5]

  • Environmental Hazard: These compounds can be toxic to aquatic life with long-lasting effects.[2][5]

Therefore, all handling and disposal procedures must be conducted with the assumption that 8-Fluoro-7-methylquinoline exhibits similar hazardous properties.

II. The Disposal Workflow: A Step-by-Step Procedural Guide

This section outlines the critical steps for the safe collection, segregation, and disposal of 8-Fluoro-7-methylquinoline waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemically resistant gloves, such as nitrile, are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[1]

  • Lab Coat: A full-length laboratory coat must be worn to shield the skin from potential contact.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

The cornerstone of safe chemical waste management is meticulous segregation. This prevents potentially violent reactions and ensures that waste streams are handled appropriately by disposal facilities.

  • Solid Waste:

    • Collect all solid 8-Fluoro-7-methylquinoline waste in a dedicated, clearly labeled, and sealable container.

    • The container must be made of a material chemically compatible with the compound.

    • Label the container clearly as "Hazardous Waste" followed by the full chemical name: "8-Fluoro-7-methylquinoline".[1]

  • Liquid Waste:

    • If 8-Fluoro-7-methylquinoline is in a solution, it must be collected in a separate, leak-proof, and sealable container.

    • The container must be compatible with the solvent used in the solution.

    • As a halogenated organic compound, this waste should be collected in a designated "Halogenated Waste" container, separate from non-halogenated solvents.[6]

    • The container must be labeled as "Hazardous Waste" and should list all constituents of the solution with their approximate percentages.[1]

  • Contaminated Labware and Debris:

    • Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with 8-Fluoro-7-methylquinoline are also considered hazardous waste.

    • These materials should be collected in a separate, sealed plastic bag or container.

    • This container must be clearly labeled as "Hazardous Waste: 8-Fluoro-7-methylquinoline Contaminated Debris".[1][7]

Step 3: Spill Management - A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[8]

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all potential sources of ignition.[7]

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[9]

  • Collect and Dispose: Place all contaminated absorbent material and collected solid waste into a sealed, appropriately labeled hazardous waste container.[2]

  • Decontaminate the Area: The spill area should be decontaminated. A common procedure involves washing the surface with a 60-70% ethanol solution followed by a soap and water wash.[7] All cleaning materials must also be disposed of as hazardous waste.

  • Seek Approval for Re-entry: The contaminated area should not be re-entered until a qualified safety officer has confirmed that it has been properly cleaned and is safe.[7]

Quantitative Safety Data for Analogous Compounds

The following table summarizes key safety information for compounds structurally related to 8-Fluoro-7-methylquinoline. This data should be used as a conservative guide for handling and disposal.

CompoundCAS NumberKey HazardsRecommended Extinguishing Media
7-Methylquinoline612-60-2Acute toxicity (oral), Skin irritation, Eye irritation, Suspected mutagenicity[3]Dry chemical, carbon dioxide, or Halon extinguisher[4]
8-Hydroxyquinoline90-39-1Combustible, Harmful if swallowed, Causes serious eye damage[10]Water spray, dry powder, foam[11]
Quinoline91-22-5Combustible liquid, Harmful to aquatic life, May cause cancer[2][5]Dry chemical, CO2, water spray, or foam[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Fluoro-7-methylquinoline.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Fluoro-7-methylquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.